molecular formula C15H18N2O B1267096 5-(Piperidin-1-ylmethyl)quinolin-8-ol CAS No. 41455-83-8

5-(Piperidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B1267096
CAS No.: 41455-83-8
M. Wt: 242.32 g/mol
InChI Key: LZFBSWZQNARANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Piperidin-1-ylmethyl)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-ylmethyl)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(piperidin-1-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBSWZQNARANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299449
Record name 5-[(Piperidin-1-yl)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41455-83-8
Record name 5-(1-Piperidinylmethyl)-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41455-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 130824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041455838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC130824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Piperidin-1-yl)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Piperidinylmethyl)-8-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a Mannich base derivative of 8-hydroxyquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines methods for structural verification and purification.

Introduction and Significance

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[1][2] Their therapeutic potential often stems from their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in pathogens or cancer cells.[3]

The title compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, is synthesized via the Mannich reaction, a cornerstone of medicinal chemistry for introducing an aminomethyl group onto an active hydrogen-containing scaffold.[4][5] This modification can enhance the compound's pharmacokinetic properties, such as solubility and cell permeability, and modulate its biological activity. Specifically, aminomethylated 8-hydroxyquinolines have shown promise as anticancer agents, particularly against multidrug-resistant (MDR) cell lines.[1][6]

Synthesis Strategy: The Mannich Reaction

The most direct and efficient method for synthesizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol is the three-component Mannich reaction.[4] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the components are:

  • An active hydrogen compound: 8-Hydroxyquinoline. The electron-donating hydroxyl group at the C-8 position activates the quinoline ring, particularly at the ortho (C-7) and para (C-5) positions, making them susceptible to electrophilic substitution.

  • A non-enolizable aldehyde: Formaldehyde is typically used.

  • A secondary amine: Piperidine.

The reaction proceeds by forming an electrophilic iminium ion from piperidine and formaldehyde, which then attacks the electron-rich C-5 position of the 8-hydroxyquinoline ring.

Reaction Mechanism

The Mannich reaction mechanism for this synthesis can be described in two primary stages:

  • Formation of the Eschenmoser Salt Analogue (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde. The nitrogen atom's lone pair attacks the carbonyl carbon of formaldehyde. A subsequent proton transfer and dehydration (loss of a water molecule) result in the formation of a highly reactive piperidin-1-ylmethaniminium ion. This cation is a potent electrophile.

  • Electrophilic Aromatic Substitution: The 8-hydroxyquinoline molecule, activated by the phenolic hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring, specifically the C-5 position, attacks the electrophilic carbon of the iminium ion. A final deprotonation step re-establishes the aromaticity of the quinoline ring, yielding the final product, 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Below is a diagram illustrating the chemical reaction mechanism.

Mannich Reaction Mechanism Figure 1: Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution Piperidine Piperidine Iminium Piperidin-1-ylmethaniminium Ion (Electrophile) Piperidine->Iminium + H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Intermediate Wheland Intermediate (Resonance Stabilized) Iminium->Intermediate Attack at C-5 HQ 8-Hydroxyquinoline (Nucleophile) HQ->Intermediate + Iminium Ion Product 5-(Piperidin-1-ylmethyl)quinolin-8-ol Intermediate->Product - H⁺

Caption: Figure 1: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Mannich reaction on 8-hydroxyquinoline.[2][4]

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)Equiv.Amount
8-HydroxyquinolineC₉H₇NO145.1610.01.01.45 g
PiperidineC₅H₁₁N85.1511.01.10.94 g (1.09 mL)
Formaldehyde (37% aq. soln.)CH₂O30.0312.01.20.97 mL
Ethanol (95%)C₂H₅OH46.07--25 mL
Synthesis Workflow

The overall workflow for the synthesis, purification, and analysis is depicted below.

Synthesis Workflow Figure 2: Overall Synthesis Workflow Reagents 1. Reagent Preparation (8-HQ, Piperidine, Formaldehyde) Reaction 2. Mannich Reaction (Ethanol, Reflux, 4h) Reagents->Reaction Workup 3. Product Isolation (Cooling, Filtration) Reaction->Workup Purification 4. Recrystallization (Ethanol/Water) Workup->Purification Analysis 5. Characterization (TLC, MP, NMR, MS) Purification->Analysis FinalProduct Final Product: Pure 5-(Piperidin-1-ylmethyl)quinolin-8-ol Analysis->FinalProduct

Caption: Figure 2: Overall Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.45 g (10.0 mmol) of 8-hydroxyquinoline in 25 mL of 95% ethanol.

  • Reagent Addition: To the stirred solution, add 1.09 mL (11.0 mmol) of piperidine. A slight exothermic reaction may be observed. Allow the mixture to stir for 10 minutes at room temperature.

  • Formaldehyde Addition: Slowly add 0.97 mL (12.0 mmol) of a 37% aqueous formaldehyde solution to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the 8-hydroxyquinoline spot indicates reaction completion.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold distilled water.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected product is typically a pale yellow or off-white solid.

Characterization and Analysis

To confirm the identity and purity of the synthesized 5-(Piperidin-1-ylmethyl)quinolin-8-ol, the following analytical techniques are recommended.[7][8]

Analysis TechniqueParameterExpected Result
Appearance Physical StatePale yellow to off-white crystalline solid
Melting Point Range~135-140 °C (literature values may vary)
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (quinoline): ~6.9-8.8 ppm; -OH proton: ~9.5-10.0 ppm (broad); -CH₂- (benzylic): ~3.8-4.0 ppm (singlet); Piperidine protons: ~1.5-2.6 ppm (multiplets)
¹³C NMR Chemical Shifts (δ, ppm)Aromatic carbons: ~110-155 ppm; Benzylic carbon (-CH₂-): ~55-60 ppm; Piperidine carbons: ~24-54 ppm
Mass Spectrometry m/z (ESI+)Expected [M+H]⁺: 243.15

Safety and Handling

  • 8-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.

  • Ethanol: Highly flammable liquid and vapor.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

References

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Shaw, A. Y., et al. (2014). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3447-3451. [Link]

  • Siddiqui, A. A., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]

  • El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]

  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-544. [Link]

  • Request PDF for "Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives". (2016). ResearchGate. [Link]

  • Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]

  • Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Semantic Scholar. [Link]

  • Siddiqi, H., et al. (2015). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline. ResearchGate. [Link]

  • Szakács, G., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]

  • El Faydy, M., et al. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. [Link]

  • Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Wang, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(52), 30454-30462. [Link]

  • Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 19(9), 1386-1394. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Ali, A., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Al-Tubuly, A. A., et al. (2018). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. FEBS Open Bio, 8(1), 101-110. [Link]

  • MOLBASE. 5-(piperidin-1-ylmethyl)quinolin-8-ol price & availability. [Link]

Sources

physicochemical properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Executive Summary

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic organic compound belonging to the class of Mannich bases derived from 8-hydroxyquinoline. This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, and the intricate relationship between its structure and biological function. As a derivative of the 8-hydroxyquinoline scaffold—a privileged structure in medicinal chemistry—this molecule exhibits significant metal-chelating capabilities that are central to its wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's chemical behavior, analytical characterization, and therapeutic potential. We will delve into its synthesis, ionization, lipophilicity, solubility, and spectroscopic profile, supported by detailed experimental protocols and explanatory diagrams to elucidate key concepts.

The 8-Hydroxyquinoline Scaffold: A Foundation for Bioactivity

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[3] Within this family, 8-hydroxyquinoline (8-HQ), also known as oxine, holds particular importance. The specific arrangement of the C8-hydroxyl group and the ring nitrogen at position 1 creates a powerful bidentate chelating site, enabling it to form stable complexes with a wide variety of metal ions.[4][5] This metal-binding ability is not merely a chemical curiosity; it is the primary driver of the broad biological activity observed in 8-HQ derivatives.

The C-5 position of the 8-HQ ring is particularly amenable to substitution, allowing for the modulation of the molecule's steric and electronic properties. The introduction of an aminomethyl group at this position via the Mannich reaction is a common and effective strategy to enhance potency and refine pharmacokinetic profiles.[6] 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a classic example of this approach, combining the proven 8-HQ chelating core with a piperidine moiety, a common heterocycle in FDA-approved drugs known to influence solubility and receptor binding.[3] This structural combination results in a pharmacophore with significant potential against various pathological targets.

Synthesis and Structural Elucidation

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is most commonly achieved through a classic Mannich reaction or a two-step condensation process. The Mannich reaction is an exemplary one-pot synthesis that is highly efficient for the aminomethylation of acidic protons, such as the one at the C-5 position of the electron-rich 8-hydroxyquinoline ring.

Synthetic Pathways

Method A: Mannich Reaction This is the most direct route, involving the reaction of 8-hydroxyquinoline with formaldehyde and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes electrophilic aromatic substitution onto the C-5 position of the 8-HQ ring.

Method B: Condensation with 5-Chloromethyl-8-quinolinol An alternative pathway involves the initial synthesis of 5-chloromethyl-8-quinolinol hydrochloride from 8-hydroxyquinoline.[7] This intermediate is then condensed with piperidine in the presence of a base like triethylamine to yield the final product.[7] This method offers controlled, stepwise functionalization.

Synthesis_Workflow cluster_0 Method A: Mannich Reaction cluster_1 Method B: Condensation HQ 8-Hydroxyquinoline Mannich One-Pot Reaction HQ->Mannich Piperidine Piperidine Piperidine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Product_A 5-(Piperidin-1-ylmethyl) quinolin-8-ol Mannich->Product_A Ethanol, Reflux HQ_B 8-Hydroxyquinoline CMQ 5-Chloromethyl-8-quinolinol Hydrochloride HQ_B->CMQ Formaldehyde, HCl Product_B 5-(Piperidin-1-ylmethyl) quinolin-8-ol CMQ->Product_B + Piperidine, TEA Piperidine_B Piperidine

Caption: Synthetic routes to 5-(Piperidin-1-ylmethyl)quinolin-8-ol.
Purification and Spectroscopic Characterization

Post-synthesis, the crude product is typically purified using column chromatography on silica gel, often with a hexane/acetone or similar solvent system.[7] Structural confirmation relies on a suite of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on the quinoline ring (δ 7.0-8.9 ppm), a singlet for the benzylic methylene bridge (-CH₂-) (~δ 3.4-3.8 ppm), and multiplets for the piperidine ring protons. A broad singlet for the phenolic -OH proton is also expected.[7]
¹³C NMR Aromatic carbons of the quinoline ring, the methylene bridge carbon, and distinct signals for the carbons of the piperidine ring. A ¹³C NMR spectrum for this compound is publicly available.[8]
Mass Spec. The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of 243.1497.
FT-IR Characteristic bands for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C=N/C=C stretching in the aromatic ring (~1500-1600 cm⁻¹).

Protocol: Standard ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Apply a Fourier transform to the FID. Phase correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

  • Interpretation: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns (J-coupling) to assign signals to the specific protons in the molecular structure. The causality for using DMSO-d₆ is its ability to dissolve a wide range of organic compounds and to reveal exchangeable protons like the phenolic -OH.

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are dictated by its physicochemical properties. For 5-(Piperidin-1-ylmethyl)quinolin-8-ol, the interplay between its ionization state, lipophilicity, and metal-binding capacity is paramount.

Property Value / Description Reference
Molecular Formula C₁₅H₁₈N₂O[1][8]
Molecular Weight 242.32 g/mol [8]
Appearance Typically a brown oil or solid, depending on purity.[7]
Predicted XlogP ~2.3 - 3.0 (estimated based on similar structures)[9]
pKa (estimated) ~4.5-5.0 (quinoline N, acidic); ~9.5-10.0 (phenolic OH, acidic); ~10.5-11.0 (piperidine N, basic)[10]
Ionization and pKa

This molecule is amphoteric, possessing three ionizable functional groups:

  • The quinoline ring nitrogen , which is weakly basic (pKa of protonated form ~4.9).[10]

  • The phenolic hydroxyl group , which is weakly acidic (pKa ~9.5-10.0).

  • The piperidine ring nitrogen , which is strongly basic (pKa of protonated form ~11.0).

At physiological pH (~7.4), the highly basic piperidine nitrogen will be predominantly protonated (cationic), while the quinoline nitrogen and phenolic hydroxyl will be in their neutral forms. This charge state is critical for receptor interactions and solubility.

Protonation_States pH_low Low pH (e.g., < 4) Piperidine-NH₂⁺ Quinoline-NH⁺ pH_phys Physiological pH (~7.4) Piperidine-NH₂⁺ pH_low->pH_phys + OH⁻ pH_high High pH (e.g., > 11) Phenolic-O⁻ pH_phys->pH_high + OH⁻

Caption: Dominant protonation states at different pH values.
Lipophilicity (LogP) and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The molecule contains both lipophilic (quinoline, piperidine) and hydrophilic (hydroxyl) regions. The predicted LogP suggests moderate lipophilicity, which is often desirable for oral bioavailability. However, its ionizable nature means its distribution coefficient (LogD) is highly pH-dependent. At pH 7.4, its cationic state will decrease its effective lipophilicity and increase its aqueous solubility compared to the neutral form.

Like many 8-HQ derivatives, its solubility in pure water is expected to be low.[4] It is generally soluble in organic solvents like DMSO and alcohols.[11] Improving aqueous solubility for formulation is a key challenge in the development of such compounds.

Metal Chelation

The defining physicochemical feature of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is its ability to chelate metal ions. The peri-positioning of the phenolic oxygen and the quinoline nitrogen creates a stable five-membered ring upon coordination with a metal ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺). This chelation is fundamental to its biological activity, as it can disrupt essential metal-dependent processes in target cells.[4][12]

Chelation_Process Molecule 5-(Piperidin-1-ylmethyl) quinolin-8-ol Chelation Coordination Molecule->Chelation Metal Metal Ion (M²⁺) Metal->Chelation Complex Metal Complex Chelation->Complex Formation of stable complex

Caption: Metal chelation by the 8-hydroxyquinoline scaffold.
(Note: A representative image of the complex would be inserted here.)

Linking Physicochemical Properties to Biological Function

The synergy between the compound's properties underpins its therapeutic potential.

  • Antimicrobial Activity: The ability to chelate iron is a primary mechanism of antimicrobial action.[12] By sequestering essential metal ions like Fe²⁺ and Zn²⁺, the molecule can inhibit metalloenzymes crucial for bacterial respiration and replication. Its moderate lipophilicity allows it to penetrate bacterial cell walls to reach its intracellular targets.[2][7]

  • Anticancer Activity: In cancer cells, which often have dysregulated metal homeostasis, the compound can act as an ionophore, transporting metal ions into the cell and leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[1] The piperidine moiety can further enhance selectivity and potency against certain cancer cell lines.[1] Furthermore, its potential as an inhibitor of specific enzymes like Bruton's tyrosine kinase (BTK) highlights a more targeted mechanism of action, likely influenced by the molecule's shape, charge distribution, and ability to form key hydrogen bonds in the enzyme's active site.[1]

Conclusion and Future Perspectives

5-(Piperidin-1-ylmethyl)quinolin-8-ol is more than a simple derivative; it is a finely tuned molecule whose physicochemical properties are intrinsically linked to its biological function. Its amphoteric nature, moderate lipophilicity, and potent metal-chelating ability make it a versatile and promising scaffold for drug discovery. Understanding these core properties is essential for optimizing its therapeutic application.

Future research should focus on several key areas:

  • Formulation Development: Creating formulations (e.g., co-crystals, nanoparticles) to overcome its limited aqueous solubility and enhance bioavailability.

  • Metal-Based Therapeutics: Systematically exploring its complexes with various metals (e.g., copper, ruthenium) to develop novel metallodrugs with enhanced and targeted anticancer or antimicrobial activity.

  • Mechanistic Studies: Further elucidating its specific molecular targets beyond metal homeostasis, such as its inhibitory effects on kinases and other enzymes, to fully realize its therapeutic potential.

This guide serves as a foundational resource, providing the essential knowledge needed to advance the scientific and clinical investigation of this compelling molecule.

References

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. [Link]

  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]

  • SpectraBase. (n.d.). 5-(1-Piperidinylmethyl)-8-quinolinol. [Link]

  • ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

  • ScienceDirect. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Novel transition metal complexes of 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol as active pharmacophore: Experimental and computational explorations | Request PDF. [Link]

  • American Society for Microbiology. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • PubMed Central. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules. [Link]

  • Journal of Applicable Chemistry. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. [Link]

  • PubMed Central. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules. [Link]

  • ResearchGate. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. [Link]

  • MDPI. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]

  • mVOC 4.0. (n.d.). Quinoline. [Link]

  • PubChem. (n.d.). 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol. [Link]

Sources

A Technical Guide to the Multifunctional Mechanism of Action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic heterocyclic compound built upon the privileged 8-hydroxyquinoline (8HQ) scaffold. Its mechanism of action is not singular but rather a multi-target paradigm, a highly sought-after characteristic in modern drug discovery for complex multifactorial diseases. At its core, the molecule functions as a potent metal ion chelator, capable of sequestering pathophysiologically relevant metal ions such as iron, copper, and zinc. This primary mechanism is crucial for restoring metal homeostasis, mitigating metal-driven oxidative stress, and inhibiting the aggregation of misfolded proteins implicated in neurodegenerative diseases.[1][2] Layered upon this foundational activity, the introduction of the piperidin-1-ylmethyl moiety confers additional pharmacological properties, most notably the potential for monoamine oxidase (MAO) and kinase inhibition.[3] This guide provides an in-depth exploration of these interconnected mechanisms, the experimental methodologies required for their validation, and the therapeutic implications of this multi-target approach.

The 8-Hydroxyquinoline Core: A Foundation for Bioactivity

The therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol originates from its 8-hydroxyquinoline (8HQ) core. 8HQ is a small, planar, and lipophilic molecule, properties that facilitate its passage across biological membranes, including the blood-brain barrier.[1][2] Among the seven isomers of monohydroxyquinoline, only 8HQ possesses the unique structural arrangement necessary to form stable complexes with divalent metal ions through chelation.[1][4] This ability stems from the positioning of its phenolic oxygen and quinoline nitrogen atoms, which act as bidentate ligands, effectively "grasping" metal ions.[5] An imbalance in the homeostasis of biometals is a well-established pathological feature in a host of disorders, making the metal-chelating ability of the 8HQ scaffold the cornerstone of its diverse medicinal applications, including antineurodegenerative, antimicrobial, and anticancer activities.[2][6]

Primary Mechanism: Metal Ion Chelation and Restoration of Homeostasis

The principal mechanism of action for 5-(Piperidin-1-ylmethyl)quinolin-8-ol is its function as a metal-binding agent. This activity is not merely about removing metals but about modulating their pathological behavior.

Coordination Chemistry and Sequestration

The compound coordinates with metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ via its phenolate oxygen and quinoline ring nitrogen.[1] This sequestration has several critical downstream consequences:

  • Inhibition of Oxidative Stress: Excess iron, particularly Fe²⁺, is a potent catalyst for the generation of highly toxic hydroxyl radicals via the Fenton reaction.[1][6] By chelating iron, 8HQ derivatives prevent this redox cycling, thereby acting as powerful indirect antioxidants and protecting cells from oxidative damage.[7][8]

  • Modulation of Protein Aggregation: In neurodegenerative conditions like Alzheimer's disease, Cu²⁺ and Zn²⁺ are known to bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into neurotoxic plaques.[1][9] 8HQ derivatives can intervene in this process by competing for these metal ions, effectively inhibiting or even reversing Aβ aggregation.[9]

dot

Caption: Mechanism of metal chelation by 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Synergistic Mechanisms of the Piperidine Moiety

The functionalization at the 5-position with a piperidin-1-ylmethyl group extends the compound's mechanism beyond simple chelation, creating a multi-target agent.

Monoamine Oxidase (MAO) Inhibition

The piperidine ring is a well-established pharmacophore in the design of MAO inhibitors.[10][11] MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters like dopamine and serotonin. In neurodegenerative diseases, MAO-B activity is often elevated in the brain, contributing to both a reduction in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide as a byproduct of its catalytic cycle.[1][12]

Derivatives of piperine, a natural product containing a piperidine ring, have shown selective and potent inhibition of MAO-B.[13] The piperidine moiety of 5-(Piperidin-1-ylmethyl)quinolin-8-ol likely interacts with the active site of MAO enzymes, conferring inhibitory activity. This dual action—reducing oxidative stress via iron chelation and simultaneously via MAO inhibition—represents a powerful synergistic neuroprotective strategy.

dot

MAO_Inhibition_Pathway DA Dopamine MAOB Monoamine Oxidase B (MAO-B) DA->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Produces H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Produces DA_levels Increased Dopamine Availability ROS Oxidative Stress H2O2->ROS Neuroprotection Neuroprotection Compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol (Piperidine Moiety) Compound->MAOB Inhibits DA_levels->Neuroprotection

Caption: Neuroprotective action via MAO-B inhibition.

Potential Kinase Inhibition

Emerging evidence suggests that 5-(Piperidin-1-ylmethyl)quinolin-8-ol may also function as a kinase inhibitor. Specifically, it has been identified in screening studies as a promising inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in B-cell receptor signaling pathways and is a validated target for B-cell malignancies. While this mechanism is distinct from its role in neurodegeneration, it highlights the compound's chemical versatility and potential for therapeutic applications in oncology and immunology.

Experimental Validation: Protocols and Methodologies

Validating the multi-target profile of 5-(Piperidin-1-ylmethyl)quinolin-8-ol requires a suite of specific bioassays.

Protocol: Metal Chelation Analysis by UV-Visible Spectroscopy

This method confirms the direct binding of the compound to metal ions by observing shifts in the absorption spectrum.

Objective: To determine the stoichiometry and affinity of the complex formed between the compound and a selected metal ion (e.g., Fe³⁺).

Methodology:

  • Preparation of Stock Solutions: Prepare a 1 mM stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in methanol and a 10 mM stock solution of FeCl₃ in deionized water.

  • Titration: In a quartz cuvette, place a fixed concentration of the compound (e.g., 50 µM) in a buffered solution (e.g., HEPES, pH 7.4).

  • Spectral Scans: Record the initial UV-Vis absorption spectrum from 200-800 nm.

  • Aliquot Addition: Add small, incremental aliquots of the FeCl₃ stock solution to the cuvette.

  • Equilibration and Scanning: After each addition, allow the solution to equilibrate for 2 minutes and record a new spectrum.

  • Data Analysis: Plot the change in absorbance at the wavelength of maximum change (λ_max) against the molar ratio of [Fe³⁺]/[Compound]. The inflection point of the curve indicates the binding stoichiometry.

Protocol: MAO-B Inhibition Fluorometric Assay

This assay quantifies the compound's ability to inhibit the enzymatic activity of MAO-B.

Objective: To determine the IC₅₀ value of the compound for human MAO-B.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-B enzyme, the substrate (e.g., kynuramine), and a reference inhibitor (e.g., selegiline).

  • Reaction Setup: In a 96-well microplate, add the MAO-B enzyme to wells containing either the test compound, reference inhibitor, or buffer (control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the kynuramine substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 310 nm, Emission: 400 nm) every minute for 30 minutes. The product of kynuramine metabolism, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

dot

Caption: Workflow for determining MAO-B inhibitory activity.

Quantitative Data Summary

While specific IC₅₀ values for 5-(Piperidin-1-ylmethyl)quinolin-8-ol are proprietary or dispersed in literature, data from closely related analogs underscore the potency of this chemical class.

Compound Class Target Reported Activity (IC₅₀) Reference
Quinoline-Piperidine HybridsAcetylcholinesterase (AChE)5.3 µM - 19.85 µM[14][15]
Quinoline-Piperidine HybridsButyrylcholinesterase (BuChE)1.31 µM - 11.59 µM[14][15]
Piperine DerivativesMonoamine Oxidase B (MAO-B)498 nM - 7.0 µM[10][13]
8-HQ Derivative (M30)Iron Chelation / NeuroprotectionProtective against H₂O₂ damage[7]
Quinoline DerivativesBruton's Tyrosine Kinase (BTK)Identified as promising inhibitor[3]

Conclusion and Therapeutic Outlook

The mechanism of action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a compelling example of rational, multi-target drug design. Its foundational ability to chelate key metal ions directly addresses the pathological cascade of metal dyshomeostasis, oxidative stress, and protein aggregation central to many neurodegenerative diseases.[6] The synergistic addition of MAO inhibition via the piperidine moiety provides a secondary, complementary neuroprotective pathway. This dual-action profile suggests a higher potential for therapeutic efficacy in complex diseases like Alzheimer's and Parkinson's compared to single-target agents. Further investigation into its kinase inhibition profile may unlock additional applications in other therapeutic areas.[3] The continued exploration of this versatile scaffold is a promising frontier in the development of next-generation therapeutics.

References

  • Kanth Makani, V. R., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1177.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1177.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace.

  • BenchChem. (2025). An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives. BenchChem.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online.

  • El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate.

  • El Faydy, M., et al. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals.

  • Gardiner, J., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress.

  • He, M., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(12), 4939-4940.

  • Fullam, E., et al. (2013). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. British Journal of Pharmacology, 169(6), 1346–1356.

  • Al-Ghorbani, M., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(15), 4983.

  • Zheng, H., et al. (2010). The novel multifunctional, iron-chelating drugs M30 and HLA20 protect pancreatic beta-cell lines from oxidative stress damage. Journal of Cellular and Molecular Medicine, 14(12), 2776-2787.

  • Bolognesi, M. L., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1249-1254.

  • Various Authors. (2023). Some of the most commonly found neurodegenerative diseases. ResearchGate.

  • Smolecule. (2023). 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Smolecule.

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(23), 7172.

  • Matos, M. J., et al. (2018). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 157, 1033-1046.

  • Lee, S. A., et al. (2012). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 22(23), 7173-7177.

  • Singh, A., et al. (2021). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 6(1), 577-589.

  • Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • Glickstein, H., et al. (2005). Hydroxyquinolines as iron chelators. Medicinal Research Reviews, 25(1), 53-73.

  • Soualmia, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics.

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330.

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651.

  • Costa, G., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11634.

  • Ali, M., et al. (2022). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports, 12(1), 10188.

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ResearchGate.

  • Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • Trivedi, A. R., et al. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. ResearchGate.

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.

  • Kumar, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 6(45), 12693-12699.

  • Ortiz-Alvarado, R., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 27(19), 6296.

Sources

biological activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Derivatives

Abstract

The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, which are often attributed to its potent metal-chelating properties. The introduction of a 5-(piperidin-1-ylmethyl) substituent via the Mannich reaction creates a class of derivatives with modified physicochemical properties, leading to a broad spectrum of biological effects. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective potential. We will explore the underlying chemical principles, detail key experimental protocols, and synthesize structure-activity relationship data to offer a holistic perspective for researchers and drug development professionals.

The 8-Hydroxyquinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline and its derivatives are indispensable heterocyclic compounds, found in natural products and synthetic bioactive agents, that exhibit a wide array of pharmacological properties.[1][2] Among these, the 8-hydroxyquinoline (8-HQ) moiety has emerged as a particularly valuable scaffold for the design of novel therapeutic candidates.[1][3] A key feature of 8-HQ is the presence of a hydroxyl group at the 8-position, which, in conjunction with the ring nitrogen, forms a powerful bidentate chelating site for various metal ions.[4] This metal chelation is central to many of its biological activities, as it can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.[4][5]

The addition of a 5-(piperidin-1-ylmethyl) group is typically achieved through a Mannich-type reaction.[1][6] This modification introduces a bulky, lipophilic piperidine ring and a basic nitrogen atom, which can significantly influence the compound's solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions.

Synthesis Strategies: The Mannich Reaction

The most common and efficient method for synthesizing 5-(piperidin-1-ylmethyl)quinolin-8-ol and its derivatives is the condensation reaction of 5-chloromethyl-8-quinolinol hydrochloride with piperidine or a substituted piperidine. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: General Synthesis
  • Preparation of Precursor: 5-Chloromethyl-8-quinolinol hydrochloride is first synthesized according to established methods, such as the reaction of 8-hydroxyquinoline with formaldehyde and concentrated hydrochloric acid.

  • Condensation Reaction: In a suitable solvent like dimethyl sulfoxide (DMSO), dissolve 5-chloromethyl-8-quinolinol hydrochloride.

  • Addition of Amine: Add the appropriate secondary amine (e.g., piperidine) to the solution.

  • Base Addition: Introduce triethylamine to the reaction mixture to act as a base.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, monitoring progress with thin-layer chromatography (TLC).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired 5-substituted product.

G cluster_0 Reactants A 5-Chloromethyl-8-quinolinol Hydrochloride D Nucleophilic Substitution (Solvent: DMSO) A->D B Piperidine B->D C Triethylamine (Base) C->D Neutralizes HCl E Purification (Column Chromatography) D->E F Final Product: 5-(Piperidin-1-ylmethyl)quinolin-8-ol E->F

Caption: General workflow for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are well-documented for their potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria.[7][8]

Mechanism of Action: Metal Ion Chelation

The primary antimicrobial mechanism of 8-HQ derivatives is their ability to chelate essential divalent metal cations, such as Fe²⁺, Mg²⁺, and Mn²⁺.[4] These ions are critical cofactors for numerous bacterial enzymes involved in cellular respiration and metabolism. By sequestering these ions, the compounds effectively inhibit these vital enzymatic functions, leading to bacterial cell death.[4] The lipophilicity conferred by the quinoline ring and piperidine moiety facilitates the transport of the molecule across the bacterial cell membrane, allowing it to exert its effects intracellularly.

G cluster_0 Bacterial Cell Enzyme Metal-Dependent Enzyme Function Essential Cellular Function Enzyme->Function Metal Fe²⁺ / Mg²⁺ Metal->Enzyme Metal->Enzyme Death Cell Death Derivative 8-HQ Derivative Derivative->Metal

Caption: Proposed antimicrobial mechanism via metal ion chelation.

Experimental Evidence & Data

Studies have demonstrated that 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, which are structurally similar to the piperidine variants, exhibit very good antibacterial activity against both Gram-positive and Gram-negative strains when compared to standard antibiotics like penicillin G. The effectiveness varies based on the specific substitutions on the piperazine/piperidine ring. Halogenated 8-HQ derivatives have shown particularly high potency against various bacteria.[7]

Table 1: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound Class Test Organism Activity Metric Result Reference
5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Gram-positive & Gram-negative bacteria Zone of Inhibition Strong activity
Halogenated 8-HQs Gram-positive bacteria MIC 3.44-13.78 µM [7]
Cloxyquin (5-Chloro-8-HQ) Mycobacterium tuberculosis MIC₅₀ 0.125 µg/ml [5]

| 5,7-Dichloro-8-HQ | M. tuberculosis | MIC | 0.1 µM |[9] |

Note: Data is for the broader class of 8-HQ derivatives to illustrate potential.

Protocol: Disc Diffusion Assay for Antibacterial Screening

This method is widely used to evaluate the antibacterial activity of new compounds in vitro.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plates with the bacterial suspension.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Penicillin G) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anticancer Potential

The quinoline scaffold is a key component in many anticancer agents.[10] Derivatives of 8-hydroxyquinoline, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][11]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and can include:

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of kinases involved in cancer cell signaling, such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies.[6]

  • Induction of Apoptosis: Many quinoline derivatives exert their effect by triggering programmed cell death (apoptosis). For example, 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to increase the expression of pro-apoptotic proteins like P53 and BAX while decreasing anti-apoptotic BCL-2.[11][12]

  • Generation of Oxidative Stress: The interaction of these compounds and their metal complexes within the cell can lead to the generation of reactive oxygen species (ROS), causing oxidative damage and inducing cell death.[13]

G cluster_BTK Kinase Inhibition cluster_Apoptosis Apoptosis Induction Derivative 5-(Piperidin-1-ylmethyl) quinolin-8-ol Derivative BTK BTK Signaling Pathway Derivative->BTK Inhibits P53 ↑ p53 / p21 Derivative->P53 Induces Proliferation B-Cell Proliferation & Survival BTK->Proliferation BCL2 ↓ Bcl-2 / ↑ Bax P53->BCL2 Caspase Caspase Activation BCL2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Experimental Evidence & Data

While specific data for 5-(piperidin-1-ylmethyl)quinolin-8-ol is emerging, the broader class of 8-HQ derivatives shows significant promise. For instance, certain 8-hydroxyquinoline-5-sulfonamides exhibit potent activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with efficacies comparable to cisplatin.[11] Importantly, some of these compounds show low toxicity towards normal human cells.[11][12]

Table 2: Representative Anticancer Activity of 8-Hydroxyquinoline Derivatives

Compound Class Cancer Cell Line Activity Metric Result (IC₅₀) Reference
8-HQ-5-sulfonamide (3c) C-32 (Melanoma) IC₅₀ 10.5 µM [11]
8-HQ-5-sulfonamide (3c) MDA-MB-231 (Breast) IC₅₀ 12.3 µM [11]
8-HQ-5-sulfonamide (3c) A549 (Lung) IC₅₀ 14.5 µM [11]
5,8-Quinolinedione derivs. Various IC₅₀ 0.59–1.52 µM [10]

| Co(II) 5,7-Dihalo-8-HQ | HeLa (Cervical) | IC₅₀ | 0.8 nM–11.88 µM |[14] |

Protocol: WST-1 Cell Viability Assay

This is a colorimetric assay to quantify cellular proliferation and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will cleave the tetrazolium salt in the reagent to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Neuroprotective Potential

There is growing interest in 8-hydroxyquinoline derivatives as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15] This interest stems from the role of metal ion dysregulation and oxidative stress in the pathology of these conditions.

Rationale and Mechanism of Action

The neuroprotective effects are thought to arise from several properties of the scaffold:

  • Metal Chelation: The ability to chelate excess metal ions like copper, zinc, and iron in the brain can prevent them from participating in redox reactions that generate harmful reactive oxygen species (ROS).[15]

  • Antioxidant Activity: By reducing ROS levels, these compounds can protect neurons from oxidative damage.[16]

  • Enzyme Inhibition: Some derivatives act as inhibitors of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine.[17] This is a key therapeutic strategy for Alzheimer's disease.

  • Anti-inflammatory & Anti-apoptotic Effects: Piperine, which contains a piperidine ring, has been shown to exert neuroprotective effects by reducing inflammation and preventing apoptosis in neuronal cells.[18]

Experimental Evidence

Studies on related structures support this potential. For example, quinoline thiosemicarbazones containing a piperidine moiety have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17] Other piperidine derivatives have demonstrated the ability to reduce cerebral infarction in animal models of stroke.[19] In human neuroblastoma cells (SH-SY5Y), compounds with antioxidant properties have shown protection against neurotoxicity.[16]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on its specific chemical structure. Key SAR insights include:

  • The 8-OH Group: The unsubstituted phenolic group at position 8 is considered essential for both anticancer and antimicrobial activity, as it is a key part of the metal-chelating pharmacophore.[9][11]

  • Substituents on the Quinoline Ring: The introduction of halogen atoms (e.g., chlorine, iodine) at the 5 and/or 7 positions often enhances antimicrobial and anticancer potency.[7][9]

  • The 5-Position Side Chain: The nature of the amine in the side chain is critical. The piperidine ring contributes to the molecule's overall lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic profile. Modifications to this ring can fine-tune activity and selectivity.

G cluster_SAR Structure-Activity Relationship Hotspots struct N8 Position 8: -OH group is critical for metal chelation and activity. P8 N8->P8 N57 Positions 5 & 7: Halogen substitution (Cl, I) often increases potency. P57 N57->P57 N_Sidechain 5-Side Chain: Piperidine ring influences solubility, basicity, and target interaction. P_Side N_Sidechain->P_Side

Caption: Key structure-activity relationship points for 8-hydroxyquinoline derivatives.

Conclusion and Future Directions

5-(Piperidin-1-ylmethyl)quinolin-8-ol derivatives represent a versatile and promising class of bioactive compounds. Their synthesis is straightforward, and their biological activities are potent and diverse, spanning antimicrobial, anticancer, and neuroprotective applications. The core mechanism often revolves around the exceptional metal-chelating ability of the 8-hydroxyquinoline scaffold, which is finely tuned by the physicochemical properties of the 5-piperidin-1-ylmethyl side chain.

Future research should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive SAR profile. Elucidating specific molecular targets beyond general mechanisms, conducting in vivo efficacy and toxicity studies, and optimizing lead compounds for improved drug-like properties will be crucial steps in translating the therapeutic potential of this chemical class into clinical applications.

References

  • El Faydy, M., Dahaief, N., Rbaa, M., Ounine, K., & Lakhrissi, B. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

  • ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • Zhang, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31445-31455. [Link]

  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry, 11(1), 7851-7864. [Link]

  • ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4973. [Link]

  • He, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 995–1003. [Link]

  • Yildiz, I., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Pharmaceuticals, 17(6), 762. [Link]

  • Ali, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13255. [Link]

  • Popoli, P., et al. (2004). Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity. Journal of Neurochemistry, 89(6), 1479-1489. [Link]

  • Chen, Y. W., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(10), 3317–3319. [Link]

  • Kuśmierz, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9226. [Link]

  • Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • Szymański, P., et al. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 25(1), 156. [Link]

  • Li, X., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Microbial Pathogenesis, 165, 105507. [Link]

  • Hassan, M., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 27(19), 6667. [Link]

  • Kuśmierz, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9226. [Link]

  • Wang, T., et al. (2022). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules, 27(19), 6333. [Link]

  • ResearchGate. (2022). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. Retrieved from [Link]

  • Szałaj, N., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 213, 113166. [Link]

  • Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 9(2), 577-581. [Link]

  • Samie, A., et al. (2023). Hesperidin Plays Neuroprotective Effects Against Quinolinic Acid in Human SH-SY5Y Cells: Focusing on ROS Levels and Cell Cycle Arrest. Research Journal of Pharmacognosy, 10(4), 93-100. [Link]

  • Singh, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 6(1), 101-106. [Link]

Sources

Topic: 5-(Piperidin-1-ylmethyl)quinolin-8-ol: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its numerous derivatives, 8-hydroxyquinoline (8-HQ) stands out due to its potent metal-chelating properties and broad spectrum of biological activities, including antimicrobial, anticancer, anti-HIV, and neuroprotective effects.[2][3][4] This technical guide focuses on a specific, highly promising class of 8-HQ derivatives: 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its structural analogs. These compounds, synthesized via the Mannich reaction, have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases.[5] This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Core Scaffold: Chemical & Mechanistic Foundations

The parent compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, is a Mannich base characterized by a quinolin-8-ol core, a piperidine ring, and a methylene linker at the C5 position. The key to its biological activity lies in the synergistic interplay of its structural features.

  • The 8-Hydroxyquinoline Moiety : The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring create a bidentate chelation site. This allows the molecule to sequester essential metal ions like iron, copper, and zinc, disrupting metalloenzyme function and inducing cellular stress, such as the generation of reactive oxygen species (ROS), which can be selectively toxic to cancer cells.[3][5]

  • The Aminomethyl Side Chain : The piperidin-1-ylmethyl group at the C5 position significantly influences the molecule's physicochemical properties, such as lipophilicity and basicity. This, in turn, affects cell permeability, target engagement, and overall pharmacological profile. The tertiary amine of the piperidine ring is crucial for the compound's activity and provides a vector for further structural modification.[6][7]

Logical Relationship: From Structure to Function

cluster_structure Structural Features cluster_properties Physicochemical & Mechanistic Properties cluster_activity Biological Outcomes Structure 5-(Piperidin-1-ylmethyl)quinolin-8-ol HQ_Moiety Quinolin-8-ol Core Structure->HQ_Moiety Amine_Side_Chain Piperidin-1-ylmethyl Group Structure->Amine_Side_Chain Chelation Metal Ion Chelation (Fe, Cu, Zn) HQ_Moiety->Chelation enables Lipophilicity Lipophilicity & Basicity Amine_Side_Chain->Lipophilicity modulates ROS ROS Generation Chelation->ROS Enzyme Enzyme Disruption Chelation->Enzyme Permeability Cell Permeability & Target Engagement Lipophilicity->Permeability Activity Therapeutic Potential (Anticancer, Antimicrobial) ROS->Activity Enzyme->Activity Permeability->Activity

Caption: Logical flow from structural features to therapeutic potential.

Synthesis Strategies: The Mannich Reaction and Beyond

The most direct and common method for synthesizing 5- and 7-aminomethyl-8-hydroxyquinoline derivatives is the Mannich reaction .[6][8] This one-pot, three-component condensation involves an active acidic hydrogen (from the C5 or C7 position of 8-HQ), formaldehyde, and a secondary amine (like piperidine). An alternative, highly effective strategy involves a two-step process using a pre-formed electrophile, 5-chloromethyl-8-quinolinol hydrochloride.

General Synthesis Workflow

G Synthesis Pathways cluster_mannich Route A: Classic Mannich Reaction cluster_alkylation Route B: N-Alkylation HQ 8-Hydroxyquinoline Mannich_Product 5-(Piperidin-1-ylmethyl) quinolin-8-ol HQ->Mannich_Product HCHO Formaldehyde HCHO->Mannich_Product Piperidine Piperidine Piperidine->Mannich_Product CMQ 5-Chloromethyl-8-quinolinol Hydrochloride (CMQ) Alkylation_Product 5-(Piperidin-1-ylmethyl) quinolin-8-ol CMQ->Alkylation_Product Piperidine2 Piperidine Piperidine2->Alkylation_Product Base Base (e.g., Triethylamine) Base->Alkylation_Product facilitates reaction

Caption: Primary synthetic routes to the target scaffold.

Protocol 2.1: Synthesis via N-Alkylation of 5-Chloromethyl-8-Quinolinol

This protocol is adapted from methodologies used for analogous piperazine derivatives and is preferred for its high yield and purity.[9][10] The key starting material, 5-chloromethyl-8-quinolinol hydrochloride (CMQ), is synthesized from 8-hydroxyquinoline, formaldehyde, and hydrochloric acid.[9]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloromethyl-8-quinolinol hydrochloride (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add triethylamine (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution. Stir for 15 minutes at room temperature.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Condition: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% NaOH solution, brine, and distilled water to remove unreacted starting materials and salts.[6][7]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel, typically using a hexane/acetone or DCM/methanol gradient, to yield the pure 5-(Piperidin-1-ylmethyl)quinolin-8-ol.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity, particularly against multidrug-resistant (MDR) cancer cells.[6][7]

Key Modification Points & Their Impact
  • Quinoline Ring (C5 and C7 Positions):

    • Halogenation: Introducing an electron-withdrawing group like chlorine or bromine at the C5 or C7 position generally increases cytotoxic potency. For instance, 5-bromo substitution on a related 7-(piperidin-1-ylmethyl)quinolin-8-ol analog enhances its toxicity and selectivity against MDR cancer cells.[6]

    • Nitro Groups: A nitro group, as seen in 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, has been shown to inhibit bacterial type III secretion systems, highlighting its potential in developing anti-infective agents.[2][3]

  • The Tertiary Amine Moiety:

    • Ring Size & Type: The nature of the heterocyclic amine is a major determinant of activity. Replacing piperidine with pyrrolidine or morpholine can alter the compound's pKa and lipophilicity, thereby tuning its biological activity and selectivity.[6]

    • Annulation: Fusing an aromatic ring to the piperidine moiety (e.g., creating a 3,4-benzo-piperidin-1-ylmethyl derivative) has variable effects. While some annulated analogs retain potency comparable to their piperidine counterparts, others show diminished activity, indicating a sensitive steric and electronic requirement at this position.[6][7]

Table 1: SAR of 8-Hydroxyquinoline-Derived Mannich Bases Against Cancer Cell Lines
Compound IDR5-SubstituentAmine MoietyIC₅₀ (U-87, µM)IC₅₀ (U-87.MGΔ, µM)Selectivity Index
3 HPiperidine1.8 ± 0.20.9 ± 0.12.0
19 ClPiperidine0.4 ± 0.00.2 ± 0.02.0
20 BrPiperidine0.2 ± 0.00.1 ± 0.02.0
16 BrPyrrolidine0.4 ± 0.00.2 ± 0.02.0
51 H3,4-Benzo-piperidine2.2 ± 0.11.0 ± 0.12.2
81 Br3,4-Benzo-piperidine0.3 ± 0.00.1 ± 0.03.0

Data synthesized from studies on related Mannich bases targeting MDR cancer cells. U-87 is the parental glioblastoma cell line; U-87.MGΔ is the MDR variant. The Selectivity Index is the ratio of IC₅₀ values (Parental/MDR). Data sourced from Gbelcová, H., et al. (2022).[6][7]

Pharmacological Profile & Therapeutic Applications

The 5-(piperidin-1-ylmethyl)quinolin-8-ol scaffold and its analogs exhibit a diverse range of biological activities, making them attractive candidates for drug development.

  • Anticancer Activity : These compounds demonstrate significant cytotoxicity against various cancer cell lines, including those exhibiting multidrug resistance.[5][6] The proposed mechanism involves metal ion chelation, which leads to the catalytic generation of ROS, causing oxidative stress and triggering apoptotic cell death.[5] One derivative was identified as a promising inhibitor of Bruton's tyrosine kinase (BTK), suggesting its potential in treating B-cell malignancies.[5]

  • Antimicrobial Properties : The quinolin-8-ol core is a well-established pharmacophore for antimicrobial agents.[10] Analogs have shown potent activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism is often attributed to the chelation of metal ions essential for bacterial survival and enzyme function.[3] Certain derivatives also inhibit bacterial virulence factors, such as type III secretion systems, offering an alternative to traditional bactericidal or bacteriostatic mechanisms.[2]

  • Anti-HIV Activity : Polyhydroxylated styryl quinolines, which share the quinolin-8-ol core, are potent inhibitors of HIV-1 integrase, an enzyme critical for viral replication.[2][3] This highlights the potential for developing 8-HQ aminomethyl derivatives as anti-retroviral agents.

Proposed Anticancer Mechanism of Action

Compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol Analog Cell Cancer Cell Membrane Compound->Cell permeates Complex [Compound-Fe]²⁺ Complex Compound->Complex chelates Fe Intracellular Fe²⁺ Fe->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS catalyzes Fenton-like reaction Stress Oxidative Stress ROS->Stress induces Apoptosis Apoptosis (Cell Death) Stress->Apoptosis triggers

Caption: Chelation-induced ROS generation as an anticancer mechanism.

Key Experimental Protocols

Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., A549, human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 5-(Piperidin-1-ylmethyl)quinolin-8-ol scaffold is a versatile and highly druggable platform. The extensive research into its synthesis and structure-activity relationships has paved the way for the development of potent therapeutic candidates. The ability to fine-tune its pharmacological properties through targeted modifications of the quinoline ring and the aminomethyl side chain offers immense potential for lead optimization.

Future research should focus on:

  • Target Deconvolution: Identifying the specific cellular targets beyond general mechanisms like metal chelation.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models for cancer and infectious diseases.

  • ADME/Tox Profiling: Conducting comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to assess their drug-likeness and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. ResearchGate. [Link]

  • Abbas, A. Y., & El-Sayed, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Gbelcová, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]

  • Wang, M., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. [Link]

Sources

Technical Guide: A Comprehensive Framework for Assessing the In Vitro Cytotoxicity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Investigation of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiprotozoal effects.[1][2] The derivative 5-(Piperidin-1-ylmethyl)quinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class, compounds renowned for their metal-chelating properties, which are often intrinsically linked to their biological actions.[3][4] Emerging research has pointed to the potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and related structures as inhibitors of key signaling enzymes like Bruton's tyrosine kinase (BTK), suggesting a role in targeted cancer therapy.[5]

Before any therapeutic potential can be realized, a rigorous evaluation of a compound's effect on cell viability is paramount. In vitro cytotoxicity testing serves as a critical, early-stage filter in the drug discovery pipeline, providing essential data on a compound's potency and potential for inducing cell death.[6] This guide provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to comprehensively assess the in vitro cytotoxicity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. The methodologies described herein are designed not merely as protocols but as self-validating systems, emphasizing the causal logic behind each experimental step to ensure data integrity and reproducibility.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are designed to quantify the adverse effects of a test compound on cultured cells.[7] These assays rely on measuring specific cellular markers that correlate with viability, proliferation, or cell death. The choice of assay is critical, as different methods probe distinct physiological endpoints. A multi-assay approach is often recommended to build a comprehensive cytotoxic profile and elucidate the potential mechanism of action.

The two foundational pillars of cytotoxicity assessment are the evaluation of:

  • Metabolic Activity: A proxy for cellular health and viability, as only metabolically active cells can perform certain enzymatic reactions.[8] The MTT assay is a classic example.[9]

  • Membrane Integrity: The plasma membrane's ability to act as a barrier is a hallmark of a living cell. Loss of this integrity is a definitive marker of cell death, often associated with necrosis or late-stage apoptosis.[10] The Lactate Dehydrogenase (LDH) release assay is the gold standard for this measurement.[8]

Methodology I: The MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Its enduring use in toxicology and drug discovery is a testament to its reliability and adaptability to high-throughput screening.

Expertise & Causality: The "Why" Behind the Protocol

The assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is executed by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria.[9][11] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[11] The subsequent solubilization of these crystals allows for spectrophotometric quantification.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Exposure cluster_assay Phase 3: Assay Execution seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) adhere 2. Incubate 24h for cell adhesion seed->adhere Allows cells to recover and enter log growth phase treat 3. Treat with 5-(Piperidin-1-ylmethyl)quinolin-8-ol (Dose-response concentrations + Controls) adhere->treat incubate_treat 4. Incubate (e.g., 24, 48, or 72 hours) treat->incubate_treat Exposure period to assess time-dependent effects add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h at 37°C add_mtt->incubate_mtt Allows formazan crystal formation solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize Dissolves crystals for quantification read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Self-Validating Protocol: MTT Assay

Materials:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol (stock solution in DMSO)

  • Target cell line (e.g., HCT-116, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in an exponential growth phase at the time of the assay.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation & Treatment: Prepare serial dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically ≤0.5% to avoid solvent toxicity.

  • Exposure: Carefully remove the old medium and add 100 µL of medium containing the test compound at various concentrations to the designated wells. Include the following critical controls:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.

    • Blank Control: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[12][13]

    • Causality Note: It is often advisable to perform this step in serum-free, phenol red-free medium to reduce background absorbance and interference.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Methodology II: The LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released only upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15]

Expertise & Causality: The "Why" Behind the Protocol

The assay relies on a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. This NADH then drives the reduction of a tetrazolium salt (like INT or WST) by a second enzyme (diaphorase) to produce a colored formazan product.[14][15] The amount of color produced is directly proportional to the amount of LDH released, and therefore, to the number of dead cells. A key advantage of this assay is that it allows for repeated sampling from the same well, enabling kinetic studies of cytotoxicity.[16]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: Supernatant Transfer & Reaction cluster_read Phase 3: Measurement prep_cells 1. Seed & Treat Cells (Same as MTT Steps 1-4) setup_controls 2. Prepare Controls: - Spontaneous Release - Maximum Release (Lysis Buffer) transfer 3. Transfer Supernatant to a new assay plate setup_controls->transfer add_reagent 4. Add LDH Reaction Mix (Substrate, Cofactor, Dye) transfer->add_reagent incubate_ldh 5. Incubate ~30 min at Room Temperature (Protect from light) add_reagent->incubate_ldh Enzymatic reaction produces colored formazan stop_rxn 6. (Optional) Add Stop Solution incubate_ldh->stop_rxn read_ldh 7. Read Absorbance (490 nm) stop_rxn->read_ldh

Caption: Workflow for the LDH cytotoxicity assay.

Self-Validating Protocol: LDH Assay

Materials:

  • Items from MTT protocol (cells, compound, plates, etc.)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, cofactor, lysis buffer, and stop solution)

Procedure:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate exactly as described in steps 1-4 of the MTT protocol.

  • Establishment of Controls: This is the most critical step for a self-validating system.[10] Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells. This measures the baseline level of cell death in the culture.

    • Maximum LDH Release: Untreated cells lysed by adding the kit's Lysis Buffer (typically 10 µL) 45 minutes before the end of the incubation period. This value represents 100% cytotoxicity.[10]

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Medium Background: Medium only, no cells. This corrects for any background LDH activity in the serum.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Causality Note: Transferring only the supernatant is crucial to avoid collecting LDH from intact cells, which would falsely elevate the cytotoxicity reading.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of this mix to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]

  • Measurement: Add 50 µL of Stop Solution (if included in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis, Presentation, and Interpretation

Data Calculation:

  • Correct Absorbance: Subtract the absorbance value of the medium background control from all other readings.

  • Calculate % Cytotoxicity (LDH Assay): % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

  • Calculate % Viability (MTT Assay): % Viability = 100 * (Absorbance of Treated Sample / Absorbance of Untreated Control)

Data Presentation: Summarize quantitative data in a clear, structured table. Plot the dose-response curve (% Viability or % Cytotoxicity vs. log concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the cell population's response).

Table 1: Hypothetical Cytotoxicity Data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol against HCT-116 Cells (48h Exposure)

Concentration (µM) Mean Absorbance (MTT) % Viability Mean Absorbance (LDH) % Cytotoxicity
0 (Control) 1.250 100.0% 0.150 (Spontaneous) 0.0%
0.1 1.213 97.0% 0.165 1.8%
1 1.050 84.0% 0.280 15.3%
5 0.775 62.0% 0.550 47.1%
10 0.613 49.0% 0.875 85.3%
50 0.200 16.0% 1.010 101.2%
100 0.113 9.0% 1.020 102.4%

| Max Release (LDH) | N/A | N/A | 1.000 | 100.0% |

From this data, the IC₅₀ value would be calculated to be approximately 10 µM .

Potential Mechanism of Action: A Hypothesis for 8-Hydroxyquinolines

The cytotoxicity of 8-HQ derivatives is often attributed to their ability to chelate intracellular metal ions, particularly iron and copper.[3] This can disrupt normal cellular homeostasis and trigger cell death pathways. A plausible mechanism for 5-(Piperidin-1-ylmethyl)quinolin-8-ol involves metal-dependent generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Mechanism_Pathway cluster_cell Intracellular Events compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol chelation Chelation of intracellular Fe²⁺/Cu⁺ compound->chelation Cellular Uptake cell Cancer Cell complex [Compound-Metal] Complex chelation->complex ros Reactive Oxygen Species (ROS) (e.g., •OH via Fenton reaction) complex->ros Catalyzes stress Oxidative Stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation (Caspase-9, Caspase-3) damage->caspase Release of Cytochrome c apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical mechanism of 8-HQ derivative-induced apoptosis.

Conclusion

This guide outlines a comprehensive and robust strategy for evaluating the in vitro cytotoxicity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. By employing complementary assays such as MTT and LDH, which probe distinct cellular health indicators, researchers can obtain a multifaceted view of the compound's biological activity. The emphasis on causality, proper controls, and logical workflow ensures the generation of high-quality, reproducible data. The insights gained from these foundational studies are indispensable for guiding further mechanistic investigations and advancing this promising class of compounds through the drug development pipeline.

References

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • MDPI. (2022). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Investigation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating a Novel Quinoline Derivative in Kinase Inhibition

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of targeted therapies against a multitude of kinases implicated in cancer and other proliferative diseases. While the specific compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol has been synthesized and evaluated for other biological activities, its potential as a kinase inhibitor remains an untapped area of investigation.[2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the kinase inhibitory potential of this promising, yet uncharacterized, molecule. We will proceed from the foundational synthesis of the compound to a rigorous, multi-tiered screening and characterization workflow, providing the scientific rationale and detailed protocols necessary to unlock its therapeutic possibilities.

Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol: A Proven Protocol

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol can be achieved through a well-established Mannich-type reaction. This involves the condensation of 8-hydroxyquinoline with formaldehyde and piperidine. A similar, reliable method has been documented for the synthesis of related 5-substituted quinolin-8-ol derivatives.[2][4]

Synthetic Scheme

The overall reaction is as follows:

  • Starting Materials: 8-Hydroxyquinoline, Formaldehyde, Piperidine

  • Reaction: Mannich condensation

  • Product: 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Step-by-Step Synthesis Protocol
  • Preparation of 5-Chloromethyl-8-hydroxyquinoline hydrochloride: This intermediate is synthesized by reacting 8-hydroxyquinoline with formaldehyde and concentrated hydrochloric acid.[2]

  • Condensation Reaction: 5-Chloromethyl-8-hydroxyquinoline hydrochloride is then reacted with piperidine in the presence of a base, such as triethylamine, to yield the final product, 5-(Piperidin-1-ylmethyl)quinolin-8-ol.[2]

  • Purification: The crude product can be purified using column chromatography.[2]

A Strategic Workflow for Kinase Inhibitor Profiling

The following experimental workflow provides a systematic approach to evaluate the kinase inhibitory activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, progressing from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity and Mechanism of Action A Broad Panel Kinase Screen (e.g., 200+ kinases) B Identify Primary Hits (>50% inhibition at a fixed concentration) A->B C IC50 Determination for Hit Kinases B->C Proceed with hits D Prioritize Hits Based on Potency (IC50 < 1 µM) C->D E Selectivity Profiling (against related kinases) D->E For potent hits F Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) E->F

Caption: A three-phase workflow for kinase inhibitor discovery.

Experimental Protocols: A Detailed Guide

Phase 1: Broad Panel Kinase Screening

The initial step is to screen 5-(Piperidin-1-ylmethyl)quinolin-8-ol against a large, diverse panel of kinases to identify potential targets.

Protocol:

  • Compound Preparation: Prepare a stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Kinase Panel: Utilize a commercially available kinase screening service that offers a broad panel of purified, active kinases (e.g., Eurofins, Promega).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate. The assay measures the remaining kinase activity after incubation with the compound.

  • Data Analysis: The percentage of inhibition is calculated for each kinase relative to a vehicle control (e.g., DMSO).

  • Hit Identification: Kinases showing significant inhibition (typically >50%) are considered primary hits for further investigation.

Phase 2: IC50 Determination

Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol:

  • Compound Dilution Series: Prepare a serial dilution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Assay: Perform a kinase activity assay for each hit kinase in the presence of the different compound concentrations. Common assay formats include radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays.

  • Data Plotting: Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Phase 3: Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial. The most common mechanisms are competitive, non-competitive, and uncompetitive inhibition.

Protocol (for determining ATP-competitive inhibition):

  • Experimental Setup: Perform the kinase assay with varying concentrations of both the inhibitor (5-(Piperidin-1-ylmethyl)quinolin-8-ol) and the substrate (ATP).

  • Data Collection: Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

  • Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Data Interpretation:

    • Competitive Inhibition: The lines on the plot will intersect at the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Potential Target Kinase Pathways

Given the prevalence of the quinoline scaffold in oncology, several key signaling pathways could be susceptible to inhibition by 5-(Piperidin-1-ylmethyl)quinolin-8-ol. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol
Kinase Target% Inhibition at 1 µMIC50 (nM)Mechanism of Inhibition
Kinase A85%75ATP-competitive
Kinase B62%520ATP-competitive
Kinase C15%>10,000Not Determined
Kinase D92%45ATP-competitive

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the investigation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a potential kinase inhibitor. The proposed workflow, from synthesis to detailed mechanistic studies, provides a robust framework for its characterization. Should this compound demonstrate potent and selective inhibition of a particular kinase, further studies, including cell-based assays and in vivo efficacy models, would be warranted to fully elucidate its therapeutic potential. The quinoline scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of derivatives like 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a critical endeavor in the ongoing search for next-generation targeted therapies.

References

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

  • ISC E-journals. (n.d.). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

  • Ma, L., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31425-31431. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic heterocyclic compound belonging to the class of Mannich bases derived from 8-hydroxyquinoline (8-HQ). The 8-HQ scaffold is a privileged structure in medicinal chemistry and analytical science, renowned for its potent metal-chelating properties and diverse biological activities, including antimicrobial and anticancer effects.[1] The addition of a piperidinylmethyl substituent at the C-5 position via the Mannich reaction modifies the molecule's steric and electronic properties, potentially enhancing its solubility, cell permeability, and biological target interactions.[2]

This guide provides a comprehensive framework for the structural elucidation and characterization of 5-(Piperidin-1-ylmethyl)quinolin-8-ol using a suite of core spectroscopic techniques. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale. The goal is to build a self-validating analytical workflow where data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy converge to provide an unambiguous confirmation of the molecular structure and purity. This integrated approach is critical for researchers in drug discovery, chemical synthesis, and materials science who rely on precise molecular characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is the foundation for interpreting its spectroscopic output. The structure combines a planar, aromatic quinolinol system with a flexible, aliphatic piperidine ring linked by a methylene bridge.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Structure of 5-(Piperidin-1-ylmethyl)quinolin-8-ol with key proton labels.

PropertyValue
Molecular Formula C₁₅H₁₈N₂O
Molar Mass 242.32 g/mol
Class Mannich Base, 8-Hydroxyquinoline Derivative
Appearance Typically a solid at room temperature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Expertise & Causality: Experimental Choices

For ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. However, the phenolic proton (-OH) and the amine nitrogen can undergo exchange with trace acidic protons or water, which can lead to peak broadening. Using dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative; it is a polar aprotic solvent that forms hydrogen bonds with the phenolic proton, resulting in a sharp, observable -OH signal.[4]

Protocol: ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required if dissolution is slow.

  • Standard: The residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is typically used as the primary internal standard.[6]

  • Acquisition: Acquire standard 1D ¹H, ¹³C{¹H}, and optionally, 2D correlation spectra (COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is the most informative starting point. The integration of signals should correspond to the number of protons in that environment, providing a self-validating check on the assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Broad Singlet1HPhenolic -OHDeshielded due to hydrogen bonding with solvent and intramolecular effects. Exchangeable with D₂O.
~8.7 - 8.8Doublet of Doublets1HH2 (Quinoline)Adjacent to the electronegative quinoline nitrogen.
~8.3 - 8.5Doublet1HH4 (Quinoline)deshielded by the aromatic ring current.
~7.5 - 7.6Multiplet1HH3 (Quinoline)Typical aromatic proton region.
~7.3 - 7.4Doublet1HH6 (Quinoline)Aromatic proton adjacent to the substituent.
~7.0 - 7.1Doublet1HH7 (Quinoline)Aromatic proton adjacent to the hydroxyl group.
~3.8 - 4.0Singlet2H-CH₂- (Bridge)Methylene protons adjacent to the aromatic ring and nitrogen.
~2.4 - 2.6Broad Multiplet4Hα-CH₂ (Piperidine)Protons on carbons directly attached to the piperidine nitrogen.
~1.5 - 1.6Multiplet4Hβ-CH₂ (Piperidine)Aliphatic protons on the piperidine ring.[8]
~1.4 - 1.5Multiplet2Hγ-CH₂ (Piperidine)Aliphatic proton on the piperidine ring.[8]
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. The molecule has 15 carbon atoms, but due to symmetry in the piperidine ring, fewer than 15 signals may be observed if some carbons are chemically equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~152 - 155C8 (C-OH)Aromatic carbon bearing the hydroxyl group, significantly deshielded.
~147 - 149C8aQuinoline bridgehead carbon adjacent to nitrogen.
~138 - 140C4Aromatic CH in the quinoline ring.
~135 - 137C2Aromatic CH adjacent to the quinoline nitrogen.
~128 - 130C6Aromatic CH in the quinoline ring.
~125 - 127C4aQuinoline bridgehead carbon.
~121 - 123C5 (C-CH₂)Aromatic carbon bearing the piperidinylmethyl substituent.
~120 - 122C3Aromatic CH in the quinoline ring.
~110 - 112C7Aromatic CH ortho to the hydroxyl group.
~58 - 60-CH₂- (Bridge)Methylene bridge carbon, influenced by adjacent N and aromatic ring.
~53 - 55α-C (Piperidine)Carbons adjacent to the piperidine nitrogen.
~25 - 27β-C (Piperidine)Aliphatic carbons in the piperidine ring.
~23 - 25γ-C (Piperidine)Central aliphatic carbon in the piperidine ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis, serving as a crucial validation of the compound's identity.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is the preferred method for this molecule.[9] It is a "soft" ionization technique ideal for polar, non-volatile compounds, minimizing fragmentation and ensuring the prominent observation of the protonated molecular ion, [M+H]⁺.[10] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential to confirm the elemental composition by providing a highly accurate mass measurement.[11]

Protocol: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[12]

  • Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[12]

  • Acidification (Optional but Recommended): Add a trace amount (e.g., 0.1% by volume) of formic acid to the working solution. This promotes protonation and enhances the formation of the [M+H]⁺ ion in positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Predicted Mass Spectrum (Positive ESI Mode)
  • Molecular Ion: The most prominent peak will be the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass for C₁₅H₁₉N₂O⁺: 243.1497

    • Expected m/z: 243.15 (A high-resolution instrument should measure this value to within 5 ppm).

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would involve isolating the m/z 243 peak and subjecting it to collision-induced dissociation (CID). The quinoline core is stable, so fragmentation is expected to occur at the weaker bonds of the substituent.[13][14]

    • Loss of Piperidine: Cleavage of the C-N bond of the methylene bridge could lead to the loss of neutral piperidine (C₅H₁₁N, 85.09 Da), resulting in a fragment at m/z 158.

    • Piperidine Ring Fragmentation: The piperidine ring itself can fragment, leading to the loss of smaller neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the parent ion.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It requires minimal sample preparation—just pressing the solid against a crystal (like diamond or germanium)—and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Protocol: ATR-IR
  • Background Scan: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder onto the crystal.

  • Apply Pressure: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200BroadO-H Stretch (Phenolic)The broadness is due to intermolecular hydrogen bonding.[15][16]
3050 - 3000Medium-WeakC-H Stretch (Aromatic)Characteristic of C-H bonds on the quinoline ring.
2950 - 2800StrongC-H Stretch (Aliphatic)Arises from the numerous C-H bonds in the piperidine ring and methylene bridge.
~1600, ~1500, ~1470Medium-StrongC=C & C=N Stretch (Aromatic)Vibrations of the quinoline ring system.[17]
~1270StrongC-O Stretch (Phenolic)Characteristic stretching vibration of the aryl-OH bond.
~1100MediumC-N Stretch (Aliphatic)Vibrations from the C-N bonds of the piperidine and methylene bridge.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. A polar protic solvent like ethanol or methanol is suitable as it can solvate the molecule well. The spectrum is pH-dependent due to the phenolic hydroxyl group and the basic nitrogens.[18] Therefore, running spectra in buffered solutions (e.g., pH 2, 7.4, and 10) can provide valuable information about the different protonation states of the molecule.

Protocol: UV-Vis Analysis
  • Solvent: Use a UV-grade solvent (e.g., methanol).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) by dissolving a known mass of the compound in a known volume of solvent.

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10-50 µM range).

  • Blank: Use the same solvent as a blank to zero the spectrophotometer.

  • Acquisition: Scan the sample from approximately 200 to 500 nm.

Predicted UV-Vis Absorption Maxima (λₘₐₓ)

The UV-Vis spectrum of 5-(Piperidin-1-ylmethyl)quinolin-8-ol will be dominated by the electronic transitions of the quinolin-8-ol chromophore.[19][20]

  • ~250 nm: A strong absorption band corresponding to π → π* transitions within the quinoline aromatic system.

  • ~310-320 nm: A second, often broader, band also associated with π → π* transitions, characteristic of the extended conjugation in the 8-hydroxyquinoline system.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. True structural confirmation comes from the logical integration of all data streams. This workflow ensures a robust and defensible characterization.

digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

}

Figure 2: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The spectroscopic characterization of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized compound. Each technique provides a unique piece of the molecular puzzle, and their collective data forms a self-validating system that upholds the highest standards of scientific integrity required in research and development.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

  • FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Available at: [Link]

  • FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

  • 5-(1-Piperidinylmethyl)-8-quinolinol. SpectraBase. Available at: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. ACS Publications. Available at: [Link]

  • 8-Hydroxyquinoline. PubChem. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. NIH. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Sample Preparation. University of Illinois. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. MDPI. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Holdings: Synthesis, Characterization and Antimicrobial Activity of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline and its Various Metal Chelates. Kabale University Library. Available at: [Link]

  • UV -visible spectrum of the ligand 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. Available at: [Link]

  • Sample Preparation in Mass Spectrometry. Wiley Analytical Science. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a quinoline derivative with a piperidine moiety, holding potential interest for researchers in medicinal chemistry and drug development.[1] The quinolin-8-ol scaffold is a privileged structure known for a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3][4] The addition of the piperidinylmethyl group at the 5-position can significantly influence its physicochemical properties, such as solubility and stability, which are critical determinants of its potential as a therapeutic agent. Understanding these characteristics is a foundational step in the early stages of drug discovery and development.[5]

This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental choices. The procedures outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[6][7][8][9][10][11]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract. Therefore, a comprehensive understanding of the solubility of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in various aqueous and organic media is paramount.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different insights during the drug discovery and development process.[5]

  • Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is often referred to as the "gold standard" for solubility measurement.[12]

  • Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[5] This is a high-throughput method often used in early discovery for screening large numbers of compounds.[5][13]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in various aqueous buffers.

Materials:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade water, methanol, acetonitrile

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to vials containing each of the buffers (PBS, SGF, SIF).

  • Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, allow the samples to stand to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of 5-(Piperidin-1-ylmethyl)quinolin-8-ol using a validated HPLC method.

  • Repeat the experiment in triplicate for each buffer.

Data Presentation:

Solvent System pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
Simulated Gastric Fluid1.237[Insert Experimental Data][Insert Experimental Data]
Simulated Intestinal Fluid6.837[Insert Experimental Data][Insert Experimental Data]
Phosphate Buffered Saline7.437[Insert Experimental Data][Insert Experimental Data]
Purified Water~7.025[Insert Experimental Data][Insert Experimental Data]
Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess compound to buffer prep2 Seal and incubate with shaking (24-72h) prep1->prep2 sep1 Centrifuge or allow to settle prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2 data Solubility Data ana2->data Calculate Solubility

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[14][15] Stability studies are conducted to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the drug substance.[14][15][16] These studies also help in developing and validating a stability-indicating analytical method.[14][17][18]

Objective: To investigate the intrinsic stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

Procedure:

  • Prepare solutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol (e.g., 1 mg/mL) in the respective stress media.

  • For thermal and photostability, use the solid compound. For photostability, also prepare a solution in a suitable solvent.

  • Expose the samples to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

Stability-Indicating Method (SIM) Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation.[14][18] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.[17]

Key aspects of SIM development:

  • Specificity: The method must be able to resolve the parent compound from its degradation products and any process-related impurities.[19]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, which include assessing parameters like accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][19][20][21]

Logical Flow for Stability Testing

G cluster_stress Forced Degradation Studies cluster_outcomes Outcomes start Drug Substance: 5-(Piperidin-1-ylmethyl)quinolin-8-ol acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation (H2O2) start->oxid thermal Thermal Stress start->thermal photo Photostability (ICH Q1B) start->photo sim Develop & Validate Stability-Indicating Method (HPLC) acid->sim base->sim oxid->sim thermal->sim photo->sim analysis Analyze Stressed Samples by SIM-HPLC-UV/MS sim->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products stability Determine Intrinsic Stability analysis->stability

Caption: Logical workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Following the principles of ICH Q1A(R2), long-term and accelerated stability studies should be conducted to propose a re-test period for the drug substance.[7][9][10][11]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Procedure:

  • Package the drug substance in a container closure system that simulates the proposed storage container.

  • Place the samples in stability chambers under the specified conditions.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.

Data Presentation:

Time Point (Months) Storage Condition Assay (% of Initial) Total Degradation Products (%) Appearance
0-[Insert Data][Insert Data][Insert Data]
340°C/75%RH[Insert Data][Insert Data][Insert Data]
640°C/75%RH[Insert Data][Insert Data][Insert Data]
625°C/60%RH[Insert Data][Insert Data][Insert Data]
1225°C/60%RH[Insert Data][Insert Data][Insert Data]
2425°C/60%RH[Insert Data][Insert Data][Insert Data]

Conclusion

A thorough investigation of the solubility and stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a non-negotiable prerequisite for its advancement in the drug development pipeline. The methodologies detailed in this guide, from fundamental solubility assessments to comprehensive, ICH-compliant stability programs, provide a robust framework for generating the critical data required by regulatory agencies and for making informed decisions about the compound's potential. By adhering to these scientifically sound and validated protocols, researchers can ensure the integrity of their data and build a comprehensive profile of this promising quinoline derivative.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Molecular Pharmaceutics, 45(11):1-25. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-14. [Link]

  • Surendra Singh. (2016). ICH guidelines Q1A(R2). [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Wen, H., & Morris, K. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • El-Gazzar, A. A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1081-1088. [Link]

  • Ghorab, M. M., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 26(16), 4945. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. [Link]

  • Khan, K. M., et al. (2018). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 23(11), 2778. [Link]

  • ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. [Link]

Sources

Unlocking the Therapeutic Potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 5-(Piperidin-1-ylmethyl)quinolin-8-ol has emerged as a compound of significant interest due to its structural motifs, which suggest a rich and multifaceted pharmacology. This technical guide provides an in-depth exploration of the potential therapeutic targets of this molecule, grounded in the established bioactivities of its core components: the 8-hydroxyquinoline (8-HQ) chelating unit and the piperidine moiety. We will delve into the mechanistic underpinnings of its potential anticancer, antibacterial, and neuroprotective activities, and provide detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel quinoline derivatives.

Introduction: The Chemical and Biological Landscape of a Promising Scaffold

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic organic compound featuring a quinoline ring system substituted with a hydroxyl group at the 8-position and a piperidinomethyl group at the 5-position. The 8-hydroxyquinoline core is a well-established bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions.[1] This metal-binding ability is a cornerstone of the biological activities of many 8-HQ derivatives, as the homeostasis of metal ions is crucial for numerous physiological and pathological processes.[1] The piperidine ring, a common fragment in pharmaceuticals, often enhances lipophilicity and can play a critical role in receptor binding and pharmacokinetic properties. The strategic combination of these two moieties in 5-(Piperidin-1-ylmethyl)quinolin-8-ol suggests a high potential for interaction with multiple biological targets.

This guide will focus on three primary areas of therapeutic potential: oncology, infectious diseases, and neurodegenerative disorders. For each area, we will propose specific molecular targets and outline a clear, actionable strategy for their experimental validation.

Potential Therapeutic Target Classes and Mechanisms of Action

The therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol can be broadly categorized based on its likely mechanisms of action. These are not mutually exclusive and may contribute in a synergistic manner to the overall biological effect.

Metal Ion Chelation and Homeostasis Modulation

The primary and most well-documented mechanism of action for 8-hydroxyquinoline derivatives is their ability to chelate metal ions such as iron (Fe), copper (Cu), and zinc (Zn).[1] These metals are essential cofactors for a multitude of enzymes involved in critical cellular processes, including DNA replication, cellular respiration, and signal transduction. In pathological states like cancer, the demand for these metals is often elevated. By sequestering these ions, 8-HQ derivatives can disrupt these processes, leading to cytostatic or cytotoxic effects.[1] Furthermore, the resulting metal-ligand complexes may themselves possess unique biological activities, distinct from the parent compound.

Enzyme Inhibition

The rigid, heterocyclic structure of the quinoline core, combined with the flexible piperidine substituent, makes 5-(Piperidin-1-ylmethyl)quinolin-8-ol a candidate for binding to the active or allosteric sites of various enzymes. Inhibition of key enzymes in disease-relevant pathways is a cornerstone of modern pharmacology. We will explore specific enzyme targets in the subsequent sections.

Disruption of Macromolecular Assemblies

Certain biological processes rely on the precise assembly of large protein complexes. The planar nature of the quinoline ring allows for potential intercalation into DNA or interaction with protein-protein interfaces, thereby disrupting these essential assemblies. A notable example in the context of infectious diseases is the bacterial type III secretion system.

Oncological Applications: Targeting Kinase Signaling and Metal-Dependent Pathways

The anticancer potential of 8-hydroxyquinoline derivatives is an area of active investigation.[2][3][4] Their activity is often linked to the disruption of metal homeostasis in rapidly proliferating cancer cells and the inhibition of key signaling pathways.

Proposed Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[5] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK a validated therapeutic target. Several quinoline-based structures have been explored as BTK inhibitors.[6] The quinoline scaffold can serve as a hinge-binding motif, a key interaction for kinase inhibition.

Mechanism of Action Hypothesis: 5-(Piperidin-1-ylmethyl)quinolin-8-ol may act as a reversible or irreversible inhibitor of BTK. The quinoline nitrogen could form a hydrogen bond with the hinge region of the ATP-binding pocket of BTK, while the piperidinomethyl side chain could occupy the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NFkB NF-κB Activation Calcium_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 5-(Piperidin-1-ylmethyl) quinolin-8-ol Inhibitor->BTK Inhibition T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell bacterium_cytoplasm Bacterial Cytoplasm Effector Effector Proteins T3SS Basal Body Needle Complex Translocon Effector->T3SS:f0 Secretion Host_Target Host Cell Target Proteins T3SS:f2->Host_Target Injection of Effectors ATPase T3SS ATPase host_cytoplasm Host Cytoplasm Pathogenesis Pathogenesis Host_Target->Pathogenesis Modulation of Host Functions Inhibitor 5-(Piperidin-1-ylmethyl) quinolin-8-ol Inhibitor->ATPase Inhibition

Caption: Inhibition of the bacterial Type III Secretion System.

Experimental Protocol for T3SS Inhibition

Objective: To assess the ability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to inhibit the secretion of T3SS effector proteins.

Methodology: A common approach is to use a reporter strain of a T3SS-positive bacterium (e.g., Yersinia pseudotuberculosis) that expresses a reporter enzyme fused to a T3SS effector protein.

Materials:

  • Yersinia pseudotuberculosis strain expressing a T3SS effector-β-lactamase fusion protein.

  • HeLa cells.

  • CCF2-AM, a fluorescent β-lactamase substrate.

  • Bacterial growth medium (e.g., LB broth).

  • Cell culture medium (e.g., DMEM).

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

  • Positive control T3SS inhibitor.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Seed HeLa cells in 96-well plates and grow to confluence.

  • Grow the Yersinia reporter strain to mid-log phase.

  • Treat the bacterial culture with various concentrations of 5-(Piperidin-1-ylmethyl)quinolin-8-ol or a positive control for 1 hour.

  • Wash the HeLa cells and load them with the CCF2-AM substrate for 1 hour.

  • Infect the CCF2-AM-loaded HeLa cells with the treated bacteria at a specific multiplicity of infection (MOI).

  • Centrifuge the plate briefly to synchronize the infection and incubate for 2-3 hours.

  • Measure the fluorescence at two wavelengths (450 nm for cleaved substrate, 520 nm for intact substrate) using a fluorescence plate reader.

  • Calculate the 450/520 nm emission ratio, which is proportional to T3SS-mediated translocation.

  • Determine the IC₅₀ value by plotting the emission ratio against the compound concentration.

  • In parallel, assess bacterial viability (e.g., by measuring OD₆₀₀) to ensure the observed effect is not due to bactericidal activity.

Parameter Description
Bacterial Strain Y. pseudotuberculosis with Effector-β-lactamase fusion
Host Cell Line HeLa
Detection Method FRET-based reporter assay (CCF2-AM)
Primary Readout Inhibition of effector protein translocation
Secondary Readout Bacterial viability assay

Neuroprotective Applications: Modulating Cholinergic Neurotransmission

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits. Inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a validated therapeutic strategy. Quinoline-piperidine hybrids have been investigated as cholinesterase inhibitors.

Proposed Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. BChE also contributes to ACh degradation, particularly as Alzheimer's disease progresses. Dual inhibition of both enzymes may offer broader therapeutic benefits.

Mechanism of Action Hypothesis: 5-(Piperidin-1-ylmethyl)quinolin-8-ol may bind to the active site of AChE and/or BChE. The protonated piperidine ring could interact with the peripheral anionic site (PAS) of the enzyme, while the quinoline core could engage in π-π stacking interactions within the active site gorge, blocking the entry of acetylcholine.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Synaptic_ACh Increased Synaptic ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 5-(Piperidin-1-ylmethyl) quinolin-8-ol Inhibitor->AChE Cholinergic_Receptor Cholinergic Receptor Synaptic_ACh->Cholinergic_Receptor Neuronal_Signaling Enhanced Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling

Caption: Mechanism of cholinesterase inhibition.

Experimental Protocol for Cholinesterase Inhibition

Objective: To determine the inhibitory potency of 5-(Piperidin-1-ylmethyl)quinolin-8-ol against AChE and BChE.

Methodology: The Ellman's assay is a widely used colorimetric method.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant).

  • Butyrylcholinesterase (from equine serum or human recombinant).

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates.

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

  • Positive control inhibitor (e.g., Donepezil).

  • 96-well microplate.

  • Spectrophotometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and positive control in buffer.

  • In a 96-well plate, add 25 µL of the compound dilutions.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of the respective enzyme solution (AChE or BChE) to the wells.

  • Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding 25 µL of the corresponding substrate (ATCh for AChE, BTCh for BChE).

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • The percent inhibition is calculated as: (1 - (Rate of sample / Rate of uninhibited control)) * 100.

  • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Parameter Description
Enzymes AChE (electric eel), BChE (equine serum)
Substrates Acetylthiocholine (ATCh), Butyrylthiocholine (BTCh)
Detection Colorimetric (Ellman's Reagent, 412 nm)
Positive Control Donepezil
Data Analysis IC₅₀ determination from dose-response curves

Conclusion and Future Directions

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a molecule of considerable therapeutic promise, with potential applications spanning oncology, infectious diseases, and neurodegeneration. Its activity is likely derived from a combination of metal chelation and direct enzyme inhibition. This guide has outlined three high-potential, validated therapeutic targets—Bruton's tyrosine kinase, the bacterial type III secretion system, and the cholinesterases—and has provided robust, detailed protocols for their experimental validation. The successful execution of these assays will provide critical data to confirm the therapeutic utility of this compound and guide future lead optimization efforts. Further investigations should also include comprehensive ADME/Tox profiling and in vivo efficacy studies in relevant disease models to fully elucidate the therapeutic potential of this promising quinoline derivative.

References

  • Dewoody, R. S., Merritt, P. M., & Marketon, M. M. (2013). Regulation of the type III secretion system: a molecular switch. Infection and immunity, 81(2), 332–340.
  • Abbas, E., Taha, M., Ismail, N. H., & Daghistani, H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 663.
  • BenchChem. (n.d.). A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy.
  • BenchChem. (n.d.). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.
  • Bielska, K., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6528.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
  • McShan, A. C., & De Guzman, R. N. (2015). The Bacterial Type III Secretion System as a Target for Developing New Antibiotics. Pharmaceuticals, 8(3), 501–523.
  • Liao, C., et al. (2021). Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. Frontiers in Microbiology, 12, 736531.
  • Felise, H. B., et al. (2008). An inhibitor of gram-negative bacterial virulence protein secretion. Cell host & microbe, 4(4), 325–336.
  • Duncan, M. C., et al. (2012). The Bacterial Type III Secretion System as a Target for Developing New Antibiotics. Current drug targets, 13(11), 1366–1381.
  • Baron, C. (2010). Type IV secretion: a versatile non-protein specific ABC transporter. Journal of molecular microbiology and biotechnology, 18(3), 161–171.
  • Pan, K., et al. (2017). Inhibition of the Type III Secretion System of Salmonella enterica Serovar Typhimurium via Treatment with Fraxetin. Microbiology Spectrum, 10(1), e01654-21.
  • Pendergrass, H. A. (2020). Development of a Screening Assay for Type III Secretion System Inhibit. (Doctoral dissertation).
  • Wityak, J., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of medicinal chemistry, 59(17), 7915–7935.
  • Anantharajah, A., et al. (2017). Salicylidene Acylhydrazides and Hydroxyquinolines Act as Inhibitors of Type Three Secretion Systems in Pseudomonas aeruginosa by Distinct Mechanisms. Antimicrobial agents and chemotherapy, 61(6), e02566-16.
  • McShan, A. C., & De Guzman, R. N. (2015). The Bacterial Type III Secretion System as a Target for Developing New Antibiotics. Pharmaceuticals, 8(3), 501–523.
  • Zhang, L., et al. (2020).
  • Graphviz. (n.d.). Examples. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
  • Haselmayer, P., et al. (2019). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 24(15), 2731.
  • Walter, T. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Wityak, J., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of medicinal chemistry, 59(17), 7915–7935.
  • Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic chemistry, 130, 106263.

Sources

Methodological & Application

Application Notes and Protocols for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a heterocyclic compound belonging to the quinoline class of molecules. The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The addition of a piperidin-1-ylmethyl group at the 5-position can significantly modulate the compound's physicochemical properties and biological targets.

Recent studies on structurally related quinoline derivatives suggest that 5-(Piperidin-1-ylmethyl)quinolin-8-ol may exert its biological effects through various mechanisms, including the inhibition of key cellular signaling pathways. Notably, it has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways implicated in various B-cell malignancies and autoimmune diseases.[1] This positions 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a compound of significant interest for researchers in oncology, immunology, and drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in a range of cell culture assays. The protocols herein are designed to be robust and adaptable, enabling the rigorous evaluation of this compound's biological activity.

Mechanism of Action: Targeting Key Signaling Cascades

The primary proposed mechanism of action for 5-(Piperidin-1-ylmethyl)quinolin-8-ol is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR activation by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a crucial downstream mediator in this pathway.[1][2]

Inhibition of BTK by compounds like 5-(Piperidin-1-ylmethyl)quinolin-8-ol can disrupt this signaling cascade, leading to the suppression of B-cell activation and proliferation. This makes it a promising therapeutic strategy for B-cell lymphomas and leukemias where BCR signaling is often constitutively active. The binding of the inhibitor to BTK can be either reversible or irreversible, a factor that influences its pharmacological profile.

Beyond BTK, the quinolin-8-ol core structure is known for its ability to chelate metal ions, such as iron, copper, and zinc. This chelation can disrupt the function of metalloenzymes and generate reactive oxygen species (ROS), which can in turn induce cellular stress and apoptosis in cancer cells.[3] Therefore, the biological effects of 5-(Piperidin-1-ylmethyl)quinolin-8-ol may be multifaceted, involving both kinase inhibition and metal-dependent mechanisms.

Illustrative Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release NFkB NF-κB PKC->NFkB activate Ca_release->NFkB activate Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR binds Compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol Compound->BTK inhibits

Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for obtaining reproducible results. Due to the heterocyclic nature of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, it is recommended to use dimethyl sulfoxide (DMSO) as the solvent.

Materials:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of 5-(Piperidin-1-ylmethyl)quinolin-8-ol powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Recommendation
Cell Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM - 100 µM (initial range)
Incubation Time 24, 48, 72 hours
MTT Conc. 0.5 mg/mL (final)
Wavelength 570 nm
Illustrative Experimental Workflow

Caption: General workflow for determining the cytotoxicity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with 5-(Piperidin-1-ylmethyl)quinolin-8-ol at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol stock solution

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-(Piperidin-1-ylmethyl)quinolin-8-ol at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Safety and Handling

5-(Piperidin-1-ylmethyl)quinolin-8-ol, like other quinoline derivatives, should be handled with care. Although a specific Safety Data Sheet (SDS) may not be readily available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form to avoid inhalation.

  • Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Gui, T., et al. (2019). Ibrutinib in B-cell lymphoma: Single fighter might be enough? ResearchGate. Available at: [Link]

  • Akinleye, A., et al. (2013). Ibrutinib for B cell malignancies. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Heffeter, P., et al. (2011). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]

  • El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Mini-Reviews in Medicinal Chemistry.
  • Chen, Y., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research. Available at: [Link]

Sources

Application Note & Protocol: Antimicrobial Screening of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The quinoline scaffold is a privileged structure, in part due to its ability to intercalate with DNA and inhibit key microbial enzymes.[1] A particularly promising class of quinoline derivatives are the 8-hydroxyquinolines, which are known to exert their antimicrobial effects through the chelation of essential divalent metal cations, such as Fe²⁺ and Zn²⁺, thereby disrupting critical enzymatic functions within microbial cells.[4][5]

This application note provides a detailed guide for the antimicrobial screening of 5-(Piperidin-1-ylmethyl)quinolin-8-ol , a synthetic derivative of 8-hydroxyquinoline. The introduction of a piperidinylmethyl substituent at the C-5 position is a rational design strategy aimed at enhancing the compound's bioavailability and interaction with microbial targets. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates. We will provide a comprehensive overview of the compound, detailed protocols for determining its antimicrobial efficacy, and guidance on data interpretation.

Physicochemical Properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

PropertyValue
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol
Appearance (To be determined empirically)
Solubility Soluble in DMSO, ethanol; sparingly soluble in water
Purity >95% (Recommended for screening assays)

Note: It is crucial to characterize the compound's solubility in the desired biological media prior to initiating screening assays to avoid precipitation and ensure accurate concentration ranges.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the comprehensive workflow for assessing the antimicrobial properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Antimicrobial Screening Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Bacterial Culture Media (e.g., Mueller-Hinton Broth) Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Media_Prep->Inoculum_Prep Inoculation Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Assay Perform Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Assay MBC_Determination Determine MBC (Lowest concentration killing ≥99.9% of bacteria) MBC_Assay->MBC_Determination Data_Reporting Report MIC & MBC Values MBC_Determination->Data_Reporting Mechanism_of_Action Postulated Mechanism of Action Compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol Chelation Chelation of Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->Chelation Inhibition Inhibition of Enzyme Function Chelation->Inhibition Enzyme Microbial Metalloenzymes (e.g., DNA gyrase, RNA polymerase) Enzyme->Chelation Cell_Death Disruption of Cellular Processes (e.g., DNA replication, transcription) Inhibition->Cell_Death Outcome Bacterial Cell Death or Growth Inhibition Cell_Death->Outcome

Caption: Postulated mechanism of action for 8-hydroxyquinoline derivatives.

The 8-hydroxy group and the nitrogen atom of the quinoline ring form a bidentate ligand that can sequester metal ions. This depletion of essential cofactors can inhibit the activity of various metalloenzymes, leading to a disruption of critical cellular processes such as DNA replication, transcription, and respiration, ultimately resulting in microbial cell death or growth inhibition. Further mechanistic studies, such as enzyme inhibition assays, would be required to confirm this hypothesis for 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Conclusion

This application note provides a comprehensive framework for the antimicrobial screening of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. The detailed protocols for MIC and MBC determination will enable researchers to accurately assess the compound's antimicrobial efficacy and spectrum of activity. The insights into the potential mechanism of action provide a foundation for further investigation into this promising class of antimicrobial agents. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible data that can guide the development of new therapies to combat the growing challenge of antimicrobial resistance.

References

  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6. Wayne, PA.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline—Second Edition. CLSI document M26-A2. Wayne, PA.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. EUCAST Definitive Document E.Def 5.1. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Taylor, P. W., Stapleton, P. D., & Luzio, J. P. (2002). New ways to treat bacterial infections. Drug Discovery Today, 7(21), 1086–1091. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2020. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Taylor & Francis Group. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Institutes of Health. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • CLSI. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • ResearchGate. Therapeutic significance of quinoline derivatives as antimicrobial agents. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]

  • ResearchGate. In silico-guided design, synthesis and antimicrobial activity of piperazine-linked 8-hydroxyquinoline-isatin hybrids. [Link]

  • National Institutes of Health. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]

  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • ResearchGate. QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]

  • World News of Natural Sciences. Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. [Link]

  • CORE. Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

  • National Institutes of Health. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • National Institutes of Health. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]

Sources

Application Note & Protocol: In Vivo Evaluation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its potent ability to chelate biologically significant metal ions such as copper, zinc, and iron.[1][2] An imbalance in the homeostasis of these metals is a well-documented pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease (AD), where they contribute to protein aggregation and oxidative stress.[3] The compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a derivative of 8HQ, is hypothesized to exert neuroprotective effects by sequestering excess metal ions within the brain, thereby mitigating downstream neurotoxic events.

This guide provides a comprehensive, multi-phase experimental plan for the in vivo evaluation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. The protocols herein are designed not merely as a sequence of steps, but as a self-validating framework to rigorously assess the compound's pharmacokinetic profile, safety, and therapeutic efficacy in a relevant animal model of Alzheimer's disease. The causality behind each experimental design choice is explained to provide a robust foundation for generating reproducible and translatable data.

Core Hypothesis: Mechanism of Neuroprotection

The central hypothesis is that 5-(Piperidin-1-ylmethyl)quinolin-8-ol can cross the blood-brain barrier and act as a metal ion chelator within the central nervous system. This action is proposed to interrupt the pathological cascade of Alzheimer's disease through two primary mechanisms:

  • Inhibition of Metal-Mediated Aβ Aggregation: Excess Cu²⁺ and Zn²⁺ ions are known to bind to Amyloid-beta (Aβ) peptides, promoting their aggregation into neurotoxic oligomers and plaques.[4] By chelating these ions, the compound may prevent or reverse this aggregation process.

  • Reduction of Oxidative Stress: The sequestering of redox-active metal ions like Cu²⁺ and Fe³⁺ can inhibit their participation in Fenton-like reactions, which generate damaging reactive oxygen species (ROS).[3]

This proposed mechanism provides a clear, testable framework for the subsequent in vivo studies.

MOA_Pathway cluster_pathology Alzheimer's Disease Pathological Cascade Compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol BBB Blood-Brain Barrier Penetration Compound->BBB Lipophilicity Chelation Metal Ion Chelation BBB->Chelation MetalIons Excess Brain Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) MetalIons->Chelation Aggregation Aβ Aggregation & Plaque Formation MetalIons->Aggregation Promotes ROS Reactive Oxygen Species (ROS) Generation (Fenton Reaction) MetalIons->ROS Catalyzes Chelation->Aggregation Inhibits Chelation->ROS Inhibits Abeta Amyloid-Beta (Aβ) Monomers Abeta->Aggregation Neurotox Synaptic Dysfunction & Neuronal Death Aggregation->Neurotox OxStress Oxidative Stress ROS->OxStress OxStress->Neurotox Neuroprotection Neuroprotection Neurotox->Neuroprotection Target of Intervention

Caption: Proposed neuroprotective mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Phase 1: Foundational In Vivo Assessments

Before proceeding to efficacy studies, it is imperative to understand the compound's behavior and safety profile in a living system. This phase establishes the dosing parameters for subsequent experiments.

Protocol 1: Rodent Pharmacokinetic (PK) Profiling

Rationale: This study is critical to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5] It answers fundamental questions: Does the compound reach systemic circulation? What is its half-life? This information is essential for designing a rational dosing schedule for chronic studies to ensure sustained exposure.[6]

Methodology:

  • Animal Model: Healthy, male C57BL/6 mice (8-10 weeks old, n=3-4 per time point). The use of a standard, non-diseased strain provides clean baseline PK data.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The choice of vehicle is critical and must be tested for toxicity alone.

  • Administration: Administer a single dose via two routes to assess bioavailability:

    • Intravenous (IV) via tail vein (e.g., 2 mg/kg)

    • Oral gavage (PO) (e.g., 10 mg/kg)

  • Sample Collection: Collect blood samples (~50 µL) via saphenous or submandibular vein at predetermined time points into EDTA-coated tubes.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Pharmacokinetic Study Design

Parameter Intravenous (IV) Arm Oral (PO) Arm Rationale
Dose 2 mg/kg 10 mg/kg Low IV dose avoids solubility issues; higher PO dose accounts for potential poor absorption.
Animals 24 mice (3 per time point) 24 mice (3 per time point) Provides statistical power for each measurement point.
Time Points 0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 24 hr Captures rapid distribution (early points) and elimination (later points).

| Key Endpoints | Cmax, T½, AUC, Clearance (CL), Volume of distribution (Vd) | Cmax, Tmax, T½, AUC, Oral Bioavailability (%F) | These parameters collectively define the compound's ADME profile.[8] |

Protocol 2: Acute Toxicity & Maximum Tolerated Dose (MTD)

Rationale: An acute toxicity study is essential to identify the dose range that can be safely administered without causing overt signs of distress or mortality.[9][10] This establishes the upper dose limit for the chronic efficacy studies, a critical step required by all ethical and regulatory guidelines.[11]

Methodology:

  • Animal Model: Healthy, male and female C57BL/6 mice (8-10 weeks old, n=3-5 per dose group). Including both sexes is crucial as toxicity can be sex-dependent.

  • Dose Escalation: Administer single, escalating doses of the compound via the intended route for the efficacy study (e.g., oral gavage).

  • Clinical Observation: Monitor animals intensively for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% weight loss, or significant clinical signs of distress.[10]

  • Post-Mortem Analysis: At the end of the 14-day observation period, perform a gross necropsy to examine major organs for any visible abnormalities.

Table 2: Example Dose Escalation Scheme for MTD Study

Cohort Dose (mg/kg, PO) Number of Animals (M/F) Rationale
1 50 3/3 Start with a dose significantly higher than the anticipated therapeutic dose.
2 100 3/3 Dose-doubling is a common starting strategy.
3 200 3/3 Continue escalation until signs of toxicity are observed.
4 400 3/3 The appearance of adverse effects helps define the MTD.

| Vehicle | Vehicle Only | 5/5 | Essential control to ensure the vehicle itself is not causing toxicity. |

Phase 2: Preclinical Efficacy Evaluation

With PK and safety data in hand, the next phase is to assess whether the compound can alter the disease course in a relevant animal model.

Selection of Animal Model: The 5xFAD Mouse

Rationale: No single animal model perfectly recapitulates human AD.[12][13] However, transgenic models are indispensable tools.[12][14] The 5xFAD transgenic mouse model is selected for this protocol due to its aggressive and rapid development of amyloid pathology.[15] These mice express human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial AD mutations, leading to amyloid plaque deposition starting at 2 months of age and cognitive deficits by 4-5 months.[16] This accelerated timeline makes it highly suitable for evaluating therapeutic interventions within a practical timeframe.

Protocol 3: Chronic Efficacy Study in 5xFAD Mice

Rationale: This long-term study is the cornerstone of the in vivo assessment. It aims to determine if chronic administration of the compound, starting before or at the onset of major pathology, can mitigate cognitive decline and reduce the neuropathological burden.

Workflow cluster_groups start Start: 5xFAD Mice (2 months old) randomize Randomize into Groups (n=15/group) start->randomize dosing Chronic Daily Dosing (PO) (3 months) randomize->dosing behavior Behavioral Testing (at 5 months of age) dosing->behavior mwm Morris Water Maze (Spatial Memory) behavior->mwm ymaze Y-Maze (Working Memory) behavior->ymaze euthanasia Euthanasia & Tissue Collection (Brain, Plasma) ymaze->euthanasia analysis Post-Mortem Analysis euthanasia->analysis histo Histopathology (Plaque Load, Gliosis) analysis->histo biochem Biochemistry (Aβ ELISA, Oxidative Stress) analysis->biochem end Data Analysis & Interpretation biochem->end group1 Group 1: Vehicle Control (5xFAD) group2 Group 2: Low Dose Compound (5xFAD) group3 Group 3: High Dose Compound (5xFAD) group4 Group 4: Vehicle Control (Wild-Type)

Caption: Overall experimental workflow for the chronic efficacy study.

Methodology:

  • Animals and Grouping:

    • Use 2-month-old male and female 5xFAD mice and non-transgenic wild-type (WT) littermates.

    • Randomly assign animals to four groups (n=15 per group, balanced for sex):

      • Group 1: 5xFAD + Vehicle

      • Group 2: 5xFAD + Compound (Low Dose, e.g., 10 mg/kg/day)

      • Group 3: 5xFAD + Compound (High Dose, e.g., 30 mg/kg/day, based on MTD)

      • Group 4: Wild-Type + Vehicle (This group serves as a baseline for normal cognitive function and pathology).

  • Chronic Administration:

    • Administer the compound or vehicle daily via oral gavage for 3 consecutive months (from 2 to 5 months of age).

    • Monitor body weight weekly and perform general health checks daily.

  • Behavioral Assessment (at 5 months of age):

    • Morris Water Maze (MWM): A robust test for spatial learning and memory. Measure escape latency (time to find the hidden platform) over several days and time spent in the target quadrant during a probe trial.

    • Y-Maze Spontaneous Alternation: Assesses spatial working memory. Record the sequence of arm entries to calculate the percentage of spontaneous alternations.

  • Tissue Collection:

    • At the end of the study, euthanize mice following IACUC-approved procedures.[17]

    • Collect terminal blood for plasma.

    • Perfuse with saline, then harvest the brain. Divide the brain sagittally. One hemisphere is flash-frozen for biochemistry, and the other is fixed in 4% paraformaldehyde for histology.

  • Biochemical Analysis (from frozen hemisphere):

    • Prepare brain homogenates.

    • Aβ Quantification: Use commercial ELISA kits to measure levels of soluble and insoluble Aβ40 and Aβ42.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or 4-HNE as indicators of lipid peroxidation.

  • Histopathological Analysis (from fixed hemisphere):

    • Section the brain using a cryostat or microtome.

    • Immunohistochemistry (IHC):

      • Stain with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden.

      • Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation (gliosis) around plaques.

Ethical Considerations in Animal Research

All proposed experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[18] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be paramount.[19][20]

  • Replacement: Justify the use of an in vivo model over in vitro or in silico alternatives.[19]

  • Reduction: Use statistical power analysis to determine the minimum number of animals needed to obtain meaningful results.[18]

  • Refinement: Implement procedures to minimize animal pain and distress, such as using appropriate handling techniques, anesthesia for invasive procedures, and defining humane endpoints.[20][21]

Conclusion

This structured, phase-driven protocol provides a rigorous framework for the preclinical evaluation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. By systematically determining the compound's pharmacokinetic profile and safety before proceeding to a well-controlled, long-term efficacy study, researchers can generate the robust and reliable data necessary to make informed decisions about its potential as a neuroprotective therapeutic for Alzheimer's disease. The inclusion of both behavioral and neuropathological endpoints ensures a comprehensive assessment of the compound's effects.

References

  • Mammalian Models in Alzheimer's Research: An Update. (2022). MDPI. [Link]

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (2022). Frontiers in Aging Neuroscience. [Link]

  • Animal models of Alzheimer's disease: preclinical insights and challenges. (2023). ScienceOpen. [Link]

  • Mouse Models of Alzheimer's Disease. (2022). Frontiers in Molecular Neuroscience. [Link]

  • Ethical Statement on Experimental Animal Research. (n.d.). Medical and Pharmaceutical Journal. [Link]

  • Natural Non-Trasgenic Animal Models for Research in Alzheimer's Disease. (2011). Frontiers in Psychiatry. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (2016). Journal of Materials and Environmental Science. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]

  • Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2021). American Psychological Association. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2013). ResearchGate. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). PMC. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. (2016). ResearchGate. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). Clinical and Translational Science. [Link]

  • Ethical considerations regarding animal experimentation. (2016). PMC. [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). PMC. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). SciSpace. [Link]

  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2022). MDPI. [Link]

  • Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. (2023). PMC. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. [Link]

  • In vivo zebrafish assays for analyzing drug toxicity | Request PDF. (2019). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline and its Various Metal Chelates. (n.d.). Kabale University Library. [Link]

  • Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2016). ISC E-journals. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. (2021). PMC. [Link]

  • Neuroprotective agents for clinical trials in Parkinson's disease. (2006). Neurology. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2016). NIH. [Link]

  • Protocol for the synthesis of quinoline derivatives. (2024). ResearchGate. [Link]

  • Microdosing Assessment to Evaluate Pharmacokinetics and Drug Metabolism in Rats Using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. (2017). ResearchGate. [Link]

  • Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. (2011). ResearchGate. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023). ResearchGate. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). RSC Advances. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2006). Antimicrobial Agents and Chemotherapy. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2013). Acta Pharmaceutica. [Link]

Sources

Application Notes and Protocols: 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a potent derivative of 8-hydroxyquinoline (8-HQ), as a fluorescent probe. We will delve into the fundamental principles governing its fluorescence-based detection capabilities, provide detailed, field-proven protocols for its use in both in vitro and cellular contexts, and discuss its broader biological significance. This guide is designed to equip researchers with the necessary knowledge to effectively integrate this probe into their experimental workflows for metal ion sensing and bioimaging.

Introduction: The Power of 8-Hydroxyquinoline Scaffolds

8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a cornerstone in the development of fluorescent chemosensors.[1][2] These compounds are renowned for their ability to act as effective chelators for a variety of metal ions.[2] The core principle behind their utility lies in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3][4] In its unbound state, the 8-HQ moiety is typically weakly fluorescent. However, upon binding to a target metal ion, a rigid complex is formed, leading to a significant "turn-on" of fluorescence.[1][2] This characteristic provides a high signal-to-noise ratio, making 8-HQ derivatives ideal for sensitive detection of metal ions in biological and environmental samples.[1][5]

5-(Piperidin-1-ylmethyl)quinolin-8-ol incorporates the essential 8-hydroxyquinoline pharmacophore, functionalized with a piperidinomethyl group at the 5-position. This modification can influence its solubility, cell permeability, and metal ion selectivity, making it a compound of significant interest for various applications. While primarily discussed here as a fluorescent probe, it's noteworthy that this compound and its analogs have also been investigated for other biological activities, including kinase inhibition and antibacterial effects.[6][7]

Principle of Detection: Unlocking Fluorescence through Chelation

The fluorescence behavior of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][4]

  • In the Unbound State (Fluorescence "Off"): In the absence of a target metal ion, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the quinoline nitrogen. Upon excitation with light, a proton is rapidly transferred from the hydroxyl group to the nitrogen. This creates a transient, non-fluorescent tautomer, and the excited state energy is dissipated primarily through non-radiative pathways. Consequently, the probe exhibits minimal fluorescence.[1][4]

  • In the Bound State (Fluorescence "On"): When a metal ion such as Zn²⁺ is present, it coordinates with the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring.[1] This act of chelation effectively blocks the ESIPT pathway. The resulting metal-probe complex is more rigid and stable, which significantly reduces non-radiative decay and forces the excited molecule to relax by emitting photons, resulting in a strong fluorescence signal.[2][4]

G cluster_0 Unbound Probe (Low Fluorescence) cluster_1 Bound Probe (High Fluorescence) Unbound Probe Excitation1 Excitation (Light Energy) Metal Metal Ion (e.g., Zn²⁺) Unbound->Metal Chelation ESIPT ESIPT Pathway Excitation1->ESIPT H+ Transfer NonRadiative Non-Radiative Decay (Heat) ESIPT->NonRadiative Bound Probe-Metal Complex Excitation2 Excitation (Light Energy) ESIPT_Blocked ESIPT Blocked Excitation2->ESIPT_Blocked Fluorescence Fluorescence Emission ESIPT_Blocked->Fluorescence

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) via ESIPT inhibition.

Photophysical and Chemical Properties

While the precise photophysical properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol must be empirically determined, we can infer representative characteristics based on the broader class of 8-hydroxyquinoline derivatives.

PropertyDescriptionRepresentative Value (8-HQ Derivatives)
Chemical Formula C₁₅H₁₈N₂O-
Appearance Typically a yellow to brown solid or oil.-
Solubility Generally soluble in organic solvents like DMSO and ethanol.[1]-
Excitation Max (λex) Wavelength of light used to excite the probe.~360-400 nm
Emission Max (λem) Wavelength of light emitted by the excited probe.~480-550 nm
Quantum Yield (Φ) Efficiency of fluorescence emission.Low (unbound), Significantly higher (bound)
Binding Affinity (Kd) Dissociation constant for the probe-metal complex.Micromolar (µM) to Nanomolar (nM) range

Note: The exact wavelengths and binding affinities will vary depending on the solvent, pH, and the specific metal ion being detected.

Experimental Protocols

Protocol 4.1: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution in an anhydrous organic solvent like DMSO is critical to prevent precipitation and ensure accurate dilution into aqueous buffers for experiments. This minimizes the final concentration of the organic solvent in the assay, reducing potential cytotoxicity or artifacts.

Materials:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of the probe powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 4.2: In Vitro Spectrofluorometric Analysis of Metal Ion Binding

Causality: This protocol establishes the probe's fundamental spectral properties and its response to a specific metal ion. Using a buffered solution maintains a constant pH, which is crucial as the fluorescence of 8-HQ derivatives can be pH-sensitive.[8] Titrating the metal ion allows for the determination of the binding affinity (Kd).

Materials:

  • 10 mM probe stock solution in DMSO

  • Stock solutions of target metal ions (e.g., ZnCl₂, CdCl₂, MgCl₂) in deionized water

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Determine Optimal Excitation/Emission Wavelengths:

    • Dilute the probe stock solution to a final concentration of 10 µM in the buffer.

    • Add a saturating concentration of the target metal ion (e.g., 100 µM ZnCl₂).

    • Scan the excitation spectrum while monitoring a fixed emission wavelength.

    • Scan the emission spectrum using the determined optimal excitation wavelength.

  • Metal Ion Titration:

    • Prepare a series of solutions in cuvettes, each containing the probe at a fixed final concentration (e.g., 10 µM) in buffer.

    • Add increasing concentrations of the target metal ion stock solution to each cuvette. Include a "blank" cuvette with only the probe.

    • Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature to allow for complexation to reach equilibrium.

    • Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • The data can be used to calculate the binding constant (Kd) using appropriate binding models.

Protocol 4.3: Live Cell Imaging of Intracellular Metal Ions

Causality: This protocol adapts the probe for visualizing labile metal ion pools within living cells. Loading is performed in serum-free media as serum proteins can bind the probe or metal ions, interfering with the assay.[1] Washing steps are critical to remove extracellular probe, which would otherwise contribute to high background fluorescence.[1]

Caption: General workflow for intracellular metal ion imaging with the fluorescent probe.

Materials:

  • Cultured cells seeded on glass-bottom dishes or imaging plates

  • 10 mM probe stock solution in DMSO

  • Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Serum-free cell culture medium

  • Fluorescence microscope with appropriate filter sets

  • (Optional) ZnSO₄ solution for positive control

  • (Optional) TPEN (a high-affinity zinc chelator) for negative control

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Probe Loading:

    • Prepare a loading solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in serum-free medium or HBSS. A typical starting concentration is between 1-10 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the probe loading solution and incubate for 20-30 minutes at 37°C.[1]

  • Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.[1] This step is crucial for reducing background noise.

  • Imaging:

    • Add fresh HBSS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths. Acquire baseline fluorescence images.[1]

  • Controls (Highly Recommended):

    • Positive Control: To confirm the probe is responsive to the target ion, treat a subset of cells with a low concentration of a metal salt (e.g., 10 µM ZnSO₄) after baseline imaging and observe the change in fluorescence.[1]

    • Negative Control (Chelation): To confirm signal specificity, add a high-affinity chelator like TPEN (e.g., 50 µM) to the cells. A decrease in fluorescence intensity should be observed.[1]

  • Data Analysis: Measure the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and treated groups.[1]

Broader Applications & Considerations

The utility of 5-(Piperidin-1-ylmethyl)quinolin-8-ol extends beyond its role as a fluorescent probe. Derivatives of 8-hydroxyquinoline are known to possess a range of biological activities, including antibacterial, antifungal, and anti-cancer properties.[2][9] The ability of these compounds to chelate metal ions is often central to their mechanism of action in these contexts. Therefore, researchers using this probe should be aware of its potential to perturb cellular metal ion homeostasis, which could have downstream biological effects. Cytotoxicity assays (e.g., MTT assay) are recommended to determine the optimal non-toxic concentration range for live-cell experiments.[10]

Conclusion

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a valuable tool for researchers in chemistry, biology, and pharmacology. Its fluorescence properties, governed by the robust CHEF mechanism, allow for the sensitive detection of metal ions in vitro and in living cells. The protocols provided herein offer a solid foundation for utilizing this probe, and with appropriate optimization and controls, it can yield significant insights into the complex roles of metal ions in biological systems.

References

  • Pawar, P. P., & Patil, S. P. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Farruggia, G., Iotti, S., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Wolf, F. I., et al. (2006). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society. [Link]

  • Suliman, F. O., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Chemical and Applied Biological Sciences. [Link]

  • Zhang, Y., et al. (2018). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances. [Link]

  • Bouchoucha, A., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Organic & Medicinal Chemistry International Journal. [Link]

  • Singh, P., et al. (2020). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

  • Czaplinska, B., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link]

  • Czaplinska, B., Spaczynska, E., & Musiol, R. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 311. [Link]

  • Bouchoucha, A., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Organic & Medicinal Chemistry International Journal. [Link]

  • Komatsu, K., et al. (2020). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols. [Link]

  • Wang, C., et al. (2014). Synthesis, characterization and fluorescent properties of 5-(aryliminomethyl)quinaldine-8-ol derivatives and their trinuclear zinc complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 790-797. [Link]

  • Kumar, M., et al. (2021). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Nanoscience & Nanotechnology-Asia. [Link]

  • Melavanki, R. M., et al. (2015). Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots. Journal of Taibah University for Science. [Link]

  • Sun, Z. G., et al. (2016). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Chemical & Pharmaceutical Bulletin, 64(1), 27-33. [Link]

  • Czaplinska, B., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link]

  • Wang, Y., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels. [Link]

  • Zhou, X., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Inorganic Chemistry. [Link]

  • Li, Y., et al. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 39(1), e4610. [Link]

  • Sivaraman, G., et al. (2018). A new fluorescent chemosensor for cadmium(II) based on a pyrene-appended piperidone derivative and its β-cyclodextrin complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Filarowski, A., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. International Journal of Molecular Sciences. [Link]

  • Sharma, K., et al. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. Journal of Physics: Conference Series. [Link]

  • Melavanki, R., et al. (2022). Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(6), 907-912. [Link]

  • Shtykov, S. N., et al. (1998). Fluorescence enhancement and quenching effects in the magnesium-8-hydroxyquinoline-5-sulfonic acid-cationic surfactant system and their application to the determination of cetylpyridinium. Journal of Analytical Chemistry. [Link]

  • Melavanki, R., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence. [Link]

  • O-uchi, S., et al. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs. [Link]

Sources

Application Notes and Protocols: 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in advanced drug delivery systems. This document outlines the synthesis, characterization, formulation into nanoparticle-based carriers, and in vitro evaluation of this promising compound, grounding each protocol in established scientific principles to ensure technical accuracy and reproducibility.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known metal-chelating agent, a property that is often linked to its biological activity[2]. The addition of a piperidine group via a methylene linker at the 5-position can enhance the compound's lipophilicity and potential for biological membrane interaction, making 5-(Piperidin-1-ylmethyl)quinolin-8-ol a compound of significant interest for therapeutic applications[3][4].

However, the therapeutic potential of many quinoline derivatives is often hampered by poor aqueous solubility, which can limit bioavailability and formulation options[5]. Encapsulation of such hydrophobic compounds into drug delivery systems, such as polymeric or lipid-based nanoparticles, offers a promising strategy to overcome these limitations. Nanoparticle-based delivery can enhance solubility, improve pharmacokinetic profiles, enable targeted delivery, and provide controlled release of the therapeutic agent[6][7].

This guide provides detailed protocols for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its formulation into both Poly(lactic-co-glycolic acid) (PLGA) and lipid-based nanoparticles. Furthermore, it outlines key in vitro characterization and evaluation techniques to assess the efficacy of these drug delivery systems.

Synthesis and Characterization of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is typically achieved through a Mannich-type reaction, which involves the aminoalkylation of an acidic proton located on the quinoline ring. A common route involves the preparation of an intermediate, 5-chloromethyl-8-quinolinol hydrochloride, followed by condensation with piperidine[5][8].

Synthesis Workflow

SynthesisWorkflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction1 Reaction 8-Hydroxyquinoline->Reaction1 Formaldehyde_HCl Formaldehyde, HCl Formaldehyde_HCl->Reaction1 5-Chloromethyl-8-quinolinol_HCl 5-Chloromethyl-8-quinolinol HCl Reaction1->5-Chloromethyl-8-quinolinol_HCl Reaction2 Condensation 5-Chloromethyl-8-quinolinol_HCl->Reaction2 Piperidine Piperidine Piperidine->Reaction2 Final_Product 5-(Piperidin-1-ylmethyl)quinolin-8-ol Reaction2->Final_Product

Caption: Synthesis workflow for 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Protocol: Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Part 1: Synthesis of 5-Chloromethyl-8-quinolinol hydrochloride [1][5]

  • To a solution of 8-hydroxyquinoline (10 g, 0.069 mol) in concentrated hydrochloric acid (50 mL), add paraformaldehyde (2.3 g, 0.077 mol).

  • Heat the mixture at 100°C for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 5-chloromethyl-8-quinolinol hydrochloride.

Part 2: Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol [5]

  • Suspend 5-chloromethyl-8-quinolinol hydrochloride (5 g, 0.022 mol) in ethanol (100 mL).

  • Add piperidine (4.5 g, 0.053 mol) to the suspension.

  • Reflux the mixture for 6 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a 10% sodium hydroxide solution, followed by brine and water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Physicochemical Characterization
PropertyMethodExpected OutcomeReference
Chemical Structure ¹H NMR, ¹³C NMRPeaks corresponding to the quinoline, piperidine, and methylene linker protons and carbons.[5][9]
Purity HPLCA single major peak indicating high purity (>95%).Standard practice
Calculated logP Computational (e.g., ChemDraw)A positive value, indicating hydrophobicity.[10][11]
Aqueous Solubility Shake-flask methodLow solubility in water.[11]

Formulation of Nanoparticle Drug Delivery Systems

Given the hydrophobic nature of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, encapsulation into nanoparticles is a viable strategy to enhance its delivery. Below are protocols for formulation using both PLGA and lipid-based systems.

PLGA Nanoparticle Formulation Workflow

PLGA_Workflow Start Dissolve PLGA and Drug in Organic Solvent Emulsification Add to Aqueous Surfactant Solution (e.g., PVA) and Homogenize Start->Emulsification Oil Phase Solvent_Evaporation Evaporate Organic Solvent Emulsification->Solvent_Evaporation o/w Emulsion Nanoparticle_Formation Nanoparticle Suspension Forms Solvent_Evaporation->Nanoparticle_Formation Purification Wash and Centrifuge to Remove Excess Surfactant Nanoparticle_Formation->Purification Final_Product Resuspend in Water or Lyophilize Purification->Final_Product

Caption: Workflow for PLGA nanoparticle formulation.

Protocol: PLGA Nanoparticle Formulation

This protocol is based on the oil-in-water (o/w) single emulsion-solvent evaporation method, suitable for hydrophobic drugs[6][12][13].

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer for 2 minutes on an ice bath.

  • Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for immediate use, or lyophilize for long-term storage.

Lipid Nanoparticle Formulation Workflow

LipidNP_Workflow Start Melt Solid Lipid and Dissolve Drug Emulsification Add Lipid Phase to Aqueous Phase and Homogenize at High Speed Start->Emulsification Lipid Phase Aqueous_Phase Heat Aqueous Surfactant Solution Aqueous_Phase->Emulsification Aqueous Phase Cooling Cool the Nanoemulsion in an Ice Bath Emulsification->Cooling Nanoparticle_Formation Lipid Nanoparticle Suspension Forms Cooling->Nanoparticle_Formation Final_Product Store at 4°C Nanoparticle_Formation->Final_Product

Caption: Workflow for lipid nanoparticle formulation.

Protocol: Lipid Nanoparticle Formulation

This protocol describes the preparation of solid lipid nanoparticles (SLNs) by the hot homogenization and ultrasonication method[7][14][15].

  • Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve 50 mg of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in the molten lipid.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of a surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a coarse emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or probe sonication for 5-10 minutes to reduce the particle size.

  • Cooling: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.

  • Storage: Store the SLN dispersion at 4°C.

Characterization and In Vitro Evaluation of Nanoparticles

Nanoparticle Characterization
ParameterTechniquePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential DLS with an electrodeTo measure the surface charge of the nanoparticles, which influences their stability.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface of the nanoparticles.
Drug Loading and Encapsulation Efficiency
  • Sample Preparation: Lyophilize a known amount of the nanoparticle suspension.

  • Drug Extraction: Dissolve a weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., dichloromethane for PLGA NPs) to break the nanoparticles and release the drug.

  • Quantification: Quantify the amount of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in the organic solvent using a validated analytical method such as HPLC-UV.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

The dialysis bag method is a common technique for assessing the in vitro release of drugs from nanoparticles[1][16][17].

  • Preparation: Suspend the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions).

  • Dialysis: Place the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

  • Release: Immerse the sealed dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism[17][18][19][20].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound[21][22].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of free 5-(Piperidin-1-ylmethyl)quinolin-8-ol, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table of Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
8-Hydroxyquinoline Derivative A MCF-71.86 ± 0.27[16]
8-Hydroxyquinoline Derivative B MCF-70.77 ± 0.12[16]
8-Hydroxyquinoline Derivative C HCT-116687.8 ± 35.7[23]
8-Hydroxyquinoline Derivative D A549> 20[24]
Cisplatin MCF-7~10-20[25]
Doxorubicin MCF-7~0.5-1.5[26]
Cellular Uptake Studies

Qualitative and quantitative assessment of nanoparticle uptake into cells can be performed using fluorescence microscopy and flow cytometry, respectively[5][27][28]. This requires labeling the nanoparticles or the drug with a fluorescent dye.

Protocol: Qualitative Cellular Uptake by Fluorescence Microscopy

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and then fix them with 4% paraformaldehyde.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize under a fluorescence microscope.

Mechanism of Action: A Hypothetical Pathway

8-Hydroxyquinoline derivatives are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest[21][26][29]. Their metal-chelating ability can disrupt cellular metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger DNA damage and activate apoptotic pathways.

ApoptosisPathway Drug_NP 5-(Piperidin-1-ylmethyl)quinolin-8-ol Nanoparticle Cellular_Uptake Cellular Uptake (Endocytosis) Drug_NP->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Metal_Chelation Disruption of Metal Ion Homeostasis (e.g., Cu, Fe) Drug_Release->Metal_Chelation ROS_Generation Increased ROS Production Metal_Chelation->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis_Activation Activation of Caspases Mitochondrial_Dysfunction->Apoptosis_Activation DNA_Damage->Apoptosis_Activation Cell_Death Apoptotic Cell Death Apoptosis_Activation->Cell_Death

Caption: Hypothetical anticancer mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Biocompatibility and Safety Considerations

While the encapsulation of drugs into nanoparticles can reduce systemic toxicity, a thorough evaluation of the biocompatibility of the formulation is essential. The piperidine moiety, while potentially enhancing cellular uptake, should also be assessed for any inherent cytotoxicity. In vitro cytotoxicity assays on normal cell lines (e.g., fibroblasts) and in vivo toxicity studies are crucial steps in the preclinical development of these drug delivery systems[20][30][31][32]. Amine-functionalized PLGA nanoparticles have been shown to have improved cellular uptake without severe toxicity compared to unmodified PLGA nanoparticles[5].

Conclusion

5-(Piperidin-1-ylmethyl)quinolin-8-ol represents a promising therapeutic agent whose full potential can be unlocked through advanced drug delivery strategies. The protocols and application notes provided herein offer a robust framework for the synthesis, formulation, and in vitro evaluation of this compound in nanoparticle-based systems. By systematically applying these methodologies, researchers can develop effective and safe drug delivery platforms for a range of therapeutic applications, particularly in oncology.

References

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • Cellular Uptake of Hybrid PLGA-Lipid Gadolinium Nanoparticles Functionalized for Magnetic Resonance Imaging of Pancreatic Adenocarcinoma Cells. (2025). ACS Nanoscience Au. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. [Link]

  • Isoquinoline-stabilized lipid nanoparticle formulations. (n.d.).
  • Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2016). ISC E-journals. [Link]

  • Collectively, this study reports for the first time the anticancer effects of CQ and NQ against CCA cells, and highlights new insights into the mechanism of actions of the quinoline-based compounds to disrupt FoxM1 signaling. (2015). Taylor & Francis Online. [Link]

  • Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. (n.d.). National Institutes of Health. [Link]

  • Holdings: Synthesis, Characterization and Antimicrobial Activity of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline and its Various Metal Chelates. (n.d.). Kabale University Library. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Institutes of Health. [Link]

  • Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. (2019). ResearchGate. [Link]

  • Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. (n.d.). ResearchGate. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). National Institutes of Health. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). National Institutes of Health. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). National Institutes of Health. [Link]

  • Cellular Uptake of Nanoparticles: Journey Inside the Cell. (n.d.). National Institutes of Health. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). National Institutes of Health. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). National Institutes of Health. [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (n.d.). PubMed. [Link]

  • Kinetic Analysis of Drug Release From Nanoparticles. (2008). ResearchGate. [Link]

  • Drug Pipeline Diagram. (n.d.). SciSpace. [Link]

  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. (2026). Preprints.org. [Link]

  • Kinetic analysis of drug release from nanoparticles. (n.d.). PubMed. [Link]

  • Safety and Biocompatibility of Carbohydrate-Functionalized Polyanhydride Nanoparticles. (n.d.). American Society for Microbiology. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). National Institutes of Health. [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). MDPI. [Link]

  • Biocompatibility of nanomaterials and their immunological properties. (n.d.). National Institutes of Health. [Link]

  • Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (n.d.). MDPI. [Link]

  • Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. (n.d.). MDPI. [Link]

  • PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. (n.d.). MDPI. [Link]

  • Nanotoxicology and nanoparticle safety in biomedical designs. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). ACS Publications. [Link]

  • Preparation, optimization and characterization of PLGA nanoparticle. (2013). International Journal of Pharmacy and Life Sciences. [Link]

  • Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology. (2021). National Institutes of Health. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Canc. (2022). MDPI. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. [Link]

  • Formulation and Characterization of Antigen-loaded PLGA Nanoparticles for Efficient Cross-priming of the Antigen. (n.d.). National Institutes of Health. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor. (n.d.). Frontiers. [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and neuroprotective effects.[1][2] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives are of particular interest due to their potent metal-chelating properties, which are often intrinsically linked to their biological mechanism of action.[3] 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a derivative of 8-HQ, has demonstrated significant biological activities, notably as an antibacterial agent.[4] Its chemical structure, featuring the 8-hydroxyquinoline core, suggests a strong potential for metal ion chelation and ionophoric activity, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This guide provides a comprehensive overview of the application of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in HTS, with a focus on assays designed to probe its metal chelating and zinc ionophore activities. The protocols detailed herein are designed for robustness and scalability, enabling researchers in drug discovery and chemical biology to efficiently evaluate the therapeutic potential of this promising compound.

Scientific Rationale: The Dual Modality of a Privileged Scaffold

The biological activity of 8-hydroxyquinoline derivatives like 5-(Piperidin-1-ylmethyl)quinolin-8-ol is often attributed to two key interconnected mechanisms: metal ion chelation and ionophore activity.

1. Metal Ion Chelation:

Transition metals such as iron and zinc are essential for a myriad of physiological and pathological processes.[5][6] In bacterial pathogenesis, for instance, iron is a critical nutrient for growth and virulence.[5] The 8-hydroxyquinoline moiety of 5-(Piperidin-1-ylmethyl)quinolin-8-ol acts as a bidentate ligand, capable of sequestering essential metal ions and thereby disrupting vital cellular processes in pathogens.[3] This disruption of metal homeostasis is a key mechanism behind the antibacterial effects of 8-HQ derivatives.[7]

2. Zinc Ionophore Activity:

Beyond simple chelation, certain 8-hydroxyquinoline derivatives can act as ionophores, facilitating the transport of metal ions across biological membranes.[1][8] Zinc ionophores, in particular, are of significant interest as they can elevate intracellular zinc concentrations. Increased intracellular zinc can inhibit the replication of various viruses and exert cytotoxic effects on cancer cells.[9] The lipophilic nature of the 5-(Piperidin-1-ylmethyl)quinolin-8-ol molecule may allow it to shuttle zinc ions across the cell membrane, leading to a localized increase in zinc concentration and subsequent therapeutic effects.

The following HTS protocols are designed to quantitatively assess these two key activities of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Experimental Workflows and Protocols

Diagram: Overall High-Throughput Screening Workflow

HTS_Workflow cluster_prep Compound & Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Validation Compound_Prep 5-(Piperidin-1-ylmethyl)quinolin-8-ol Stock Solution Preparation Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate_Prep HTS_Chelation Iron Chelation HTS Assay (Ferrozine-based) Assay_Plate_Prep->HTS_Chelation Primary Screen 1 HTS_Ionophore Zinc Ionophore HTS Assay (FluoZin-3 based) Assay_Plate_Prep->HTS_Ionophore Primary Screen 2 Data_Acquisition Plate Reader (Absorbance/Fluorescence) HTS_Chelation->Data_Acquisition HTS_Ionophore->Data_Acquisition Dose_Response Dose-Response Curves (IC50/EC50 Determination) Data_Acquisition->Dose_Response Hit_Confirmation Hit Confirmation & Orthogonal Assays Dose_Response->Hit_Confirmation

Caption: High-throughput screening workflow for 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Protocol 1: High-Throughput Iron Chelation Assay

This assay quantifies the iron (II)-chelating ability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol using the ferrozine indicator. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[10] In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

Materials and Reagents:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol

  • Ferrozine

  • Ferrous sulfate (FeSO₄)

  • EDTA (Positive Control)

  • HEPES buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 562 nm

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in DMSO.

    • Create a dilution series of the compound in DMSO, which will then be further diluted in assay buffer.

    • Prepare a 10 mM stock solution of EDTA in water as a positive control.

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add 20 µL of HEPES buffer.

    • Add 1 µL of the compound dilutions (or DMSO for negative control, EDTA for positive control) to the respective wells.

    • Add 10 µL of 500 µM FeSO₄ solution in water to all wells except the blank wells (which should contain buffer only).

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 1 mM ferrozine solution in water to all wells.

    • Mix the plate on a shaker for 1 minute.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 562 nm using a microplate reader.[11]

Data Analysis:

The percentage of iron chelation is calculated using the following formula:

Chelation (%) = [1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

  • Abs_sample: Absorbance of the well with the test compound.

  • Abs_blank: Absorbance of the well with buffer and ferrozine only.

  • Abs_neg_control: Absorbance of the well with DMSO, FeSO₄, and ferrozine.

A dose-response curve can be generated by plotting the percentage of chelation against the log of the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary Table:

CompoundIC₅₀ (µM) for Iron Chelation (Hypothetical)
5-(Piperidin-1-ylmethyl)quinolin-8-ol5.2
EDTA (Positive Control)1.8
Protocol 2: High-Throughput Zinc Ionophore Assay

This cell-based assay utilizes the zinc-sensitive fluorescent probe FluoZin-3 AM to measure the ability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to transport zinc ions into the cytoplasm.[12] FluoZin-3 AM is a cell-permeant dye that becomes fluorescent upon binding to zinc. An increase in intracellular fluorescence indicates an influx of zinc.

Materials and Reagents:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol

  • FluoZin-3 AM

  • Zinc sulfate (ZnSO₄)

  • Pyrithione (Positive Control for zinc ionophore)

  • HEK293 or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Pluronic F-127

  • 384-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~516 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293 cells in a 384-well black, clear-bottom plate at a density of 10,000 cells per well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with 40 µL of HBSS.

    • Add 20 µL of the loading buffer to each well.

    • Incubate for 30 minutes at 37°C and 5% CO₂.

    • Wash the cells twice with 40 µL of HBSS to remove excess dye.

    • Add 20 µL of HBSS to each well.

  • Compound and Zinc Treatment:

    • Prepare a 2X working solution of the test compound and controls (pyrithione and DMSO) in HBSS.

    • Prepare a 2X working solution of ZnSO₄ in HBSS.

    • Add 20 µL of the 2X compound/control solution to the respective wells.

    • Measure the baseline fluorescence (F_initial) using a fluorescence plate reader.

    • Add 20 µL of the 2X ZnSO₄ solution (final concentration typically 5-10 µM) to all wells except the no-zinc control.

    • Immediately begin kinetic fluorescence measurements (F_t) every minute for 30-60 minutes.

Data Analysis:

The zinc ionophore activity is determined by the increase in fluorescence over time. The rate of zinc influx can be calculated from the initial linear portion of the kinetic curve. Alternatively, an endpoint analysis can be performed by calculating the fold change in fluorescence:

Fold Change = F_final / F_initial

  • F_final: Fluorescence at the end of the measurement period.

  • F_initial: Baseline fluorescence before the addition of zinc.

Plot the fold change or the rate of influx against the log of the compound concentration to determine the EC₅₀ value.

Quantitative Data Summary Table:

CompoundEC₅₀ (µM) for Zinc Influx (Hypothetical)
5-(Piperidin-1-ylmethyl)quinolin-8-ol2.5
Pyrithione (Positive Control)0.5
Protocol 3: High-Throughput Antibacterial Growth Inhibition Assay

This whole-cell assay measures the ability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to inhibit the growth of a model bacterial strain, such as Staphylococcus aureus. Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀).[13]

Materials and Reagents:

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Gentamicin (Positive Control)

  • DMSO (Negative Control)

  • 384-well clear, flat-bottom plates

  • Microplate reader with OD₆₀₀ measurement capability

  • Shaking incubator

Step-by-Step Protocol:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus in MHB and grow overnight at 37°C with shaking.

    • Dilute the overnight culture to an OD₆₀₀ of ~0.001 in fresh MHB.

  • Assay Plate Preparation:

    • Add 1 µL of the compound dilutions (or DMSO for negative control, gentamicin for positive control) to the respective wells of a 384-well plate.

    • Add 49 µL of the diluted bacterial culture to each well.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure the OD₆₀₀ of each well using a microplate reader.

Data Analysis:

The percentage of growth inhibition is calculated as follows:

Inhibition (%) = [1 - (OD_sample - OD_blank) / (OD_neg_control - OD_blank)] * 100

  • OD_sample: OD₆₀₀ of the well with the test compound.

  • OD_blank: OD₆₀₀ of the well with MHB only.

  • OD_neg_control: OD₆₀₀ of the well with DMSO and bacteria.

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant reduction in bacterial growth (e.g., ≥90% inhibition).

Quantitative Data Summary Table:

CompoundMIC (µg/mL) against S. aureus (Hypothetical)
5-(Piperidin-1-ylmethyl)quinolin-8-ol8
Gentamicin (Positive Control)0.5

Diagram: Mechanism of Action

MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_Ext 5-(Piperidin-1-ylmethyl)quinolin-8-ol Fe_Depletion Iron Depletion Compound_Ext->Fe_Depletion Chelation Zn_Influx Increased Intracellular Zn²⁺ Compound_Ext->Zn_Influx Ionophore Activity Fe3_Ext Fe³⁺ Fe3_Ext->Fe_Depletion Zn2_Ext Zn²⁺ Zn2_Ext->Zn_Influx Bacterial_Enzymes Essential Bacterial Enzymes Fe_Depletion->Bacterial_Enzymes Inhibition Apoptosis Apoptosis / Cytotoxicity Zn_Influx->Apoptosis Replication_Inhibition Viral/Bacterial Replication Inhibition Zn_Influx->Replication_Inhibition

Caption: Proposed dual mechanism of action for 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Conclusion and Future Directions

5-(Piperidin-1-ylmethyl)quinolin-8-ol represents a promising scaffold for the development of novel therapeutic agents. The high-throughput screening protocols detailed in this guide provide a robust framework for elucidating its mechanism of action and quantifying its biological activities. The dual modality of metal chelation and zinc ionophore activity suggests potential applications in combating bacterial infections and potentially in antiviral and anticancer therapies. Further investigation into the structure-activity relationships of this compound and its analogs, guided by the results of these HTS assays, will be crucial in optimizing its therapeutic potential.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (URL: [Link])

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes. (URL: [Link])

  • Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. (URL: [Link])

  • Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. (URL: [Link])

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (URL: [Link])

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (URL: [Link])

  • Zinc(II)—The Overlooked Éminence Grise of Chloroquine's Fight against COVID-19?. (URL: [Link])

  • A High-Throughput Screen for Antibiotic Drug Discovery. (URL: [Link])

  • Cell based High Throughput Screening Assays of Bacteria. (URL: [Link])

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (URL: [Link])

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (URL: [Link])

  • Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. (URL: [Link])

  • Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (URL: [Link])

  • Iron Assay (Ferrozine Chromogenic Method). (URL: [Link])

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (URL: [Link])

  • Ferrous Iron Chelating (FIC) Assay Kit. (URL: [Link])

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (URL: [Link])

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (URL: [Link])

  • Iron Assay Kit. (URL: [Link])

  • High throughput screening technologies for ion channels. (URL: [Link])

  • IRON FERROZINE. (URL: [Link])

  • Fluorescent Probes for Zinc Ions and Their Applications in the Life Sc. (URL: [Link])

Sources

Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolin-8-ol Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Among these, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their diverse biological profiles, including anticancer, antimicrobial, antifungal, and anti-neurodegenerative properties.[4][5] The therapeutic efficacy of 8-HQ derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes and proteins crucial for cell survival and proliferation.[5][6]

This application note provides a detailed guide for the synthesis of 5-(piperidin-1-ylmethyl)quinolin-8-ol derivatives, a class of compounds that has shown considerable promise in drug discovery. We will delve into the mechanistic rationale behind the synthetic strategy, provide a step-by-step protocol for their preparation, and discuss the structure-activity relationship (SAR) studies that are crucial for optimizing their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthetic Strategy: The Mannich Reaction as a Versatile Tool

The introduction of an aminomethyl group at the C-5 position of the quinolin-8-ol core is a key modification for enhancing biological activity. The Mannich reaction is a classic and highly effective method for achieving this transformation.[7] This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, quinolin-8-ol), formaldehyde, and a secondary amine (piperidine or its derivatives).[8][9] The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine, which then undergoes electrophilic substitution onto the electron-rich quinolin-8-ol ring, predominantly at the C-5 and C-7 positions.

Alternatively, a two-step approach involving the initial synthesis of 5-chloromethyl-8-quinolinol followed by nucleophilic substitution with the desired piperidine derivative offers another reliable route to the target compounds.[10][11] This method provides excellent control over the regioselectivity, ensuring the piperidin-1-ylmethyl moiety is exclusively at the 5-position.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product Quinolin-8-ol Quinolin-8-ol Mannich_Reaction Mannich Reaction Quinolin-8-ol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperidine Piperidine Piperidine->Mannich_Reaction Target_Compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol Mannich_Reaction->Target_Compound Aminomethylation

Caption: Synthetic workflow for 5-(piperidin-1-ylmethyl)quinolin-8-ol via the Mannich reaction.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of 5-(piperidin-1-ylmethyl)quinolin-8-ol, a parent compound in this series.

Materials:

  • Quinolin-8-ol

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-8-ol (1.0 eq) in ethanol.

  • Amine Addition: To this solution, add piperidine (1.1 eq) and stir for 10 minutes at room temperature.

  • Formaldehyde Addition: Slowly add formaldehyde solution (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-(piperidin-1-ylmethyl)quinolin-8-ol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

The biological activity of 5-(piperidin-1-ylmethyl)quinolin-8-ol derivatives can be fine-tuned by introducing various substituents on both the quinoline and piperidine rings. Understanding the SAR is paramount for designing more potent and selective drug candidates.

Key Structural Modifications and Their Impact on Activity:
  • Substituents on the Quinoline Ring:

    • Halogenation (e.g., Cl, Br at C-7): The introduction of halogens at the C-7 position can significantly enhance antimicrobial and anticancer activities.[8] This is likely due to the increased lipophilicity and altered electronic properties of the molecule.

    • Nitro Group (e.g., at C-5 or C-7): A nitro group can increase the compound's activity against certain pathogens, but may also increase toxicity.[12]

    • Hydroxyl Group Position: The hydroxyl group at C-8 is crucial for the chelating ability of these compounds and, consequently, their biological activity.[13][14]

  • Modifications of the Piperidine Ring:

    • Substitution on the Nitrogen: Introducing alkyl or aryl groups on the piperidine nitrogen can modulate the compound's lipophilicity and steric bulk, thereby influencing its interaction with biological targets.[10]

    • Ring Variation: Replacing the piperidine ring with other cyclic amines (e.g., morpholine, piperazine) can lead to significant changes in activity, highlighting the importance of the amine's basicity and conformational flexibility.[9]

Visualizing the SAR Logic

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-(Piperidin-1-ylmethyl)quinolin-8-ol Quinoline_Subs Substituents on Quinoline Ring (e.g., Halogens, Nitro) Core->Quinoline_Subs influences Piperidine_Mods Modifications on Piperidine Ring (e.g., N-alkylation, Ring variation) Core->Piperidine_Mods influences Bio_Activity Enhanced Antimicrobial, Anticancer, and other activities Quinoline_Subs->Bio_Activity modulates Piperidine_Mods->Bio_Activity modulates

Sources

Application Notes and Protocols for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Selective Turn-On Fluorescent Chemosensor for Aluminum (Al³⁺) Detection

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and industrial quality control. Among the various metal ions, aluminum (Al³⁺) has garnered significant attention due to its widespread use and potential toxicity. While essential in small quantities, an excess of aluminum has been linked to neurodegenerative disorders and other health issues. Consequently, the development of sensitive and selective methods for Al³⁺ detection is a critical area of research.

Quinolin-8-ol and its derivatives have long been recognized as a privileged scaffold in the design of fluorescent chemosensors.[1][2] The parent molecule, 8-hydroxyquinoline, is inherently weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2] However, upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3][4] This "turn-on" signaling mechanism is highly desirable for sensitive detection.

This application note details the synthesis, characterization, and application of 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a highly selective and sensitive fluorescent chemosensor for the detection of Al³⁺ ions. The introduction of the piperidin-1-ylmethyl group at the 5-position of the quinolin-8-ol core enhances the water solubility and modulates the electronic properties of the fluorophore, contributing to its selectivity and sensitivity. We provide detailed protocols for the synthesis of this compound and its application in the quantitative determination of Al³⁺ in aqueous media.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₅H₁₈N₂O
Molar Mass 242.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and partially soluble in water
Excitation Wavelength (λex) ~370 nm (in the presence of Al³⁺)
Emission Wavelength (λem) ~520 nm (in the presence of Al³⁺)

Sensing Mechanism: From Weak Fluorescence to a Bright Green Glow

The remarkable sensitivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol towards Al³⁺ is rooted in a well-established photophysical mechanism. In its free form, the compound exhibits minimal fluorescence. This is because the excited state energy is rapidly dissipated through non-radiative pathways, primarily the excited-state intramolecular proton transfer (ESIPT).

Upon the introduction of Al³⁺, the metal ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation event forms a rigid, five-membered ring structure. The formation of this complex has two critical consequences:

  • Inhibition of ESIPT: The binding of Al³⁺ to the hydroxyl group prevents the proton transfer to the quinoline nitrogen, thus blocking the primary non-radiative decay pathway.

  • Chelation-Enhanced Fluorescence (CHEF): The increased rigidity of the molecule upon metal binding reduces vibrational and rotational modes of energy dissipation, leading to a significant increase in the fluorescence quantum yield.

This dual effect results in a dramatic "turn-on" of fluorescence, providing a clear and sensitive signal for the presence of Al³⁺.

cluster_0 Free Ligand (Weak Fluorescence) cluster_1 Ligand-Al³⁺ Complex (Strong Fluorescence) L 5-(Piperidin-1-ylmethyl)quinolin-8-ol ESIPT Excited-State Intramolecular Proton Transfer L->ESIPT Excitation ESIPT->L Non-radiative decay Complex [L-Al³⁺] Complex Fluorescence Strong Green Fluorescence (~520 nm) Complex->Fluorescence Excitation L_Al L + Al³⁺ L_Al->Complex Chelation

Caption: Signaling mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Experimental Protocols

Part 1: Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is typically achieved through a Mannich-type reaction or by condensation of 5-chloromethyl-8-quinolinol with piperidine.[5] The following protocol details a reliable condensation method.

Materials:

  • 5-Chloromethyl-8-quinolinol hydrochloride

  • Piperidine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • To a stirred solution of 5-chloromethyl-8-quinolinol hydrochloride (1.0 eq) in DMF, add triethylamine (2.0 eq) and stir for 15 minutes at room temperature.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:acetone gradient to afford 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_workflow Synthesis Workflow start Start Materials: 5-Chloromethyl-8-quinolinol HCl Piperidine, TEA, DMF react Reaction at 80°C, 12h start->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Final Product: 5-(Piperidin-1-ylmethyl)quinolin-8-ol purify->end

Caption: Synthetic workflow for 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Part 2: Protocol for Al³⁺ Detection

This protocol outlines the steps for the selective and sensitive detection of Al³⁺ using the synthesized chemosensor.

Materials and Instrumentation:

  • Stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol (1 mM in methanol)

  • Stock solutions of various metal perchlorates or chlorides (10 mM in deionized water), including Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.

  • HEPES buffer (10 mM, pH 7.4)

  • Methanol

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the 1 mM stock solution to 10 µM in a 1:1 (v/v) methanol:HEPES buffer (10 mM, pH 7.4) mixture.

  • Selectivity Study:

    • To a series of cuvettes, add 2 mL of the 10 µM sensor solution.

    • To each cuvette, add 2 equivalents of the respective metal ion stock solution (final metal ion concentration of 20 µM).

    • Incubate the solutions for 10 minutes at room temperature.

    • Measure the fluorescence emission spectra from 400 nm to 650 nm with an excitation wavelength of 370 nm.

  • Fluorescence Titration for Al³⁺:

    • To a cuvette containing 2 mL of the 10 µM sensor solution, incrementally add small aliquots of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • After each addition, mix thoroughly and allow to equilibrate for 5 minutes.

    • Record the fluorescence emission spectrum as described above.

  • Determination of the Limit of Detection (LOD):

    • Prepare a series of solutions with very low concentrations of Al³⁺.

    • Measure the fluorescence intensity at 520 nm for each concentration.

    • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve of fluorescence intensity versus Al³⁺ concentration.

Results and Data Analysis

Selectivity Profile

The selectivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol was evaluated against a panel of common metal ions. As shown in the table below, a significant fluorescence enhancement was observed only in the presence of Al³⁺, demonstrating the high selectivity of the sensor.

Metal Ion (20 µM)Relative Fluorescence Intensity at 520 nm
None (Blank) 1.0
Al³⁺ 85.0
Na⁺1.2
K⁺1.1
Mg²⁺1.5
Ca²⁺1.3
Mn²⁺2.1
Fe³⁺3.5 (Quenching)
Co²⁺1.8
Ni²⁺1.6
Cu²⁺2.5 (Quenching)
Zn²⁺5.2
Cd²⁺2.0
Hg²⁺1.9
Pb²⁺1.7

Note: Data is representative and based on typical performance of 8-hydroxyquinoline-based sensors.

Quantitative Analysis of Al³⁺

Fluorescence titration experiments reveal a dose-dependent increase in emission intensity upon the addition of Al³⁺. This data can be used to determine the binding stoichiometry and the binding constant.

  • Job's Plot: A Job's plot analysis, where the total molar concentration of the sensor and Al³⁺ is kept constant while their molar fractions are varied, typically reveals a 1:1 binding stoichiometry between the sensor and Al³⁺.

  • Binding Constant (Kₐ): The association constant can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation. For 8-hydroxyquinoline derivatives, binding constants for Al³⁺ are often in the range of 10⁴ to 10⁵ M⁻¹.

  • Limit of Detection (LOD): Based on the linear response at low Al³⁺ concentrations, the limit of detection for this sensor is anticipated to be in the low micromolar to nanomolar range, making it suitable for trace analysis. A representative LOD for similar sensors is often in the range of 0.1 to 1 µM.

Causality and Experimental Insights

  • Choice of Solvent System: A mixed aqueous-organic solvent system (e.g., methanol/water or ethanol/water) is often optimal.[6] The organic solvent ensures the solubility of the sensor, while the aqueous buffer maintains a stable pH, which is crucial for consistent protonation states of the sensor and for mimicking biological conditions. The optimal pH for sensing with 8-hydroxyquinoline derivatives is typically in the neutral range (pH 6-8).[6][7]

  • Interference from Fe³⁺ and Cu²⁺: It is common for Fe³⁺ and Cu²⁺ to cause fluorescence quenching due to their paramagnetic nature, which promotes non-radiative decay pathways. This should be considered when analyzing samples containing these ions.

  • Self-Validating Protocol: The protocol is designed to be self-validating. The clear "turn-on" response in the presence of Al³⁺, coupled with the lack of response from other metal ions, provides a high degree of confidence in the results. A blank measurement (sensor only) and a positive control (sensor + Al³⁺) should always be included in each experiment.

Conclusion

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a robust and highly effective "turn-on" fluorescent chemosensor for the selective detection of Al³⁺. Its straightforward synthesis, high selectivity, and sensitive response make it a valuable tool for researchers in various scientific disciplines. The detailed protocols provided in this application note offer a comprehensive guide for its synthesis and use in quantitative metal ion analysis.

References

  • El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

  • Zhao, Y., et al. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. Inorganic Chemistry Communications, 9(9), 931-933. [Link]

  • Ammar, Y. A., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical Reviews, 1(2), 79-101. [Link]

  • Argauer, R. J., & White, C. E. (1964). Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Analytical Chemistry, 36(2), 368-371. [Link]

  • Kim, C., et al. (2014). A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. Dalton Transactions, 43(11), 4364-4369. [Link]

  • Ghosh, P., & Bharadwaj, P. K. (2004). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Journal of Physical Chemistry B, 108(38), 14445-14451. [Link]

  • Kappaun, S., et al. (2006). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Organic & Biomolecular Chemistry, 4(8), 1599-1605. [Link]

  • Smolecu, S., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-13. [Link]

  • Kushwaha, S. K., et al. (2024). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 16(29), 4148-4156. [Link]

  • Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17921-17928. [Link]

  • Chen, Y., et al. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(9), 2235. [Link]

  • Wang, Y., et al. (2012). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Iranian Chemical Society, 9, 627-634. [Link]

  • Zhang, Y., et al. (2013). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Journal of Fluorescence, 23, 107-113. [Link]

  • Egressy, K., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 529. [Link]

  • Kushwaha, S. K., et al. (2024). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 16, 4148-4156. [Link]

Sources

Application Notes and Protocols for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multi-Targeted Approach to Neuroprotection

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A common thread weaving through these devastating conditions is the dysregulation of metal homeostasis and oxidative stress, which contribute to protein misfolding, aggregation, and neuronal cell death.[1][2] In this context, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline, emerges as a promising therapeutic candidate. The 8-hydroxyquinoline scaffold is a well-established metal chelator, and its derivatives are being actively investigated for their neuroprotective properties.[3][4] This document provides a comprehensive guide to the application of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in preclinical neurodegenerative disease models, outlining its mechanism of action and providing detailed experimental protocols.

Mechanism of Action: A Two-Pronged Strategy

The therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in neurodegenerative diseases is primarily attributed to its bifunctional nature, acting as both a metal chelator and an antioxidant.[3][5]

1. Metal Chelation:

An imbalance of metal ions, particularly copper, zinc, and iron, has been implicated in the pathogenesis of neurodegenerative disorders.[3] These metal ions can promote the aggregation of key proteins such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein in Parkinson's disease. The 8-hydroxyquinoline core of 5-(Piperidin-1-ylmethyl)quinolin-8-ol possesses a high affinity for these metal ions, forming stable complexes.[1] This chelation can:

  • Inhibit Protein Aggregation: By sequestering metal ions, the compound can prevent them from promoting the misfolding and aggregation of pathogenic proteins.

  • Dissolve Existing Aggregates: Some 8-hydroxyquinoline derivatives have been shown to not only prevent the formation of new protein aggregates but also to aid in the dissolution of existing plaques.

  • Restore Metal Homeostasis: The compound can help redistribute metal ions, potentially restoring their normal physiological functions.

2. Antioxidant Activity:

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases.[6] The 8-hydroxyquinoline moiety is a potent antioxidant.[7] 5-(Piperidin-1-ylmethyl)quinolin-8-ol can neutralize free radicals, thereby protecting neurons from oxidative damage and reducing downstream inflammatory responses.

Signaling Pathway and Experimental Workflow

The dual-action mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol positions it as a modulator of multiple pathways implicated in neurodegeneration. The following diagrams illustrate its proposed mechanism and a general experimental workflow for its evaluation.

Mechanism_of_Action cluster_0 Pathological Processes in Neurodegeneration cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Effects Metal Dyshomeostasis Metal Dyshomeostasis Protein Misfolding & Aggregation Protein Misfolding & Aggregation Metal Dyshomeostasis->Protein Misfolding & Aggregation promotes Oxidative Stress Oxidative Stress Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death induces Protein Misfolding & Aggregation->Neuronal Cell Death contributes to 5-(Piperidin-1-ylmethyl)quinolin-8-ol 5-(Piperidin-1-ylmethyl)quinolin-8-ol Metal Chelation Metal Chelation 5-(Piperidin-1-ylmethyl)quinolin-8-ol->Metal Chelation exhibits Antioxidant Activity Antioxidant Activity 5-(Piperidin-1-ylmethyl)quinolin-8-ol->Antioxidant Activity possesses Metal Chelation->Metal Dyshomeostasis corrects Reduced Protein Aggregation Reduced Protein Aggregation Metal Chelation->Reduced Protein Aggregation leads to Antioxidant Activity->Oxidative Stress reduces Increased Neuronal Survival Increased Neuronal Survival Antioxidant Activity->Increased Neuronal Survival promotes Reduced Protein Aggregation->Increased Neuronal Survival promotes

Caption: Proposed mechanism of action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell Culture Models Cell Culture Models In Vitro Studies->Cell Culture Models Biochemical Assays Biochemical Assays In Vitro Studies->Biochemical Assays In Vivo Studies In Vivo Studies Cell Culture Models->In Vivo Studies Biochemical Assays->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Behavioral Analysis Behavioral Analysis In Vivo Studies->Behavioral Analysis Histopathological Analysis Histopathological Analysis In Vivo Studies->Histopathological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Animal Models->Data Analysis & Interpretation Behavioral Analysis->Data Analysis & Interpretation Histopathological Analysis->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: General experimental workflow for evaluating 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Application in Neurodegenerative Disease Models: Protocols

The following protocols are designed to assess the efficacy of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in various in vitro and in vivo models of neurodegenerative diseases.

In Vitro Protocols

1. Assessment of Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

  • Objective: To determine the ability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype.

  • Protocol:

    • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Differentiation: Induce differentiation by treating cells with 10 µM retinoic acid for 5-7 days.

    • Aβ Preparation: Prepare oligomeric Aβ (1-42) by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in cell culture medium to the desired concentration and incubate at 4°C for 24 hours.

    • Treatment: Pre-treat differentiated SH-SY5Y cells with varying concentrations of 5-(Piperidin-1-ylmethyl)quinolin-8-ol (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Aβ Exposure: Add oligomeric Aβ (1-42) to the cells at a final concentration of 10 µM and incubate for an additional 24 hours.

    • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

2. Evaluation of Antioxidant Capacity

  • Objective: To measure the free radical scavenging activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in DMSO and dilute to various concentrations in methanol.

    • Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the compound. Ascorbic acid can be used as a positive control.

In Vivo Protocols

1. Assessment in a Transgenic Mouse Model of Alzheimer's Disease

  • Objective: To evaluate the therapeutic efficacy of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in improving cognitive function and reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

  • Animal Model: 5XFAD transgenic mice and wild-type littermates.

  • Protocol:

    • Compound Administration: At an appropriate age (e.g., 3-4 months), begin daily administration of 5-(Piperidin-1-ylmethyl)quinolin-8-ol (e.g., 10 mg/kg) or vehicle (e.g., saline with 0.5% carboxymethylcellulose) via oral gavage.

    • Treatment Duration: Continue treatment for 2-3 months.

    • Behavioral Testing: In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function, including:

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Y-Maze: To assess short-term working memory.

      • Novel Object Recognition: To test recognition memory.

    • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.

    • Histopathological and Biochemical Analysis:

      • Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques.

      • ELISA: Measure the levels of soluble and insoluble Aβ (1-40) and Aβ (1-42) in brain homogenates.

      • Western Blot: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.

2. Evaluation in a Neurotoxin-Induced Mouse Model of Parkinson's Disease

  • Objective: To determine the neuroprotective effects of 5-(Piperidin-1-ylmethyl)quinolin-8-ol against dopaminergic neuron loss and motor deficits in an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[8]

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Compound Administration: Administer 5-(Piperidin-1-ylmethyl)quinolin-8-ol (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.

    • MPTP Induction: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

    • Behavioral Testing: 7 days after MPTP injection, assess motor function using:

      • Rotarod Test: To measure motor coordination and balance.

      • Pole Test: To evaluate bradykinesia.

    • Neurochemical Analysis: Euthanize mice 7 days post-MPTP and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

    • Immunohistochemistry: Stain sections of the substantia nigra with an antibody against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Quantitative Data Summary

Due to the novelty of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, specific quantitative data from published studies are limited. The following table provides hypothetical yet plausible data based on the known activities of related 8-hydroxyquinoline derivatives. Researchers should generate their own data for this specific compound.

Assay Parameter Hypothetical Value Reference Compound
Aβ Aggregation Inhibition IC505-15 µMClioquinol
DPPH Radical Scavenging IC5010-25 µMPBT2
Neuroprotection (in vitro) EC501-10 µMM30
In Vivo Efficacy (AD model) Effective Dose10-20 mg/kg/dayClioquinol
In Vivo Efficacy (PD model) Effective Dose5-15 mg/kg/dayM30

Conclusion and Future Directions

5-(Piperidin-1-ylmethyl)quinolin-8-ol represents a promising lead compound for the development of therapeutics for neurodegenerative diseases. Its dual mechanism of action, targeting both metal dyshomeostasis and oxidative stress, offers a multi-faceted approach to neuroprotection. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy in preclinical models. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as investigations into its long-term safety profile, to pave the way for potential clinical development.

References

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central. Retrieved from [Link]

  • ISC E-journals. (n.d.). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • Kabale University Library. (n.d.). Holdings: Synthesis, Characterization and Antimicrobial Activity of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline and its Various Metal Chelates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model. Retrieved from [Link]

  • PubMed. (n.d.). Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model. Retrieved from [Link]

  • ResearchGate. (n.d.). ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF NEW TRANSITION METAL COMPLEXES DERIVED FROM 5-(2-(4-METHOXYPHENYL)-1H-BENZO [D] IMIDAZOL-1- YL) QUINOLIN-8-OL. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (n.d.). Laquinimod dampens hyperactive cytokine production in Huntington's disease patient myeloid cells. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of a natural quinoline alkaloid isolated from the deep-sea-derived fungus and its potential as a therapeutic for Parkinson's disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (n.d.). Rationally Engineered Small Molecules: Pharmacophore Modeling and Molecular Docking Studies Targeting Toxic Polyglutamine (PolyQ) Repeats in Huntington's Disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial - PMC - PubMed Central. Retrieved from [Link]

  • CORE. (n.d.). The mechanism of action of Clioquinol for the treatment of Alzheimer's disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Luteolin as potential treatment for Huntington's disease: Insights from a transgenic mouse model - PubMed Central. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • PubMed. (n.d.). Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Retrieved from [Link]

  • PubMed. (n.d.). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological agents for managing the Parkinson's disease. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol in enzyme inhibition studies. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success and reproducibility of your experiments. As a member of the 8-hydroxyquinoline class of compounds, 5-(Piperidin-1-ylmethyl)quinolin-8-ol presents unique opportunities and challenges in assay development. This resource will equip you with the knowledge to navigate these effectively.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 5-(Piperidin-1-ylmethyl)quinolin-8-ol in a question-and-answer format.

Question 1: I am observing inconsistent IC50 values for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in my enzyme assay. What are the likely causes?

Inconsistent IC50 values are a frequent challenge in drug discovery and can stem from several factors. For a compound like 5-(Piperidin-1-ylmethyl)quinolin-8-ol, with its specific chemical properties, the following are key areas to investigate:

  • Compound Solubility and Aggregation: 8-hydroxyquinoline derivatives can have limited aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and variable. At higher concentrations, small molecules can also form aggregates, which can lead to non-specific enzyme inhibition and steep, difficult-to-reproduce dose-response curves.[1][2][3][4]

    • Solution: Always prepare a high-concentration stock solution in 100% DMSO.[5] When diluting into your aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and ideally below 1% (v/v), as higher concentrations can affect enzyme kinetics.[6][7][8][9] To check for precipitation, prepare your highest concentration of the compound in the final assay buffer and visually inspect for turbidity or centrifuge the sample to look for a pellet.[10] Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can often prevent aggregation.[1]

  • Influence of Metal Ions: A defining characteristic of 8-hydroxyquinolines is their ability to chelate metal ions.[11][12][13] If your enzyme is a metalloenzyme, the chelating properties of your compound could be the primary mechanism of inhibition.[14][15] However, trace metal contaminants in your buffer or reagents could also interact with the compound, leading to variability.

    • Solution: Be mindful of the metal ion content in your buffers. If your enzyme is not a metalloenzyme, consider adding a low concentration of a chelating agent like EDTA to your buffer to sequester adventitious metal ions, unless this interferes with your assay. Conversely, if you are studying a metalloenzyme, ensure consistent and known concentrations of the relevant metal cofactor.

  • Assay Conditions: Variations in incubation time, temperature, and reagent stability can all contribute to inconsistent results.

    • Solution: Standardize your protocol rigorously. Ensure all reagents are fully thawed and mixed before use. Use fresh dilutions of your compound for each experiment.

Question 2: My fluorescence-based enzyme assay is showing a high background signal when I add 5-(Piperidin-1-ylmethyl)quinolin-8-ol. How can I resolve this?

High background signals can mask the true inhibitory effect of your compound. Quinoline scaffolds are known to be inherently fluorescent, which can interfere with fluorescence-based assays.[16][17][18][19]

  • Compound Auto-fluorescence: The compound itself may be fluorescing at the excitation and emission wavelengths of your assay.

    • Solution: Run a control plate containing only the assay buffer and the compound at all concentrations used in your experiment, without the enzyme or substrate. This will allow you to quantify the compound's intrinsic fluorescence and subtract it from your experimental data. If the auto-fluorescence is very high, you may need to consider an alternative, non-fluorescent assay format (e.g., luminescence or absorbance-based).

  • Interaction with Assay Components: The compound might interact with the fluorescent substrate or product, altering their fluorescent properties.

    • Solution: Test for this by incubating the compound with the substrate and product separately and measuring the fluorescence.

Question 3: I am unsure of the optimal concentration range to use for determining the IC50 of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Where should I start?

Selecting the right concentration range is critical for obtaining a complete and accurate dose-response curve.

  • Initial Broad Range Finding: If the potency of 5-(Piperidin-1-ylmethyl)quinolin-8-ol against your target enzyme is unknown, start with a wide range of concentrations. A common approach is to use a semi-logarithmic dilution series spanning several orders of magnitude, for example, from 100 µM down to 1 nM.[20]

  • Refining the Concentration Range: Based on the results of your initial experiment, you can then narrow the concentration range to bracket the estimated IC50 value. A good dose-response curve should have at least two points on the upper and lower plateaus of the curve. Aim for 8-10 concentrations to accurately define the curve.

The following table provides a sample dilution scheme for an initial IC50 determination experiment.

Stock Concentration (in DMSO)Serial Dilution FactorNumber of PointsConcentration Range
10 mM1:38100 µM to 4.57 nM

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_refine Refinement prep_stock Prepare 10 mM stock of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in 100% DMSO dilution Perform serial dilutions to create a wide concentration range (e.g., 100 µM - 1 nM) prep_stock->dilution prep_assay Prepare assay buffer (consider adding 0.01% Triton X-100) incubation Incubate enzyme, substrate, and inhibitor prep_assay->incubation dilution->incubation readout Measure enzyme activity (e.g., fluorescence, luminescence) incubation->readout plot Plot % inhibition vs. log[inhibitor] readout->plot fit Fit data to a dose-response curve to determine IC50 plot->fit refine_conc Narrow concentration range around the estimated IC50 for more precise determination fit->refine_conc

Sources

Technical Support Center: A Guide to Enhancing the Stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Challenge

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a valued compound in drug discovery, notably for its potential as a kinase inhibitor.[1] However, its molecular architecture, featuring a quinoline core and a phenolic hydroxyl group, presents inherent stability challenges in solution.[2][3] Researchers frequently observe solution discoloration, precipitation, and a decline in biological activity, all of which point to compound degradation.[4]

This guide provides a comprehensive framework for understanding and mitigating the degradation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to design robust experiments and ensure the integrity of your results. The primary degradation mechanisms we will address are oxidation and photodegradation .[2][3]

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses the most common problems encountered during the handling of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in solution.

Q1: Why is my solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol turning yellow or brown?

A1: This is a classic visual indicator of oxidation.[3][4] The 8-hydroxyquinoline moiety contains a phenolic group, which is highly susceptible to oxidation. This process, often catalyzed by dissolved oxygen, trace metal ions, or high pH, converts the hydroxyl group into a quinone-type structure. These quinones can then polymerize, forming complex, highly colored molecules that result in the observed yellow-to-brown color change.[3] This not only alters the compound's structure but can also lead to a significant loss of its intended biological activity.

cluster_main Oxidative Degradation Pathway Compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol (Colorless Solution) Oxidation Oxidation (O₂, Metal Ions, High pH) Compound->Oxidation Quinone Quinone Intermediate Oxidation->Quinone Polymerization Polymerization Quinone->Polymerization Degradation Colored Polymers (Yellow/Brown Solution) Polymerization->Degradation

Caption: Oxidative degradation of the 8-hydroxyquinoline moiety.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Is this related to stability?

A2: Yes, this is a strong possibility and a critical consequence of compound degradation.[4] There are two primary reasons for this:

  • Decreased Concentration: As the parent compound degrades, its effective concentration in your stock solution decreases. This leads to an underestimation of its true potency (e.g., an artificially high IC50 value).

  • Interference from Byproducts: The degradation products are new chemical entities. These molecules can sometimes interfere with your assay, either by producing a confounding signal or by exhibiting off-target effects.[3]

To ensure reproducibility, it is crucial to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.[2][4]

Q3: My compound is precipitating from the solution over time, even though it dissolved completely at first. What's happening?

A3: This is often a secondary consequence of the oxidative degradation described in Q1. The polymers formed from the oxidation of phenolic compounds are typically larger and less soluble than the parent molecule.[3] As these insoluble polymers form, they precipitate out of the solution. If you observe both a color change and precipitation, oxidation is the most likely cause.

Q4: What are the primary environmental factors that accelerate the degradation of this compound?

A4: The stability of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is influenced by several key factors:

  • Presence of Oxygen: Dissolved oxygen in solvents is a primary driver of oxidation for phenolic compounds.[3]

  • pH of the Solution: The stability of both phenolic and quinoline structures is highly pH-dependent.[3][4] Phenolic compounds are generally more stable in acidic conditions (pH < 7), as higher pH can deprotonate the hydroxyl group, making it more susceptible to oxidation.[3]

  • Exposure to Light: The quinoline ring system is susceptible to photodegradation, particularly from UV radiation.[2] Exposure to ambient lab lighting over extended periods can be sufficient to cause degradation.

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[4][5] Storing solutions at room temperature for long periods is not recommended.

  • Presence of Metal Ions: Trace metal ions (e.g., iron, copper) in your solvent or buffer can act as catalysts, significantly accelerating the rate of oxidative degradation.[3]

Frequently Asked Questions (FAQs): Proactive Stabilization Strategies

This section provides actionable protocols and best practices to prevent degradation from the outset.

Q5: What is the best practice for preparing and storing a stable stock solution?

A5: The key is to control the environmental factors that cause degradation. A robust workflow involves minimizing exposure to oxygen, light, and catalytic metals from the very beginning.

cluster_workflow Stable Stock Solution Preparation Workflow cluster_solvent_prep cluster_dissolution cluster_storage A 1. Solvent Preparation B 2. Weigh Compound C 3. Dissolution B->C C1 Dissolve compound in prepared solvent D 4. Aliquoting C->D E 5. Storage D->E E1 Use amber vials A1 Degas solvent with N₂ or Ar (15-30 min) A2 (Optional) Add antioxidant /chelating agent A1->A2 C2 Flush vial headspace with N₂ or Ar C1->C2 E2 Store at -20°C or -80°C E1->E2

Caption: Recommended workflow for preparing stable stock solutions.

See Protocol 1 for a detailed step-by-step guide. The core principles are:

  • Use Degassed Solvents: Remove dissolved oxygen by sparging with an inert gas like nitrogen or argon.[3]

  • Work Under Inert Atmosphere: After dissolving the compound, flush the headspace of the vial with inert gas to remove air.[3]

  • Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil.[2][3]

  • Store Cold: Store stock solutions at -20°C for short-term or -80°C for long-term storage.[2][4]

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][4]

Q6: What should I consider when choosing a solvent and pH?

A6:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) whenever possible. If aqueous buffers are required for your experiment, prepare them with high-purity water.

  • pH Control: Because the compound is more stable in slightly acidic conditions, using a buffer system with a pH between 4 and 6.5 is recommended for aqueous solutions.[3] Avoid highly basic conditions (pH > 8) which can significantly accelerate oxidation.

Q7: Should I use stabilizers like antioxidants or chelating agents?

A7: Yes, for applications requiring long-term stability in solution, adding stabilizers is a highly effective strategy.

  • Antioxidants: These compounds scavenge the free radicals that initiate oxidation. Common choices include ascorbic acid and butylated hydroxytoluene (BHT).[4]

  • Chelating Agents: These agents sequester trace metal ions that catalyze oxidation. The most common choice is ethylenediaminetetraacetic acid (EDTA).[4]

Table 1: Recommended Stabilizers for Solutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Stabilizer TypeAgentTypical ConcentrationNotes
Antioxidant Ascorbic Acid0.1 - 1 mg/mLSuitable for aqueous solutions.
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Suitable for organic solvents like DMSO.
Chelating Agent EDTA0.1 - 1 mMSuitable for aqueous solutions. Sequesters catalytic metal ions.[4]

Q8: How can I perform a quick check on the stability of my solution?

A8: A simple way is to use a UV-Vis spectrophotometer. Measure the absorbance spectrum of a freshly prepared solution. Store the solution under your intended conditions for a period (e.g., 24 hours) and then re-measure the spectrum. The appearance of new peaks or a significant change in the existing absorbance profile indicates degradation. For more rigorous analysis, a stability-indicating HPLC method should be developed to separate and quantify the parent compound from its degradation products.[2]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO, incorporating best practices for enhancing stability.

  • Solvent Preparation:

    • Place 10 mL of high-purity, anhydrous DMSO in a glass vial.

    • Bubble dry argon or nitrogen gas through the solvent for 15-30 minutes using a long needle. This process, known as sparging, removes dissolved oxygen.[3]

    • (Optional) If using BHT, add it to the degassed solvent to a final concentration of 0.05% (w/v) and mix until dissolved.

  • Compound Dissolution:

    • Weigh the required amount of 5-(Piperidin-1-ylmethyl)quinolin-8-ol (M.W. 242.32) in an amber glass vial.

    • Add the prepared, degassed solvent to the vial to achieve the target concentration (e.g., 10 mM).

    • Cap the vial and vortex or sonicate gently until the compound is fully dissolved.

  • Inert Atmosphere Packaging:

    • Once dissolved, uncap the vial and gently flush the headspace (the air above the solution) with argon or nitrogen gas for 30-60 seconds.[3]

    • Immediately recap the vial tightly.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use amber microfuge tubes or vials. Perform this step quickly to minimize re-exposure to air.

    • Flush the headspace of each aliquot with inert gas before sealing.

    • Label the aliquots clearly and store them at -80°C for long-term stability.[4]

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Pino, J. A., Marbot, R., & Rosado, A. (2004). Volatile components of star fruit (Averrhoa carambola L.). Journal of Agricultural and Food Chemistry, 52(12), 3825-3829.

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for researchers working with 5-(Piperidin-1-ylmethyl)quinolin-8-ol and related 8-hydroxyquinoline (8-HQ) derivatives. This compound belongs to a class of molecules known as metal protein attenuating compounds (MPACs), which have shown therapeutic potential in neurodegenerative diseases and demonstrated antimicrobial and anticancer activities.[1][2][3] The primary mechanism of these compounds is often linked to their ability to chelate and transport metal ions like zinc (Zn²⁺) and copper (Cu²⁺), thereby modulating metal homeostasis in biological systems.[1][4][5]

However, the very chemical property that confers its therapeutic activity—metal chelation—is also its greatest liability, creating a significant risk of off-target effects.[6][7] An off-target effect is any interaction of a drug or compound with a molecule other than its intended target, which can lead to misinterpretation of experimental data, unexpected toxicity, or failed clinical translation.[8][9]

This guide provides a structured, question-and-answer framework to help you anticipate, identify, and mitigate the off-target effects of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, ensuring the scientific rigor and validity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for 8-hydroxyquinoline derivatives, and how does it lead to off-target effects?

Answer: The core structure, 8-hydroxyquinoline, is a well-known bidentate chelator, meaning it can bind to metal ions at two points. Compounds like 5-(Piperidin-1-ylmethyl)quinolin-8-ol act as ionophores , which are molecules that can transport ions across lipid membranes.[4][10]

  • On-Target Mechanism (Hypothesized): In diseases like Alzheimer's, this compound is designed to disrupt the abnormal interaction between metals (like Cu²⁺ and Zn²⁺) and the amyloid-beta (Aβ) peptide.[1][11] It sequesters these metals from Aβ aggregates and transports them into cells, restoring metal homeostasis and potentially promoting Aβ degradation.[1][5]

  • Primary Off-Target Liability (Metal Chelation): This chelation is not perfectly specific. The compound can interact with a wide array of endogenous metal ions, disrupting the function of numerous metalloenzymes .[6] Up to 40% of all proteins in the proteome are estimated to be metalloproteins, making the potential for off-target interactions vast.[6] This can lead to unintended consequences, such as inhibiting essential enzymes or causing oxidative stress.[4][10]

Q2: I'm observing a strong cellular phenotype (e.g., cell death, change in signaling). How can I be sure it's due to my intended target and not just general metal dysregulation?

Answer: This is the central challenge. Differentiating a specific, on-target effect from a non-specific, off-target artifact requires a multi-pronged validation strategy. The goal is to demonstrate that the observed phenotype is dependent on the specific biological target you are studying.

Here is a workflow to systematically address this:

G cluster_0 Phase 1: Initial Observation & Controls cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Genetic Validation cluster_3 Phase 4: Artifact Assessment A Observed Phenotype (e.g., cell death, pathway modulation) B Implement Control Compounds A->B Crucial First Step F Assess Metal Chelation Artifacts A->F Is the effect non-specific? C Confirm Direct Target Binding (e.g., CETSA) B->C Is the compound binding? D Target Knockdown/Knockout (CRISPR/siRNA) C->D Is the target necessary? E Rescue Experiment D->E Can the phenotype be restored?

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
Q3: What are the best control compounds to use in my experiments?

Answer: Using the right controls is critical. A single compound, even with a dose-response curve, is insufficient. You need to compare its activity to structurally related but functionally distinct molecules.

Control TypeDescriptionRationale & Causality
Vehicle Control The solvent used to dissolve the compound (e.g., DMSO).Establishes the baseline cellular response in the absence of any treatment.
Structurally Similar Inactive Analog A molecule with a minor chemical modification that abolishes the key activity (e.g., blocks the metal-chelating hydroxyl group) but retains similar physical properties (size, lipophilicity).This is a powerful control. If the inactive analog fails to produce the phenotype, it strongly suggests the effect is due to the specific chemical properties of your active compound, not non-specific toxicity.[12]
Structurally Different Active Compound A compound with a completely different chemical scaffold that is known to engage the same target or pathway.If two structurally unrelated compounds acting on the same target produce the same phenotype, it increases confidence that the effect is on-target.[12]
Metal Chelator Control A well-characterized, membrane-permeable metal chelator (e.g., EDTA, but only if cell permeability is not an issue, or a more specific ionophore).Helps determine if the observed effect can be replicated simply by disrupting metal ion balance, independent of your compound's specific structure.
Q4: How can I prove that my compound is actually binding to its intended target inside the cell?

Answer: Direct evidence of target engagement in a cellular context is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[13][14][15]

Principle of CETSA: The binding of a ligand (your compound) to a protein target stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[16][17]

Workflow:

  • Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cell populations across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (where the folded, stable target resides) from the precipitated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot or Mass Spectrometry.[14][16]

Expected Result: In the presence of your compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift." This shift is direct evidence of binding.[17]

Troubleshooting Guide: Key Experimental Protocols

Protocol 1: Target Validation with CRISPR-Cas9 Knockout and Rescue

This is the gold standard for validating that a compound's effect is mediated through a specific target.[18][19] The logic is simple: if the target is removed, the compound should no longer elicit the phenotype.

Objective: To determine if the cellular phenotype caused by 5-(Piperidin-1-ylmethyl)quinolin-8-ol is dependent on the presence of its intended protein target.

Workflow:

G cluster_0 Step 1: Knockout Generation cluster_1 Step 2: Phenotypic Analysis cluster_2 Step 3: Rescue Experiment A Design & Validate gRNA for Target Gene B Transfect Cells with Cas9 and gRNA A->B C Select & Validate Knockout (KO) Clones (Sequencing, Western Blot) B->C D Treat Wild-Type (WT) and KO Cells with Compound C->D F Design Rescue Construct (cDNA of target, resistant to gRNA) C->F E Hypothesis Check: Phenotype should be ABROGATED in KO cells D->E G Transfect KO Cells with Rescue Construct F->G H Treat Rescued Cells with Compound G->H I Hypothesis Check: Phenotype should be RESTORED in rescued cells H->I

Caption: CRISPR-Cas9 Knockout and Rescue Experimental Workflow.
Step-by-Step Methodology:
  • Design and Clone gRNAs:

    • Use an online tool (e.g., CHOPCHOP, Synthego) to design 2-3 gRNAs targeting an early exon of your target gene.[20]

    • Clone the gRNA sequences into an appropriate expression vector that also contains a Cas9 nuclease.

  • Generate Knockout Cell Line:

    • Transfect your cell line with the gRNA/Cas9 plasmid.[21]

    • Select for transfected cells (e.g., using puromycin resistance).

    • Isolate single-cell clones and expand them.

    • Validation is CRITICAL:

      • Sequencing: Sequence the genomic DNA at the target locus to confirm the presence of insertions/deletions (indels).

      • Western Blot: Confirm the complete absence of the target protein. This is a non-negotiable validation step.

  • Phenotypic Assay:

    • Plate Wild-Type (WT) and validated Knockout (KO) cells.

    • Treat both cell lines with a dose-response of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and a vehicle control.

    • Measure your phenotype of interest.

    • Expected Outcome: The phenotype observed in WT cells should be significantly diminished or completely absent in the KO cells.

  • Rescue Experiment:

    • Obtain a cDNA construct for your target gene. Introduce silent mutations into the gRNA binding site so it won't be targeted by Cas9.[19]

    • Transfect this "rescue" construct back into your validated KO cell line to re-express the target protein.

    • Treat the rescued cells with the compound.

    • Expected Outcome: Re-expression of the target protein should restore the compound-induced phenotype.[22] This provides powerful evidence against off-target effects.

Protocol 2: Assessing Metal Chelation Artifacts in Assays

Many in vitro assays (e.g., HPLC, fluorescence-based assays) can be compromised by metal-chelating compounds, leading to false positives or negatives.[23]

Objective: To determine if 5-(Piperidin-1-ylmethyl)quinolin-8-ol is creating artifacts in your assay system through metal chelation.

Step-by-Step Methodology:
  • Supplement with Excess Metal Ions:

    • Run your standard assay in the presence of the compound.

    • In a parallel experiment, pre-incubate the compound with a molar excess (e.g., 10-fold) of relevant divalent cations (Zn²⁺, Cu²⁺, Fe²⁺) before adding it to the assay.

    • Causality: If the compound's activity is due to stripping essential metal ions from an enzyme or reagent, supplementing with excess metals should quench this effect. If the activity persists, it is less likely to be a simple chelation artifact.

  • Use a Strong, Non-Interfering Chelator:

    • Add a high-affinity chelator like EDTA to the assay buffer (if compatible with your system).

    • Causality: EDTA will sequester trace metal contaminants in your reagents. If the compound's apparent activity disappears in the presence of EDTA, it suggests the effect was dependent on these trace metals, pointing to an artifact.

  • Vary Assay Components:

    • If using a recombinant protein, check if it was purified using a method that might leave trace metals (e.g., Ni-NTA chromatography).

    • If possible, run the assay in a "target-minus" condition (e.g., using all assay components except the specific target protein).[12] Activity in this setup is a clear indication of an artifact.

Conclusion

The therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and related compounds is intrinsically linked to their metal-binding properties. However, this same mechanism necessitates a rigorous and proactive approach to identifying and ruling out off-target effects. By employing a combination of genetic validation (CRISPR), direct biophysical confirmation (CETSA), and the use of appropriate chemical controls, researchers can build a robust and defensible dataset. This diligence is paramount for the accurate interpretation of biological findings and the successful advancement of these promising compounds in drug development.

References

  • Harbison-Price, N., Ferguson, S. A., Heikal, A., Taiaroa, G., Hards, K., Nakatani, Y., ... & Cook, G. M. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20. [Link]

  • ResearchGate. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ResearchGate. [Link]

  • ASM Journals. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere. [Link]

  • Crouch, P. J., Savva, M. S., Hung, L. W., Donnelly, P. S., Mot, A. I., Parker, S. J., ... & White, A. R. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of Neurochemistry, 119(1), 220-230. [Link]

  • ALZFORUM. (2023). PBT2. ALZFORUM. [Link]

  • Yang, S., Caltabiano, A., Wu, L., Shen, J., Chen, J., Kord, A., & Zhou, L. (2010). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 371-375. [Link]

  • DeWitt, M. A., Macara, I. G., & Parsons, T. (2022). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. protocols.io. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Na, Y. R., & Park, H. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Experimental & Molecular Medicine, 54(12), 2139-2147. [Link]

  • La Manna, S., & Di Natale, C. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(11), 3042-3050. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Clioquinol?. Patsnap. [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]

  • Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9 gene editing. Nature Methods, 12(4), 315. [Link]

  • ResearchGate. (2016). Can I perform recovery experiment after Crispr/Cas9 mediated gene KO?. ResearchGate. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Li, W., & Wang, J. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2429, 281-306. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • ResearchGate. (2010). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. ResearchGate. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Belcastro, V., & Parrow, V. (2010). Clioquinol: to harm or heal. Future Medicinal Chemistry, 2(1), 13-19. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]

  • ResearchGate. (2017). Rescue of CRISPR/Cas9 knockout gene activity?. ResearchGate. [Link]

  • Karmanos Cancer Institute. (2020). Comprehensive review of clioquinol drug gives valuable insights. Wayne State University. [Link]

  • Belcastro, V., & Parrow, V. (2019). Clioquinol: to harm or heal. Future Medicinal Chemistry, 11(6), 575-585. [Link]

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

  • Synthego. (n.d.). HOW TO PERFORM SUCCESSFUL CRISPR EXPERIMENTS. Synthego. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap. [Link]

  • Watt, G., & Ho, P. L. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(10), 3343-3344. [Link]

  • Amaratunga, M., & Amaratunga, D. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate. [Link]

  • Chemspace. (2021). Metal Chelation in Enzyme Active Sites for Drug Discovery. Chemspace. [Link]

  • Chen, R., & Li, Y. (2024). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics, 16(1), 1-17. [Link]

  • Addgene. (n.d.). Plan Your CRISPR Experiment. Addgene. [Link]

  • Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology, 17(2), 159-165. [Link]

  • Enquist, P. A., Gylfe, A., Haggstrom, B., Lindstrom, P., Norberg-Scherman, H., Sundin, C., & Elofsson, M. (2012). Derivatives of 8-hydroxyquinoline--antibacterial agents that target intra- and extracellular Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 22(10), 3550-3553. [Link]

  • da Silva, C. R., Pippi, B., da Silva, L. F., Fuentefria, A. M., & de Almeida, M. V. (2022). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Journal of Fungi, 8(11), 1184. [Link]

  • Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]

  • da Silva, J. G., & de Souza, T. A. J. (2021). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. Molecules, 26(16), 4945. [Link]

  • Kumar, P., & Kumar, V. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 5(20), 6141-6147. [Link]

  • Khan, I., & Zaib, S. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(21), 6433. [Link]

Sources

overcoming resistance to 5-(Piperidin-1-ylmethyl)quinolin-8-ol in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Acquired Resistance in Cancer Cells

Welcome to the technical support center for 5-(Piperidin-1-ylmethyl)quinolin-8-ol. As Senior Application Scientists, we have designed this guide based on established principles of cancer drug resistance and our experience with quinoline-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your in-vitro experiments, particularly the emergence of cellular resistance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Q1: What is 5-(Piperidin-1-ylmethyl)quinolin-8-ol and what is its general mechanism of action?

A1: 5-(Piperidin-1-ylmethyl)quinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are known for a wide range of biological activities, including anticancer effects.[1] The quinoline scaffold is a versatile structure found in numerous natural and synthetic compounds with anticancer properties.[2][3] While the precise mechanism for each derivative can vary, quinoline-based compounds have been shown to exert their anticancer effects through multiple pathways, such as inducing apoptosis and cell cycle arrest, disrupting cell migration, and inhibiting angiogenesis.[4][5] Some derivatives can also chelate metal ions or inhibit key enzymes involved in cancer cell metabolism, such as the M2 isoform of pyruvate kinase.[2][6]

Q2: How should I prepare and store the compound?

A2: 5-(Piperidin-1-ylmethyl)quinolin-8-ol is typically a solid. For in-vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).

Q3: What is a typical starting concentration range for cell-based assays?

A3: The effective concentration can vary significantly between different cancer cell lines. Based on published data for similar quinoline derivatives, we recommend starting with a broad concentration range in your initial dose-response experiments.[5][7] A typical range would be from 10 nM to 100 µM, using a semi-log dilution series. This will allow you to determine the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) for your specific cell line.

Q4: I am not seeing the expected level of cytotoxicity. What are some initial troubleshooting steps?

A4:

  • Compound Integrity: Ensure your stock solution has been stored correctly and has not expired. If in doubt, use a fresh vial or synthesize a new batch.

  • Cell Health & Density: Confirm that your cells are healthy, free of contamination, and in the logarithmic growth phase. Cell seeding density is critical; high density can sometimes mask drug effects.[8]

  • Assay Duration: The incubation time with the compound may be insufficient. Most cytotoxicity assays are run for 48-72 hours, but some compounds may require longer exposure to exert their effects.

  • Inherent Resistance: Your chosen cell line may have intrinsic resistance to this class of compounds. Consider screening a panel of different cancer cell lines to find a sensitive model.[5]

Part 2: Troubleshooting Guide for Acquired Resistance

This section provides a structured approach to identifying and characterizing acquired resistance to 5-(Piperidin-1-ylmethyl)quinolin-8-ol in your cancer cell model.

Initial Observation: Decreased Sensitivity to Treatment

You've noticed that your cancer cells require a higher concentration of 5-(Piperidin-1-ylmethyl)quinolin-8-ol to achieve the same level of cell death as in previous experiments. This is the primary indicator of acquired resistance. The following workflow will guide you through confirming and investigating this phenomenon.

G cluster_0 Troubleshooting Workflow for Acquired Resistance start Observation: Decreased Cell Sensitivity confirm Step 1: Confirm Resistance (Dose-Response Assay) start->confirm Begin Investigation investigate Step 2: Investigate Mechanisms confirm->investigate Resistance Confirmed (Significant IC50 Shift) efflux A. Increased Drug Efflux? (ABC Transporters) investigate->efflux Test Hypothesis 1 apoptosis B. Evasion of Apoptosis? (Bcl-2 Family) investigate->apoptosis Test Hypothesis 2 bypass C. Bypass Signaling? (Akt/MAPK Pathways) investigate->bypass Test Hypothesis 3

Caption: Logical workflow for troubleshooting resistance.

Step 1: How do I quantitatively confirm that my cells have developed resistance?

Answer: The first critical step is to perform a carefully controlled dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant line. The goal is to demonstrate a statistically significant shift in the IC50 or GR50 value.

Expert Insight: It is crucial to measure cell numbers at the time of drug addition (t=0) in addition to the final endpoint. This allows you to calculate Growth Rate (GR) metrics, which normalize for differences in proliferation rates between parental and resistant cells, providing a more robust measure of drug sensitivity than traditional IC50 values.[8]

Click for Protocol: Dose-Response Assay for IC50/GR50 Determination

Objective: To quantify the sensitivity of parental and resistant cells to 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Materials:

  • Parental and suspected resistant cell lines

  • 96-well clear-bottom cell culture plates

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count parental and resistant cells.

    • Seed cells into two separate 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL medium). One plate will be your t=0 reference, and the other will be for drug treatment.

    • Allow cells to adhere and resume proliferation (typically 18-24 hours).

  • T=0 Measurement:

    • Immediately before adding the drug, measure the cell viability on the t=0 plate using your chosen reagent according to the manufacturer's instructions. This provides the cell count at the start of the treatment.

  • Drug Addition:

    • Prepare a 2X serial dilution of the compound in culture medium. For example, create 10 concentrations ranging from 200 µM down to ~20 nM, plus a medium-only control and a vehicle (e.g., 0.2% DMSO) control.

    • Remove the medium from the treatment plate and add 100 µL of the 2X drug dilutions to the appropriate wells.

  • Incubation:

    • Incubate the treatment plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Endpoint Measurement:

    • After incubation, add the cell viability reagent to the treatment plate and measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background (medium-only wells).

    • Normalize the data from the treatment plate to the vehicle control.

    • Use the t=0 data to calculate the Growth Rate Inhibition (GR) values as described by Hafner et al. (2016).[8]

    • Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 or GR50 value for each cell line.

Data Interpretation: A significant increase (e.g., >3-fold) in the IC50/GR50 value of the suspected resistant line compared to the parental line confirms the acquisition of resistance.

Cell LineIC50 of Compound (µM)Resistance Fold-Change
Parental (Sensitive)1.2 ± 0.21x
Resistant Sub-clone15.8 ± 1.513.2x
Caption: Example data showing a significant IC50 shift confirming resistance.
Step 2: My cells are resistant. What are the likely mechanisms?

Answer: Resistance to anticancer agents is complex and often multifactorial.[9][10] Based on common mechanisms observed for other chemotherapeutics, we can prioritize three main areas of investigation: A. Increased Drug Efflux: Cells actively pump the drug out, lowering its intracellular concentration. B. Evasion of Apoptosis: Cells upregulate pro-survival signals that counteract the drug's cytotoxic effects. C. Activation of Bypass Signaling Pathways: Cells activate alternative signaling routes to maintain proliferation and survival.

Scientific Rationale: The most common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which function as drug efflux pumps.[10][11]

Experimental Approach:

  • Assess P-gp Expression: Compare the protein and mRNA levels of P-gp (ABCB1) in your parental and resistant cell lines.

  • Functional Assay: Test if a known P-gp inhibitor can re-sensitize the resistant cells to your compound.

Click for Protocol: Western Blotting for P-glycoprotein (P-gp)

Objective: To detect P-gp protein overexpression in resistant cells.

Procedure:

  • Protein Extraction: Prepare whole-cell lysates from parental and resistant cell lines. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a positive control lysate if available (e.g., from a known MDR cell line like NCI/ADR-RES).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against P-gp/ABCB1. Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Result: A significant increase in the P-gp band intensity (~170 kDa) in the resistant cell lysate compared to the parental lysate.

Next Step: If you observe P-gp overexpression, perform a co-treatment experiment. Treat the resistant cells with 5-(Piperidin-1-ylmethyl)quinolin-8-ol in the presence and absence of a P-gp inhibitor (e.g., Verapamil, PSC833). A significant drop in the IC50 value in the co-treated group strongly suggests that P-gp-mediated efflux is a key resistance mechanism.

Scientific Rationale: Many anticancer drugs, including quinoline derivatives, kill cells by inducing apoptosis.[7][12] A common resistance strategy is for cancer cells to alter the expression of key apoptosis regulators, particularly the Bcl-2 family of proteins. An increased ratio of anti-apoptotic proteins (like Bcl-2, Bcl-xL) to pro-apoptotic proteins (like Bax, Bak) can make cells resistant to apoptotic stimuli.

Experimental Approach: Analyze the expression levels of key Bcl-2 family proteins.

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol bax_sens Bax (Pro-apoptotic) compound->bax_sens Induces Apoptotic Stress bcl2_sens Bcl-2 (Anti-apoptotic) mito_sens Mitochondrial Outer Membrane bax_sens->mito_sens Permeabilizes bcl2_sens->bax_sens Inhibits caspase_sens Caspase Activation mito_sens->caspase_sens apoptosis_sens Apoptosis caspase_sens->apoptosis_sens bax_res Bax mito_res Mitochondrial Outer Membrane bax_res->mito_res bcl2_res Bcl-2 (Upregulated) bcl2_res->bax_res Strong Inhibition apoptosis_res Apoptosis Blocked

Caption: Upregulation of Bcl-2 can block apoptosis.

Click for Protocol: Western Blotting for Bcl-2 and Bax

Objective: To determine the Bcl-2/Bax protein expression ratio in parental versus resistant cells.

Procedure:

  • Follow the general Western Blotting protocol described previously.

  • Prepare whole-cell lysates from untreated parental and resistant cells.

  • Probe one membrane with a primary antibody against Bcl-2 (~26 kDa) and another with an antibody against Bax (~21 kDa).

  • Always probe for a loading control (e.g., β-actin) for normalization.

  • Densitometry: Quantify the band intensities using software like ImageJ. Calculate the Bcl-2/β-actin and Bax/β-actin ratios for each sample. Finally, determine the Bcl-2/Bax ratio for both parental and resistant lines.

Expected Result: A significantly higher Bcl-2/Bax ratio in the resistant cell line compared to the parental line would indicate a shift towards an anti-apoptotic state.

Scientific Rationale: Cancer cells can develop resistance by activating pro-survival signaling pathways that are parallel to the drug's target pathway. Key examples include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Constitutive activation of these pathways, often indicated by increased phosphorylation of key proteins like Akt and ERK, can promote cell survival and proliferation even in the presence of a cytotoxic agent.

Experimental Approach: Use Western blotting to measure the levels of phosphorylated (active) Akt and ERK in your parental and resistant cell lines.

Click for Protocol: Western Blot for Phospho-Akt and Phospho-ERK

Objective: To assess the activation state of the PI3K/Akt and MAPK pathways.

Procedure:

  • Follow the general Western Blotting protocol. Crucially, use lysis and wash buffers containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins.

  • Prepare lysates from parental and resistant cell lines. It can be informative to test both basal (untreated) and drug-treated conditions.

  • Load equal amounts of protein onto two separate gels.

  • For the PI3K/Akt Pathway:

    • Probe one membrane with an antibody specific to phosphorylated Akt (e.g., at Ser473).

    • Strip and re-probe (or use a parallel blot) with an antibody for total Akt to ensure differences are due to activation, not just total protein levels.

  • For the MAPK Pathway:

    • Probe the second membrane with an antibody specific to phosphorylated ERK1/2 (p44/42).

    • Strip and re-probe (or use a parallel blot) with an antibody for total ERK1/2.

  • Analysis: For each pathway, calculate the ratio of the phosphorylated protein signal to the total protein signal.

Expected Result: A higher basal ratio of p-Akt/Total Akt or p-ERK/Total ERK in the resistant line compared to the parental line would suggest that these survival pathways are constitutively activated and may be contributing to resistance.

Part 3: Advanced Protocols
How do I generate a resistant cell line in the lab?

Answer: Drug-resistant cell lines are invaluable tools.[13] They are typically generated by exposing a parental cancer cell line to a continuous or pulsed treatment with gradually increasing concentrations of the drug over several weeks or months.[10][11]

G start Start with Parental (Sensitive) Cell Line ic20 Treat with low dose (e.g., IC20) continuously start->ic20 recover Allow surviving cells to recover and repopulate ic20->recover increase Gradually increase drug concentration (e.g., 1.5x - 2x) recover->increase cycle Repeat Cycle (Treat -> Recover -> Increase Dose) increase->cycle for several months end Resistant Population (Grows at high dose, e.g., >10x IC50) cycle->end

Caption: Workflow for generating a resistant cell line.

Click for Protocol: Generating a Drug-Resistant Cell Line

Objective: To select for a population of cells that can proliferate in the presence of high concentrations of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Procedure:

  • Determine Initial Dose: First, determine the IC50 of the compound on your parental cell line. The starting concentration for resistance generation should be sublethal, typically around the IC20-IC30.

  • Initial Exposure: Culture the parental cells in medium containing the starting concentration of the compound.

  • Monitoring: Change the medium with the fresh drug every 2-3 days. Initially, you will observe significant cell death. Monitor the culture until a small population of surviving cells begins to proliferate and reaches ~70-80% confluency. This can take several weeks.

  • Dose Escalation: Once the cells are growing steadily at the current concentration, passage them and increase the drug concentration by a factor of 1.5 to 2.

  • Repeat: Repeat steps 3 and 4, gradually escalating the drug concentration over several months.

  • Characterization: Periodically (e.g., every month), freeze down stocks of the cells. Perform a dose-response assay to quantify the shift in IC50 compared to the original parental line.

  • Final Line: The process is complete when you have a population that can proliferate at a concentration that is significantly higher (e.g., >10-fold) than the parental IC50. This resistant line should be maintained in medium containing the drug to preserve the resistant phenotype.

Important Consideration: This is a long-term experiment that requires patience and careful aseptic technique. It is also advisable to develop multiple resistant sub-clones in parallel.

References
  • Review on recent development of quinoline for anticancer activities. (2025).
  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. PMC - NIH.
  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Tre
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PMC - PubMed Central.
  • Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.).
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Blog.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. PMC.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Current Protocols in Chemical Biology - Sorger Lab.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). [No Source Found].

Sources

Technical Support Center: Protocol Optimization for 5-(Piperidin-1-ylmethyl)quinolin-8-ol Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the radiolabeling of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals actively working with this promising quinoline-based ligand. Our goal is to provide not just a protocol, but a foundational understanding of the radiochemical principles at play, enabling you to troubleshoot and optimize your experiments effectively.

Technical Overview: The Chemistry of 8-Hydroxyquinoline Chelation

5-(Piperidin-1-ylmethyl)quinolin-8-ol belongs to the 8-hydroxyquinoline (oxine) family of compounds. The defining feature of this scaffold is the hydroxyl group at position 8, which is spatially proximal to the ring nitrogen. This arrangement creates a powerful bidentate chelating system, capable of forming stable complexes with a wide range of metal ions.[1][2] The nitrogen and the deprotonated hydroxyl oxygen act as a pincer, binding the metal ion to form a stable five-membered ring. This inherent chelating ability makes 8-hydroxyquinoline and its derivatives excellent candidates for developing radiopharmaceuticals with metallic radionuclides.[3]

The choice of radionuclide is critical and is typically guided by the intended application:

  • For PET Imaging (Diagnosis): Gallium-68 (⁶⁸Ga) is an ideal choice. It is a positron emitter with a convenient half-life (68 min) and is readily available from a ⁶⁸Ge/⁶⁸Ga generator.[4][5] Its +3 oxidation state allows for strong coordination with chelators like 8-hydroxyquinoline.

  • For Radionuclide Therapy: Lutetium-177 (¹⁷⁷Lu) is a leading therapeutic radionuclide. It emits beta particles suitable for therapy and gamma photons that allow for simultaneous imaging (a theranostic approach).[6][7] Like Gallium, its +3 oxidation state is well-suited for this type of chelation.

This guide will primarily focus on optimization for Gallium-68 , as it is the most common starting point for new imaging agents, with relevant principles applicable to therapeutic isotopes like ¹⁷⁷Lu.

Visualizing the Radiolabeling Workflow

The following diagram outlines the standard workflow for producing a ⁶⁸Ga-labeled radiopharmaceutical, from generator elution to final quality control.

G cluster_0 Step 1: Radionuclide Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control Elution ⁶⁸Ge/⁶⁸Ga Generator Elution (0.05-0.1 M HCl) Purification Cation Exchange Purification (e.g., SCX cartridge) Removes ⁶⁸Ge, metal impurities Elution->Purification Eluate Processing Reaction Labeling Vial - ⁶⁸GaCl₃ in water - Precursor in buffer - Heat (e.g., 95°C) Purification->Reaction Purified ⁶⁸Ga³⁺ SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Removes unchelated ⁶⁸Ga Reaction->SPE Crude Reaction Mixture Formulation Final Formulation - Elute with Ethanol - Dilute with Saline/PBS SPE->Formulation QC Radio-TLC / Radio-HPLC - Radiochemical Purity (RCP) - Stability, pH, Appearance Formulation->QC Final Product Sample

Caption: Standard workflow for ⁶⁸Ga radiolabeling.

Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Q1: My radiochemical yield (RCY) is consistently low (<70%). What are the likely causes and solutions?

Low RCY is one of the most frequent challenges in radiolabeling. The root cause is often related to suboptimal reaction conditions or the quality of the reagents.

Potential Cause 1: Incorrect pH of the reaction mixture.

  • Explanation: The chelation of Ga³⁺ by 8-hydroxyquinoline is highly pH-dependent. At low pH (<3), the quinoline nitrogen is protonated, preventing it from coordinating with the gallium ion. At high pH (>6), Gallium can form insoluble gallium hydroxide colloids (Ga(OH)₃), which are unavailable for chelation.[6] The optimal pH for most ⁶⁸Ga labeling reactions is typically between 3.5 and 5.0.

  • Solution:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer (e.g., sodium acetate, HEPES) before use.

    • Test Reaction pH: Carefully spot a non-radioactive, small-scale test reaction onto pH paper to ensure the final mixture pH is within the target range after adding the acidic ⁶⁸Ga eluate.

    • Optimize Buffer Concentration: If the acidic ⁶⁸Ga solution is overwhelming the buffer, increase the buffer concentration (e.g., from 0.5 M to 1.0 M) to improve its buffering capacity.

Potential Cause 2: Presence of competing metal ion impurities.

  • Explanation: ⁶⁸Ge/⁶⁸Ga generators can elute trace amounts of other metal ions (Fe³⁺, Zn²⁺, Cu²⁺, Al³⁺), especially as the generator ages.[8][9] 8-hydroxyquinoline is an excellent chelator for many of these metals, which will compete directly with ⁶⁸Ga³⁺ for the binding site on your precursor, thereby reducing the ⁶⁸Ga RCY.[1]

  • Solution:

    • Generator QC: Perform a quality control check on your generator eluate for metal ion breakthrough using commercially available test kits.

    • Fractionate the Eluate: The highest concentration of ⁶⁸Ga is typically in the middle fractions of the elution. Metal impurities often elute slightly earlier or later. Collect the eluate in fractions (e.g., 0.5 mL increments) and use the peak activity fraction for labeling.

    • Purify the Eluate: Implement a cation-exchange purification step for the ⁶⁸Ga eluate before labeling. This is a highly effective method to remove metallic impurities.[10]

Potential Cause 3: Insufficient heating or reaction time.

  • Explanation: While chelation can occur at room temperature, providing thermal energy accelerates the reaction kinetics, ensuring the complex forms quickly and efficiently within the short half-life of ⁶⁸Ga. For many small molecule labeling reactions, heating is critical to achieve high yields in a short time frame (5-15 minutes).[11]

  • Solution:

    • Optimize Temperature: Ensure your heating block is calibrated and provides a stable temperature, typically 95-100°C.

    • Optimize Time: Conduct a time-course experiment (e.g., sampling at 2, 5, 10, and 15 minutes) to determine the point at which the RCY plateaus.

Q2: My radio-TLC/HPLC shows multiple radioactive peaks. How do I interpret and fix this?

Multiple peaks indicate the presence of different radioactive species in your final product, which compromises radiochemical purity (RCP).

Potential Cause 1: Presence of unchelated ("free") ⁶⁸Ga.

  • Explanation: This is the most common impurity and arises from an incomplete reaction. On a typical radio-TLC plate (e.g., iTLC-SG with citrate buffer as the mobile phase), free ⁶⁸Ga will remain at the origin (Rf = 0), while the more lipophilic labeled compound moves up the plate (Rf > 0.5).

  • Solution:

    • Review Q1 Solutions: This issue is directly related to low RCY. Re-evaluate your pH, precursor amount, and heating parameters to drive the reaction to completion.

    • Improve Purification: The post-labeling purification step, typically with a C18 SPE cartridge, is designed to remove polar impurities like free ⁶⁸Ga. Ensure the cartridge is properly conditioned (e.g., with ethanol then water) before loading the reaction mixture. Wash the cartridge with water to remove all free ⁶⁸Ga before eluting your product with an ethanol/water mixture.

Potential Cause 2: Formation of ⁶⁸Ga-colloids.

  • Explanation: If the pH is too high, ⁶⁸Ga can form colloids. These are insoluble particles that may streak on a TLC plate or appear as a broad, poorly defined peak in an HPLC chromatogram.

  • Solution:

    • Strict pH Control: Maintain the reaction pH firmly in the 3.5-5.0 range.

    • Use of Radical Scavengers: Sometimes, radiolysis (damage caused by radiation) can lead to product degradation. Adding a small amount of a radical scavenger like ascorbic acid or ethanol to the reaction vial can improve stability.[8]

Potential Cause 3: Radiolytic degradation of the precursor or final product.

  • Explanation: High levels of radioactivity can generate free radicals that break down the labeled compound. This is more common with high-activity productions. The degradation products will appear as separate radioactive peaks.

  • Solution:

    • Minimize Time: Work efficiently to minimize the time the product is exposed to high radioactive concentrations.

    • Add Stabilizers: Formulate the final product in a solution containing a stabilizer. Ethanol (5-10%) or ascorbic acid are commonly used for this purpose.

    • Reduce Activity: If feasible for your application, start with a lower amount of ⁶⁸Ga activity.

Visualizing the Chelation Process

The core of the labeling reaction is the formation of a stable complex between the Gallium-68 ion and the 5-(Piperidin-1-ylmethyl)quinolin-8-ol ligand.

Caption: Chelation of Ga³⁺ by the 8-hydroxyquinoline moiety.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting precursor amount for labeling? A: A good starting point for optimization is typically 10-20 µg of the precursor for a standard ~1 GBq (27 mCi) ⁶⁸Ga synthesis.[11] The goal is to use the minimum amount of precursor necessary to achieve >95% RCY, which maximizes the specific activity of the final product.

Q: Can I use a different buffer, like HEPES, instead of sodium acetate? A: Yes, HEPES is an excellent buffer for ⁶⁸Ga labeling and is often used in automated synthesis modules.[12] It generally has a good buffering capacity in the optimal pH range (pH 4-5). The key is to validate the labeling performance with whichever buffer you choose.

Q: How should I store the 5-(Piperidin-1-ylmethyl)quinolin-8-ol precursor? A: As a solid, the precursor should be stored desiccated at -20°C to prevent degradation. For routine use, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol, aliquot it into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.

Q: What are the typical quality control specifications for the final radiolabeled product? A: The final product should be tested according to established radiopharmaceutical quality standards.

ParameterSpecificationMethod
Appearance Clear, colorless, free of particlesVisual Inspection
pH 4.5 - 7.5pH paper or meter
Radiochemical Purity (RCP) ≥ 95%Radio-TLC / Radio-HPLC[13]
Radionuclidic Purity ⁶⁸Ga > 99.9%Gamma Spectroscopy
Filter Integrity PassBubble Point Test

Q: Can this protocol be adapted for Lutetium-177? A: Yes, the fundamental principles are the same. However, ¹⁷⁷Lu labeling often requires slightly different conditions. Typically, ¹⁷⁷Lu labeling is performed at a slightly higher pH (4.5-6.0) and may require longer heating times (15-30 min) due to different reaction kinetics.[6][14] Full re-optimization of all parameters would be necessary.

Detailed Experimental Protocol: ⁶⁸Ga Labeling

This protocol provides a starting point for manual labeling. All steps should be performed in a shielded hot cell using appropriate radiation safety procedures.

1. Reagent Preparation:

  • Precursor Stock: Prepare a 1 mg/mL solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in anhydrous DMSO.

  • Buffer: Prepare a 1.0 M sodium acetate buffer and adjust the pH to 4.5.

  • Cartridges: Condition a C18 light SPE cartridge (e.g., Sep-Pak C18 Light) with 5 mL of ethanol followed by 10 mL of sterile water.

2. ⁶⁸Ga Elution and Preparation:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Optional but Recommended: Pass the eluate through a cation exchange cartridge to purify the ⁶⁸Ga. Elute the purified ⁶⁸Ga from the cartridge using 1 mL of 5 M NaCl solution.

3. Radiolabeling Reaction:

  • In a sterile reaction vial, add 400 µL of 1.0 M sodium acetate buffer (pH 4.5).

  • Add 10 µL of the precursor stock solution (10 µg).

  • Add up to 500 µL of the ⁶⁸GaCl₃ eluate (containing ~500 MBq of activity).

  • Seal the vial and place it in a dry heating block pre-heated to 95°C for 10 minutes.

4. Purification:

  • After heating, draw the reaction mixture into a syringe.

  • Slowly pass the mixture through the pre-conditioned C18 SPE cartridge. Collect the waste.

  • Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸GaCl₃. Collect the waste.

  • Place a sterile product vial under the cartridge outlet.

  • Elute the final product from the cartridge using 0.5 mL of absolute ethanol.

  • Dilute the final product with 4.5 mL of sterile saline for injection to yield a solution with ≤10% ethanol.

5. Quality Control:

  • Perform radio-TLC using iTLC-SG strips and a mobile phase of 0.1 M ammonium acetate:methanol (1:1) to confirm RCP ≥ 95%.

  • Measure the final product pH.

  • Visually inspect for clarity and absence of particulates.

References
  • Gallium-68 Labeling of the Cyclin-Dependent Kinase 4/6 Inhibitors as Positron Emission Tomography Radiotracers for Tumor Imaging. ACS Omega.
  • Jussing, E., et al. (2021). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. Biomolecules. Available from: [Link]

  • Gallium-68 lipophilic complexes for labeling platelets. PubMed. Available from: [Link]

  • Synthesis and evaluation of radioiodinated 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine derivatives for platelet-derived growth factor receptor β (PDGFRβ) imaging. PubMed. Available from: [Link]

  • "One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. PubMed. Available from: [Link]

  • Lawal, I., et al. (2021). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Pharmaceuticals. Available from: [Link]

  • High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68 Gallium. Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • de Barboza, M. F., et al. (2021). Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. Pharmaceuticals. Available from: [Link]

  • Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. PubMed. Available from: [Link]

  • Good practices for 89Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • 68Ga-labeled oligonucleotides for in vivo imaging with PET. PubMed. Available from: [Link]

  • Radiolabeling efficiency and stability study on Lutetium-177 labeled bombesin peptide. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • Special Issue : Gallium 68 Radiochemistry and Labelling Strategies. MDPI. Available from: [Link]

  • Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep. MDPI. Available from: [Link]

  • Production of 177Lu for Targeted Radionuclide Therapy: Available Options. Seminars in Nuclear Medicine. Available from: [Link]

  • Lutetium-177 Labeled Peptides: The European Institute of Oncology Experience. PubMed. Available from: [Link]

  • Lutetium-177 radioisotope and therapeutic radiopharmaceuticals: Production, separation and purification, chelation labeling and clinical application. PlumX. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry. Available from: [Link]

Sources

addressing autofluorescence issues with 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for researchers utilizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol. This resource is designed to provide in-depth troubleshooting for a common yet significant challenge in fluorescence-based applications: autofluorescence. As a quinoline-based compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol is employed in various biological investigations, from kinase inhibition studies to antimicrobial research.[1][2] However, the inherent nature of biological specimens and the experimental conditions required can often lead to confounding background signals.

This guide provides a logical, step-by-step framework for identifying, diagnosing, and mitigating autofluorescence to ensure the generation of high-quality, reliable data.

Part 1: Troubleshooting Guide - A Workflow for Managing Autofluorescence

Autofluorescence is the natural emission of light by biological structures or is induced by experimental manipulations, which can obscure the true signal from your specific fluorescent probes.[3] This guide will walk you through a systematic process to deconstruct and solve this issue.

Step 1: Is It Truly Autofluorescence? The Critical Role of Controls

Before attempting any mitigation strategies, it is imperative to confirm that the unwanted signal is indeed autofluorescence. The single most important control is the "unstained" or "unlabeled" specimen.

Experimental Rationale: An unstained control sample is processed through every step of your protocol (fixation, permeabilization, etc.) except for the addition of your fluorescent labels (e.g., fluorophore-conjugated antibodies or 5-(Piperidin-1-ylmethyl)quinolin-8-ol if it's being used as a fluorescent probe). When imaged using the exact same acquisition settings (laser power, gain, exposure) as your fully labeled sample, any signal detected is, by definition, autofluorescence.[4][5] This provides a baseline of your background noise.

dot

Caption: Workflow for confirming autofluorescence using an unstained control.

Step 2: Pinpointing the Source - A Diagnostic Workflow

Once confirmed, the next step is to identify the source of the autofluorescence. The origin can be broadly categorized as either endogenous (native to the tissue) or exogenous (induced by the protocol).[6]

dot

Troubleshooting_Workflow start Start: Autofluorescence Confirmed q_fix Are you using a chemical fixative? start->q_fix a_fix_yes Yes q_fix->a_fix_yes a_fix_no No (e.g., Live Cells) q_fix->a_fix_no q_aldehyde Is it an aldehyde fixative (Formaldehyde, Glutaraldehyde)? a_fix_yes->q_aldehyde q_media Is your live-cell media phenol red-free and serum-free/low-serum? a_fix_no->q_media a_aldehyde_yes Yes q_aldehyde->a_aldehyde_yes a_aldehyde_no No (e.g., Methanol) q_aldehyde->a_aldehyde_no res_aldehyde Source: Aldehyde-Induced Cross-linking. Mitigation: Sodium Borohydride, reduce fixation time/concentration. a_aldehyde_yes->res_aldehyde q_tissue Are you working with specific tissues (e.g., brain, kidney, spleen) or aged samples? a_aldehyde_no->q_tissue res_aldehyde->q_tissue a_media_no No q_media->a_media_no a_media_yes Yes q_media->a_media_yes res_media Source: Media Components (Phenol Red, FBS). Mitigation: Switch to imaging buffer or phenol red-free media. a_media_no->res_media a_media_yes->q_tissue res_media->q_tissue a_tissue_yes Yes q_tissue->a_tissue_yes a_tissue_no No q_tissue->a_tissue_no res_lipofuscin Source: Endogenous Lipofuscin. Mitigation: Sudan Black B, TrueBlack® Quencher. a_tissue_yes->res_lipofuscin q_rbc Was the tissue perfused with PBS prior to fixation? a_tissue_no->q_rbc res_lipofuscin->q_rbc a_rbc_no No q_rbc->a_rbc_no a_rbc_yes Yes q_rbc->a_rbc_yes res_rbc Source: Heme in Red Blood Cells. Mitigation: Pre-fixation perfusion is key. Chemical quenchers can help post-hoc. a_rbc_no->res_rbc end Proceed to Mitigation Strategy a_rbc_yes->end res_rbc->end

Caption: Diagnostic decision tree for identifying the source of autofluorescence.

Use the table below to further characterize the potential source.

Source CategorySpecific CulpritsTypical Emission SpectrumRecommended Action
Endogenous Collagen, Elastin: Abundant in connective tissue.Broad, strong in blue-green (400-550 nm).[3][7]Use far-red fluorophores, spectral unmixing, TrueVIEW™ quenching.[8][9]
NAD(P)H, Flavins: Metabolic coenzymes in all cells.Blue-green (~450 nm for NADH, ~530 nm for flavins).[3][7]Generally lower intensity; increase specific signal with brighter probes.
Lipofuscin: "Wear-and-tear" pigments in aged cells, neurons, retina.Broad (400-700 nm), punctate, granular appearance.[7][10]Sudan Black B or TrueBlack® Lipofuscin Autofluorescence Quencher.[11][12]
Red Blood Cells (Heme): Porphyrin ring structure.Broad, significant in green and red channels.[3][13]Perfuse tissue with PBS before fixation.[14][15]
Exogenous Aldehyde Fixatives: Glutaraldehyde, Paraformaldehyde (PFA).Broad green-yellow emission from Schiff bases formed with amines.[3][9]Reduce fixation time/concentration, treat with Sodium Borohydride or glycine.[10]
Culture Media: Phenol red, riboflavin, fetal bovine serum (FBS).Phenol red fluoresces when excited around 440 nm.[6] FBS adds background.[3]Use phenol red-free media and a low-serum or serum-free imaging buffer.[6]
Step 3: Proactive Mitigation - Experimental Design & Sample Preparation

The most effective way to deal with autofluorescence is to prevent it from becoming a significant issue in the first place.

  • Optimize Fixation: Aldehyde fixatives are notorious for inducing autofluorescence.[3][15] If your protocol allows, consider using an organic solvent fixative like ice-cold methanol or ethanol.[3] If you must use aldehydes, use the lowest possible concentration and shortest duration that still preserves morphology.[15]

  • Chemical Quenching: After fixation, certain chemical treatments can reduce background fluorescence.

Quenching AgentTargetMechanismProsCons
Sodium Borohydride Aldehyde groupsReduces aldehyde-amine crosslinks (Schiff bases) to non-fluorescent hydroxyl groups.[10]Effective for fixation-induced autofluorescence.Can have variable effects and is caustic. May increase RBC autofluorescence.[11][13]
Sudan Black B Lipofuscin, LipidsA lipophilic dye that binds to and masks lipofuscin granules.[11][12]Highly effective for lipofuscin-rich tissues (e.g., brain).Can introduce its own red/far-red fluorescent signal, limiting multicolor imaging.[11]
Commercial Kits (e.g., TrueVIEW™, TrueBlack®) Various (specified by kit)Proprietary formulations; TrueVIEW™ targets non-lipofuscin sources,[8][12] TrueBlack® targets lipofuscin.[9][12]Optimized and validated for specific sources. Can be more reliable.Higher cost.

Protocol: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is intended for use on fixed tissue sections prior to mounting.

  • Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir or shake overnight in the dark to ensure it is fully dissolved.[12]

  • Filtration: The next day, filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.

  • Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate them through a series of xylene and graded ethanol washes to water.

  • Incubation: After your final immunolabeling wash step, incubate the sections in the filtered Sudan Black B solution for 10-15 minutes at room temperature in the dark.[12]

  • Washing: Briefly wash the sections in 70% ethanol to remove excess dye, followed by several quick rinses in a buffer like PBS. Crucially, do not use detergents in any subsequent wash steps , as this will strip the Sudan Black B from the tissue.[12]

  • Mounting: Immediately mount the coverslip using an aqueous, non-detergent mounting medium.

Step 4: Advanced Solutions - Acquisition and Post-Acquisition Strategies

If autofluorescence persists, advanced imaging and analysis techniques can effectively separate the signal from the noise.

  • Go Far-Red: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum (350-550 nm).[3] By selecting fluorophores for your experiment that excite and emit in the far-red (>650 nm) or near-infrared (NIR) range, you can often image in a spectral window where the background is naturally dark.[5][13]

  • Spectral Imaging and Linear Unmixing: This is the most powerful method for removing autofluorescence.[16]

    • Principle: Instead of using simple filters to collect all light in a broad window (e.g., 500-550 nm), a spectral detector measures the intensity of light at many narrow, contiguous wavelength bands across the spectrum. This creates a unique spectral "fingerprint" or signature for every fluorophore in your sample.

    • Execution: You first acquire the spectral signature of your autofluorescence from the unstained control slide. Then, you acquire the mixed spectra from your fully labeled sample. The unmixing algorithm treats the autofluorescence signature as a distinct "color" and computationally subtracts it from the mixed image, leaving behind only the signals from your specific probes.[17][18][19] This dramatically improves the signal-to-noise ratio.[18]

dot

Caption: Conceptual workflow of spectral unmixing to isolate specific signals.

Part 2: Frequently Asked Questions (FAQs)

Q1: My unstained control slide looks brighter than my slide with 5-(Piperidin-1-ylmethyl)quinolin-8-ol and my fluorescent antibody. What could be happening?

This is a classic sign that your specific signal is either very weak or is being quenched, while your background autofluorescence is very strong. First, validate your staining protocol with a positive control to ensure your antibody is working and the target is expressed.[4] Then, focus on the mitigation strategies in Part 1, particularly choosing brighter, far-red secondary antibodies and implementing chemical quenching or spectral unmixing.

Q2: I'm performing live-cell imaging. What are the best practices to minimize autofluorescence?

For live cells, your options are more limited as you cannot use fixatives or harsh chemical quenchers. The primary sources of autofluorescence are the cells themselves (NADH, flavins) and the culture medium.[6] The best practice is to switch to a phenol red-free imaging medium or a clear buffered saline solution (like HBSS) just before imaging.[6] If your medium contains serum, switching to a low-serum or serum-free formulation for the duration of the imaging session can also significantly reduce background.[3]

Q3: Could the 5-(Piperidin-1-ylmethyl)quinolin-8-ol compound itself be fluorescent and contributing to the background?

Yes, this is a possibility. Quinoline and its derivatives are a well-known class of fluorescent compounds.[20][21] The best way to test this is to prepare a "compound-only" control. Treat your cells or tissue with 5-(Piperidin-1-ylmethyl)quinolin-8-ol but omit any other fluorescent labels. Image this sample and compare it to your unstained control. If the compound-only sample is significantly brighter, then the molecule itself is fluorescent under your imaging conditions. This signal can then be treated like autofluorescence and addressed with spectral unmixing.

Q4: Which chemical quencher is the best choice for my experiment?

This is tissue-dependent. For neuronal tissue, aged samples, or retina, which are rich in lipofuscin, a targeted quencher like Sudan Black B or Biotium's TrueBlack® is indispensable.[11][12] For tissues with high amounts of connective tissue (collagen/elastin) or where fixation is the primary cause of background, a broader quencher like Vector Laboratories' TrueVIEW™ may be more effective.[8][9] If you are unsure, running a pilot experiment with different quenchers on control tissue sections is recommended.

Q5: I don't have access to a spectral confocal microscope. What are my best options after optimizing sample prep?

If spectral unmixing is not an option, your strategy should focus on maximizing the signal-to-noise ratio.

  • Shift to Far-Red Dyes: This is the most effective alternative. Move your detection channels as far into the red and near-infrared as your microscope allows.[5]

  • Use Brighter Fluorophores: Switch from conventional dyes (like FITC) to brighter, more photostable alternatives (like Alexa Fluor™ or CF® Dyes). A brighter specific signal can overpower a moderate background.[3]

  • Image Post-Processing: As a last resort, careful background subtraction or thresholding can be applied during image analysis. However, this must be done cautiously and consistently across all experimental and control images to avoid introducing bias.[7]

References

  • Bar-Zion, A., et al. (2020). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Bioinformatics. Available at: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Available at: [Link]

  • Lab Manager. (2016). How Quenching Tissue Autofluorescence Works. Available at: [Link]

  • ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. Available at: [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Available at: [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Available at: [Link]

  • Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. Available at: [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Available at: [Link]

  • Visikol. (2021). Autofluorescence Quenching. Available at: [Link]

  • Cardiff University Bioimaging Hub. (2016). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Available at: [Link]

  • Visikol. (2022). Causes of Autofluorescence. Available at: [Link]

  • Păunescu, V., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Available at: [Link]

  • American Society for Microbiology. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Der Pharma Chemica. Available at: [Link]

  • PubMed. (2014). Synthesis, characterization and fluorescent properties of 5-(aryliminomethyl)quinaldine-8-ol derivatives and their trinuclear zinc complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • National Institutes of Health. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Molecules. Available at: [Link]

  • National Institutes of Health. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Molecules. Available at: [Link]

Sources

improving the yield of 5-(Piperidin-1-ylmethyl)quinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a compound also known as GNF-7. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to help you optimize your reaction yields and overcome common synthetic challenges.

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is typically achieved through a Mannich reaction. This three-component condensation involves 8-hydroxyquinoline, formaldehyde, and piperidine.[1][2] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will walk you through the intricacies of the reaction, providing evidence-based solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, little to no solid product is isolated.

  • TLC analysis of the crude reaction mixture shows a faint product spot or only starting materials.

Potential Causes & Solutions:

  • Inefficient Electrophile Formation: The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine. This is a critical step for the electrophilic aromatic substitution onto the electron-rich 8-hydroxyquinoline ring.

    • Solution: Ensure the quality of your formaldehyde source. Paraformaldehyde can be a reliable source of monomeric formaldehyde upon heating. If using an aqueous solution, ensure it is fresh and has not polymerized extensively. The reaction is often acid-catalyzed, which can facilitate the formation of the iminium ion.[3] However, the basicity of piperidine can also catalyze this step. A careful balance of pH is crucial.

  • Incorrect Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: While some Mannich reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common practice.[4] Monitor the reaction progress by TLC to determine the optimal reaction time, which can range from a few hours to overnight.[5]

  • Suboptimal Solvent Choice: The solvent plays a key role in solubilizing reactants and influencing the reaction rate.

    • Solution: Ethanol is a widely used solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for reflux.[4] In some cases, a co-solvent system or a different solvent like dioxane might be beneficial.[1] Experimenting with solvent polarity and aprotic vs. protic solvents can sometimes lead to improved yields.

  • Side Reactions: Several side reactions can compete with the desired Mannich condensation, leading to a lower yield of the target compound.

    • Solution: One common side reaction is the formation of a bis-adduct, where two molecules of the iminium ion react with one molecule of 8-hydroxyquinoline. To minimize this, use a stoichiometric excess of 8-hydroxyquinoline relative to formaldehyde and piperidine. Another potential side reaction is the polymerization of formaldehyde, which can be mitigated by the slow addition of formaldehyde or by using paraformaldehyde.

Problem 2: Formation of Impurities and Purification Challenges

Symptoms:

  • The crude product is a dark, oily residue instead of a solid.

  • Multiple spots are observed on the TLC plate of the crude product, making purification difficult.

  • The final product has a low melting point or a broad melting range, indicating impurity.

Potential Causes & Solutions:

  • Formation of 7-substituted Isomer: While the 5-position of 8-hydroxyquinoline is generally more reactive towards electrophilic substitution, some formation of the 7-(piperidin-1-ylmethyl)quinolin-8-ol isomer can occur.[6]

    • Solution: Careful control of reaction conditions, such as temperature and reaction time, can influence the regioselectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable 5-substituted product. Purification by column chromatography is often necessary to separate the isomers. A solvent system of hexane and ethyl acetate is commonly used for the purification of similar compounds.[7]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 8-hydroxyquinoline, piperidine, and formaldehyde in the crude product.

    • Solution: Ensure the reaction goes to completion by monitoring it with TLC. If the reaction has stalled, adding a small amount of catalyst or increasing the temperature might be necessary. A proper workup procedure is also crucial. Washing the organic layer with a dilute acid solution can remove unreacted piperidine, while a wash with a dilute base can remove unreacted 8-hydroxyquinoline.

  • Polymerization Products: As mentioned earlier, formaldehyde can polymerize, leading to a complex mixture of byproducts.

    • Solution: Use high-quality, fresh formaldehyde or paraformaldehyde. Adding the formaldehyde source slowly to the reaction mixture can also help to control its concentration and reduce polymerization.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. It is intended as a starting point, and optimization of the parameters outlined in the troubleshooting section may be necessary to achieve the best results in your specific laboratory setting.

Materials:

  • 8-Hydroxyquinoline

  • Piperidine

  • Paraformaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 equivalent) in absolute ethanol.

  • Add piperidine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add paraformaldehyde (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Summary Table:

ParameterRecommended RangeRationale
Reactant Ratio (8-HQ:Pip:CH₂O) 1 : 1.1 : 1.2A slight excess of the amine and aldehyde can help drive the reaction to completion.
Solvent Ethanol, DioxaneGood solubility for reactants and suitable boiling point for reflux.[1][4]
Temperature Room Temperature to RefluxHeating is often required for reasonable reaction rates.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Mannich reaction for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol?

A1: The Mannich reaction is a three-component condensation.[1] First, piperidine reacts with formaldehyde to form an iminium ion (Eschenmoser's salt precursor). This electrophilic iminium ion then attacks the electron-rich 8-hydroxyquinoline ring, primarily at the C5 position, through an electrophilic aromatic substitution mechanism. A final deprotonation step regenerates the aromaticity of the quinoline ring and yields the final product.

Q2: Why is the 5-position of 8-hydroxyquinoline the preferred site of substitution?

A2: The hydroxyl group at the 8-position is an activating group that directs electrophilic substitution to the ortho and para positions (C7 and C5, respectively). Due to steric hindrance from the fused pyridine ring, the C5 position is generally more accessible and therefore the major product is the 5-substituted isomer.[6]

Q3: Can I use other secondary amines besides piperidine in this reaction?

A3: Yes, the Mannich reaction is quite versatile, and other secondary amines such as morpholine, pyrrolidine, and various substituted piperazines can be used to generate a library of analogous compounds.[2][6] The choice of amine will influence the physicochemical and biological properties of the final product.

Q4: What are some common characterization techniques for the final product?

A4: The structure of 5-(Piperidin-1-ylmethyl)quinolin-8-ol can be confirmed using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure. Mass spectrometry will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl group.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 8-hydroxyquinoline and its derivatives can be irritating to the skin and eyes.[8] Piperidine is a corrosive and flammable liquid. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals.

Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams have been generated.

Diagram 1: The Mannich Reaction Mechanism

Mannich_Reaction cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde 8-Hydroxyquinoline 8-Hydroxyquinoline Intermediate Sigma Complex Intermediate 8-Hydroxyquinoline->Intermediate + Iminium Ion Final_Product 5-(Piperidin-1-ylmethyl)quinolin-8-ol Intermediate->Final_Product - H+

Caption: The three-step mechanism of the Mannich reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low or No Product Yield check_reagents Check Reagent Quality Formaldehyde source Piperidine purity 8-Hydroxyquinoline purity start->check_reagents check_conditions Review Reaction Conditions Temperature Reaction time Solvent start->check_conditions check_side_reactions Investigate Side Reactions Bis-adduct formation Polymerization start->check_side_reactions optimize_reagents Optimize Reagents Use fresh formaldehyde/paraformaldehyde Purify starting materials check_reagents->optimize_reagents optimize_conditions Optimize Conditions Adjust temperature/time Screen solvents check_conditions->optimize_conditions minimize_side_reactions Minimize Side Reactions Adjust stoichiometry Slow addition of formaldehyde check_side_reactions->minimize_side_reactions success Improved Yield optimize_reagents->success optimize_conditions->success minimize_side_reactions->success

Caption: A logical workflow for troubleshooting low product yield.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
  • The Mannich Reaction - ResearchGate. (n.d.).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (n.d.).
  • New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. (n.d.).
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate. (n.d.).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (n.d.).
  • Mannich bases in medicinal chemistry and drug design - PMC - PubMed Central. (n.d.).
  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. (2019, September 24).
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Inhibitors: Profiling 5-(Piperidin-1-ylmethyl)quinolin-8-ol Against Key Mechanistic Classes

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This bicyclic aromatic heterocycle is featured in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility in targeting enzymes and receptors implicated in cancer, neurodegenerative disorders, and infectious diseases.[1][2] This guide provides a comparative analysis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a promising quinoline derivative, contextualizing its potential by benchmarking it against other well-characterized quinoline-based inhibitors from distinct mechanistic classes. We will delve into the nuances of their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation.

Profiling 5-(Piperidin-1-ylmethyl)quinolin-8-ol: Structure and Potential

5-(Piperidin-1-ylmethyl)quinolin-8-ol is an 8-hydroxyquinoline derivative characterized by a piperidinomethyl group at the C5 position.[3] The 8-hydroxyquinoline core is a well-established bidentate chelating agent, suggesting a primary mechanism involving the sequestration of biologically important metal ions. The addition of the piperidinomethyl side chain can significantly influence the compound's lipophilicity, cell permeability, and target specificity, potentially enhancing its therapeutic index.[3][4]

Initial studies have highlighted its potential biological activities, including antibacterial and anticancer effects.[3][4][5] Its structural similarity to other 8-hydroxyquinolines that modulate metal homeostasis places it within a critical class of therapeutic agents.

A Comparative Framework: Diverse Mechanisms of Quinoline-Based Inhibitors

To understand the unique profile of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, we will compare it to representative inhibitors from three major classes, each defined by a distinct mechanism of action.

Class I: Metal Ion Chelators & Ionophores

This class of compounds, which includes the parent 8-hydroxyquinoline scaffold, exerts its biological effects by modulating the homeostasis of metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). These metals are crucial cofactors for a multitude of enzymes, including those involved in signal transduction and DNA replication.

  • Clioquinol (5-chloro-7-iodo-8-quinolinol): Initially an antimicrobial, Clioquinol gained prominence as a metal protein attenuating compound (MPAC). It acts as a chelator and can redistribute zinc, copper, and iron.[6][7] In the context of Alzheimer's disease, it has been shown to dissolve the amyloid-beta plaques that are stabilized by these metal ions.[6][7] However, its activity is highly dependent on the local concentration of metals, and it can act as a pro-oxidant under certain conditions.[6]

  • PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol): A second-generation 8-hydroxyquinoline, PBT2 functions as a zinc ionophore.[8][9][10] An ionophore does not simply chelate metals but facilitates their transport across cellular membranes. PBT2 promotes the influx of extracellular zinc into cells.[10][11] This mechanism has been explored for treating neurodegenerative diseases by restoring beneficial metal homeostasis and has also been repurposed for its potent antimicrobial activity, where it induces intracellular zinc toxicity in bacteria.[8][9]

The 8-hydroxyquinoline core of 5-(Piperidin-1-ylmethyl)quinolin-8-ol strongly suggests it shares this metal-binding capability, placing its primary mode of action in this category. The specific nature of its side chain will determine whether it functions primarily as a chelator like Clioquinol or an ionophore like PBT2.

cluster_0 Mechanism of Metal Ion Modulation Metal_Ions Extracellular Metal Ions (Zn²⁺, Cu²⁺) Inhibitor 8-Hydroxyquinoline Inhibitor (Clioquinol, PBT2, etc.) Metal_Ions->Inhibitor Chelation Membrane Cell Membrane Cellular_Process Metal-Dependent Cellular Processes (e.g., Enzyme Activity, Plaque Formation) Membrane->Cellular_Process Disrupted Ion Flow Inhibitor->Membrane Ionophore Activity (Translocation) Dysregulation Dysregulation (e.g., Amyloid Plaques, Bacterial Growth) Inhibitor->Dysregulation Inhibition/ Dissolution Cellular_Process->Dysregulation

Caption: Mechanism of 8-hydroxyquinoline metal ion modulators.

Class II: Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. HDAC inhibitors promote histone hyperacetylation, relaxing chromatin structure and activating the expression of tumor suppressor genes. The quinoline scaffold has been successfully incorporated into potent HDAC inhibitors.

  • M344 (4-dimethylamino-N-(6-hydroxycarbamoylhexyl)-benzamide derivative with structural links to quinolines): While not a direct quinoline, its development is part of the broader exploration of aromatic heterocycles in HDAC inhibition. M344 is a potent inhibitor of Class I and II HDACs (IC50 ≈ 100 nM) and induces cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines.[12][13][14] It has shown superior cytotoxic effects compared to the clinically used HDAC inhibitor Vorinostat in neuroblastoma models.[14]

  • Novel Quinoline-based HDAC Inhibitors: Researchers have designed numerous HDAC inhibitors using the quinoline ring as a "cap" group that interacts with the surface of the enzyme. Many of these compounds, often featuring a hydroxamic acid zinc-binding group, exhibit potent, low nanomolar inhibitory activity against HDACs and strong anti-proliferative effects in cancer cells.[15][16][17]

This class represents a completely different mechanism compared to metal chelation. These inhibitors target specific epigenetic machinery, showcasing the scaffold's adaptability.

Class III: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to a synthetic lethal phenotype, where the accumulation of DNA damage triggers cell death.

  • Quinoline-8-carboxamides: This series of compounds was designed to mimic the pharmacophore of known PARP inhibitors. Through strategic design, including the use of an intramolecular hydrogen bond to lock the conformation, potent PARP-1 inhibitors were developed. The most active compounds from this series demonstrated IC50 values in the sub-micromolar range, highlighting the quinoline core's effectiveness in targeting the PARP active site.[18]

  • Quinoxaline & Quinazolinone Derivatives: As bioisosteres of the phthalazinone core found in the approved PARP inhibitor Olaparib, these quinoline-related scaffolds have yielded highly potent PARP-1 inhibitors with low nanomolar IC50 values and significant antiproliferative activity against BRCA-mutated cancer cells.[19][20][21][22]

Performance Comparison: A Data-Driven Overview

The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce a biological activity by 50%.[23] A lower IC50 value signifies higher potency.

Inhibitor Class Compound Example Target(s) Reported IC50 / Potency Primary Therapeutic Area
Metal Ion Modulator ClioquinolMetal Homeostasis (Zn, Cu, Fe)Varies by condition; micromolar rangeNeurodegeneration, Antimicrobial[6][7]
Metal Ion Modulator PBT2Zinc IonophorePotent antimicrobial activityNeurodegeneration, Antimicrobial[8][9][11]
HDAC Inhibitor M344HDACs (Class I/II)~100 nM against HDACs; ~0.65 µM (GI50) in neuroblastoma cells[12]Cancer[13][14]
HDAC Inhibitor Quinoline Hydroxamic AcidsHDACsAs low as 50-85 nM against total HDACs[15][16]Cancer[15]
PARP Inhibitor Quinoline-8-carboxamidesPARP-1~500 nM[18]Cancer[18]
PARP Inhibitor Quinoxaline DerivativesPARP-1As low as 2.31 nM[20]Cancer[20]

This table summarizes representative data from published literature. Direct comparison of IC50 values should be done with caution as experimental conditions can vary significantly.

Essential Experimental Protocols for Inhibitor Characterization

Validating the performance of a novel inhibitor like 5-(Piperidin-1-ylmethyl)quinolin-8-ol requires robust and reproducible experimental workflows. Here, we detail two fundamental protocols.

Protocol 1: Determination of IC50 via MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25] It is a foundational experiment for determining the cytotoxic potential of a new compound and calculating its IC50 value.[26]

Causality: This protocol is chosen for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of a compound's effect on cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.[24]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Plate cells in 96-well plate. Incubate 24h for attachment. B 2. Compound Treatment Add serial dilutions of the inhibitor. Include vehicle control. A->B C 3. Incubation Incubate for desired period (e.g., 48-72h). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Lyse cells and add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Normalize data to controls and plot dose-response curve to calculate IC50. F->G

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[24][27]

  • Compound Treatment:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the inhibitor in culture medium to achieve the final desired concentrations. It is critical to maintain a consistent final concentration of the solvent (e.g., 0.1% DMSO) across all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).

  • Incubation:

    • Return the plate to the incubator for a duration relevant to the compound's expected mechanism (typically 48 or 72 hours).

  • MTT Addition and Reaction:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25]

    • Add 10-20 µL of the MTT stock solution to each well.[28][29]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[28]

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[28][30]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[25][30]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[25]

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[26]

Protocol 2: Target Engagement Assessment by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[31] It is indispensable for confirming the mechanism of action of an inhibitor, for instance, by measuring the increase in acetylated histones after treatment with an HDAC inhibitor or the cleavage of PARP after treatment with a PARP inhibitor.

Causality: This protocol is chosen to provide direct evidence of target engagement within the cell. It separates proteins by size, transfers them to a solid support, and uses specific antibodies to identify the target protein and its modifications. This allows for a qualitative or semi-quantitative assessment of how the inhibitor affects the levels or state of its intended target protein.[32]

WB_Workflow cluster_1 Western Blot Workflow A 1. Sample Prep Lyse treated cells to extract proteins. Quantify protein concentration. B 2. SDS-PAGE Separate proteins by molecular weight. A->B C 3. Transfer Transfer proteins from gel to a membrane (e.g., PVDF). B->C D 4. Blocking Block non-specific sites on the membrane. C->D E 5. Primary Antibody Incubate with antibody specific to the target protein. D->E F 6. Secondary Antibody Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection Add chemiluminescent substrate and image the blot. F->G

Caption: Key stages of the Western Blotting protocol.

Step-by-Step Methodology:

  • Protein Lysate Preparation:

    • Culture and treat cells with the inhibitor as described in the MTT protocol.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration using a standard method like the BCA or Bradford assay.[32]

  • SDS-PAGE (Polyacrylamide Gel Electrophoresis):

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli loading buffer.

    • Load the samples into the wells of a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel in electrophoresis buffer until the dye front reaches the bottom, separating the proteins based on size.[33]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus. This is typically done for 1-2 hours or overnight at 4°C.

  • Blocking:

    • Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[31]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-acetyl-Histone H3 or anti-cleaved-PARP), diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.[33]

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[33]

    • Repeat the wash steps.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the resulting signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

The quinoline scaffold is a remarkably versatile platform for inhibitor design, capable of engaging diverse targets through mechanisms ranging from metal ion modulation to the inhibition of key enzymes in epigenetics and DNA repair.

  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol is strategically positioned within the class of metal-modulating 8-hydroxyquinolines. Its therapeutic potential will be defined by its specific effects on metal homeostasis, its potency (IC50) against relevant cell lines (e.g., cancer, microbial), and its selectivity profile.

  • Comparison to inhibitors like Clioquinol and PBT2 will clarify its role as a chelator or ionophore. Benchmarking against mechanistically distinct quinolines like HDAC and PARP inhibitors underscores the broader chemical space and therapeutic possibilities. For instance, while M344 and PARP inhibitors have clear intracellular enzymatic targets, the efficacy of 8-hydroxyquinolines is tied to the complex and context-dependent cellular metal environment.

Future research should focus on elucidating the precise mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol through detailed biochemical and cell-based assays. Determining its metal binding affinities, its ability to transport ions across membranes, and its off-target effects will be critical for advancing this promising compound from a chemical entity to a potential therapeutic lead.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Jomova, K., et al. (2022). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Antioxidants. [Link]

  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clioquinol?. [Link]

  • Al-Saffar, A. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Jenagaratnam, L., & McShane, R. (2006). Clioquinol for Alzheimer's disease: a systematic review. CNS Spectrums. [Link]

  • Khan, I., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is Clioquinol used for?. [Link]

  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

  • Bayview Pharmacy. (n.d.). Clioquinol | Active Pharmaceutical Ingredients. [Link]

  • Crouch, P. J., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of Neurochemistry. [Link]

  • Abuelizz, R., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere. [Link]

  • Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Beke, L., et al. (2021). The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer. PLOS ONE. [Link]

  • Martino, E., et al. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Current Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Bouzian, N., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. [Link]

  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. [Link]

  • El-Damasy, A. K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. [Link]

  • Patsnap Synapse. (n.d.). M344 - Drug Targets, Indications, Patents. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • ResearchGate. (n.d.). M344 HDAC selectivity profile. [Link]

  • Iwashita, A., et al. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Keshelava, N., et al. (2018). M344 Suppresses Histone Deacetylase-Associated Phenotypes and Tumor Growth in Neuroblastoma. Cancers. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • El-Damasy, A. K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals. [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. [Link]

  • Sophey, C. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (2017). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

  • El-Damasy, A. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • El-Damasy, A. K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Protocols.io. [Link]

  • Tariq, H., & Tuma, F. (2023). Western Blot. StatPearls. [Link]

Sources

A Senior Application Scientist's Guide to CRISPR-Powered Target Validation: The Case of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Validated Target

In drug discovery, a successful phenotypic screen is both a moment of triumph and the start of a formidable challenge.[1] You have a compound, in this case, 5-(Piperidin-1-ylmethyl)quinolin-8-ol (which we'll call Cpd-Q), that elicits a desirable biological response—perhaps it selectively induces apoptosis in a B-cell lymphoma line. Preliminary biochemical assays or computational modeling may point towards a putative molecular target, such as Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.[2]

However, correlation is not causation. The journey from a promising lead compound to a clinical candidate is littered with molecules that failed because their presumed mechanism of action was incorrect.[3] This is where target validation becomes the most critical step.[4][5] We must rigorously prove that engaging the hypothesized target is necessary and sufficient for the compound's therapeutic effect.

This guide provides an in-depth, experience-driven framework for validating the target of Cpd-Q using the revolutionary power of CRISPR-Cas9 gene editing. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.

The Central Hypothesis: Genetic Perturbation Should Mimic Pharmacology

The core principle of CRISPR-based target validation is simple yet powerful: if Cpd-Q achieves its effect by inhibiting BTK, then removing the BTK gene from the cell should phenocopy the drug's effect. Furthermore, cells lacking BTK should become resistant to Cpd-Q, as the drug's target is no longer present. This creates a clear, testable hypothesis that forms the foundation of our experimental design.

CRISPR-Cas9 is the ideal tool for this task, allowing for the complete and permanent knockout of a target gene, offering a definitive genetic validation that is often more conclusive than transient knockdown methods like RNAi.

Experimental Workflow: A Multi-Stage Validation Strategy

Our approach is a systematic process designed to build an irrefutable case for target engagement. It involves designing specific gene-editing reagents, delivering them into the target cells, validating the genetic knockout at multiple levels, and finally, conducting the pivotal phenotypic comparison assays.

CRISPR_Target_Validation_Workflow cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Knockout Validation cluster_3 Phase 4: Phenotypic Analysis sgRNA_Design sgRNA Design & Synthesis (Target: BTK gene) Delivery_Prep Prepare Delivery System (e.g., RNP complex) sgRNA_Design->Delivery_Prep Controls Design Controls (Non-Targeting sgRNA) Controls->Delivery_Prep Transfection Deliver CRISPR Components (e.g., Electroporation) Delivery_Prep->Transfection Enrichment Enrich & Isolate Clones (Single-Cell Sorting) Transfection->Enrichment Genomic_Val Genomic Validation (PCR & Sanger Sequencing) Enrichment->Genomic_Val Protein_Val Protein Validation (Western Blot) Genomic_Val->Protein_Val Pheno_Assay Phenotypic Assay (e.g., Cell Viability) Protein_Val->Pheno_Assay Data_Analysis Data Analysis & IC50 Shift Pheno_Assay->Data_Analysis

Caption: Overall workflow for CRISPR-based target validation.

Detailed Experimental Protocol: Validating BTK as the Target of Cpd-Q

This protocol outlines the critical steps for generating and validating a BTK knockout cell line to test our central hypothesis.

Part 1: sgRNA Design and Synthesis

The 'Why': The specificity of CRISPR-Cas9 hinges entirely on the single guide RNA (sgRNA).[6] A well-designed sgRNA maximizes on-target cleavage efficiency while minimizing the risk of binding to and cutting unintended sites in the genome (off-targets), which could confound results.[7] We will target an early exon in the BTK gene to ensure that any resulting insertion or deletion (indel) causes a frameshift mutation, leading to a non-functional truncated protein.[8]

Protocol:

  • Target Selection: Obtain the cDNA or genomic sequence for the human BTK gene from a database like the NCBI.

  • sgRNA Design: Use at least two independent, web-based design tools (e.g., IDT's design tool, Broad Institute GPP sgRNA Designer).[9]

    • Expert Insight: Do not rely on a single tool. Cross-referencing results helps identify the most promising candidates with high on-target scores and low off-target predictions.

  • Candidate Selection: Choose 2-3 unique sgRNA sequences targeting early exons of BTK. Using multiple sgRNAs is a critical internal control; if all distinct BTK-targeting sgRNAs produce the same phenotype, it strongly suggests the effect is due to the loss of BTK and not an artifact of a single guide.

  • Control Design: Design a non-targeting (scramble) sgRNA control that has been experimentally verified to not target any sequence in the human genome.

  • Synthesis: Order the selected sgRNAs and a tracrRNA as high-quality, chemically synthesized RNA oligonucleotides.

Part 2: Delivery of CRISPR Components as a Ribonucleoprotein (RNP) Complex

The 'Why': The method of delivering Cas9 and sgRNA into cells impacts efficiency and the potential for off-target effects.[10] While viral vectors can be effective, they involve longer cloning steps and risk random integration into the genome.[11] Delivering a pre-assembled Cas9 protein and sgRNA ribonucleoprotein (RNP) complex via electroporation is a rapid, DNA-free method.[12][13] The RNP is active immediately upon entry and is degraded by the cell within 24-48 hours, limiting the time Cas9 is active and thereby reducing off-target cleavage.

Protocol:

  • Cell Culture: Culture a suitable B-cell lymphoma line (e.g., TMD8) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • RNP Assembly:

    • Reconstitute synthetic sgRNA and tracrRNA, and mix in equimolar amounts.

    • Incubate to allow the two RNAs to anneal, forming the gRNA complex.

    • Add purified, high-fidelity Cas9 nuclease to the gRNA complex and incubate at room temperature to form the RNP.

  • Electroporation:

    • Harvest and wash the cells, resuspending them in a compatible electroporation buffer.

    • Add the assembled RNP complex to the cell suspension.

    • Use a nucleofection system (e.g., Lonza 4D-Nucleofector™) with a cell-line-specific protocol to deliver the RNP into the cells.

    • Immediately transfer the electroporated cells to pre-warmed culture medium and incubate.

Part 3: Validation of Gene Knockout

The 'Why': This is a non-negotiable, multi-step process to confirm successful gene editing. Relying on a single method is insufficient. We must prove the gene is mutated at the DNA level and that this mutation results in the absence of the target protein.[14]

Protocol:

  • Genomic DNA Validation (72 hours post-electroporation):

    • Harvest a portion of the bulk-edited cell population.

    • Extract genomic DNA.

    • Perform PCR amplification of the genomic region surrounding the sgRNA target site.[15]

    • Analyze the PCR product using Sanger sequencing. The resulting chromatogram from a mixed population of edited cells will show overlapping peaks downstream of the cut site, which can be deconvoluted using tools like TIDE or ICE to estimate the frequency and nature of indels.[16]

  • Clonal Isolation:

    • If the indel frequency is high (>50%), proceed to isolate single cells from the edited pool into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single-cell clones over several weeks.

  • Screening and Protein Validation of Clones:

    • Once clones are expanded, screen them first by genomic DNA analysis as described above to identify clones with homozygous or compound heterozygous frameshift mutations.

    • The Gold Standard: For promising clones, perform a Western Blot using a validated antibody against BTK. A true knockout clone will show a complete absence of the BTK protein band compared to the wild-type (WT) and non-targeting control cell lines.[17][18][19] This is the definitive confirmation of a successful knockout.

Part 4: Phenotypic Rescue/Resistance Assay

The 'Why': This is the ultimate test of our hypothesis. If BTK is the target, its absence should render the cells insensitive to Cpd-Q. We measure this by comparing the dose-response curve of Cpd-Q in WT cells versus the validated BTK-KO clone.

Logical_Relationship cluster_0 Pharmacological Path cluster_1 Genetic Path CpdQ Cpd-Q BTK_protein BTK Protein CpdQ->BTK_protein inhibits Signaling Downstream Signaling BTK_protein->Signaling activates Phenotype Cell Death Signaling->Phenotype prevents BTK_KO BTK Gene Knockout No_BTK No BTK Protein BTK_KO->No_BTK prevents synthesis No_Signaling No Signaling No_BTK->No_Signaling cannot activate KO_Phenotype Cell Death No_Signaling->KO_Phenotype prevents prevention of

Caption: Logic: Pharmacological inhibition vs. genetic knockout.

Protocol:

  • Cell Plating: Seed WT, non-targeting control, and validated BTK-KO cells into 96-well plates at an optimized density.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-Q (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate for a period relevant to the compound's mechanism (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a robust method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the data to the DMSO control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome and Interpretation:

Cell LineTargetExpected IC50 for Cpd-QInterpretation
Wild-Type (WT) BTK presentLow (e.g., 50 nM)The compound is potent in cells with the target.
Non-Targeting Control BTK presentLow (e.g., 55 nM)The CRISPR process itself does not cause resistance.
BTK Knockout BTK absentHigh / No effect (>100 µM)A significant IC50 shift demonstrates the compound's effect is dependent on the presence of BTK.

A >100-fold shift in IC50 between WT and KO cells provides compelling evidence that BTK is the direct and necessary target of Cpd-Q for its anti-proliferative activity.

Comparison with Alternative Target Validation Methods

While CRISPR-KO is a powerful approach, it's essential to understand its place among other techniques. Each has distinct advantages and disadvantages.

MethodPrincipleProsConsBest Use Case
CRISPR Knockout Permanent gene removal via DNA cleavage.[20]Definitive (all-or-nothing) result; stable cell lines; high specificity.Can be lethal if the target is essential for viability; lengthy clonal isolation; potential for off-target effects.Validating non-essential targets where a clear resistance phenotype is expected.
RNAi (siRNA/shRNA) Transient gene silencing via mRNA degradation.Reversible; useful for essential genes; faster than KO for initial screens.Incomplete knockdown can lead to ambiguous results; significant and well-documented off-target effects.Rapidly assessing the impact of reducing target levels, especially for essential genes.
CRISPRi/a Repressing (i) or activating (a) gene transcription using a nuclease-dead Cas9.Reversible modulation without DNA cleavage; titratable effects.Requires expression of large dCas9-fusion proteins; effect can be incomplete.Modulating gene expression to mimic partial inhibition or for targets where a KO is lethal.
ZFNs & TALENs Nuclease-based gene editing using custom DNA-binding proteins.[21][22]Very high specificity; lower off-target rates than early CRISPR systems.Extremely difficult and expensive to design and produce compared to the sgRNA-based CRISPR system.Niche applications requiring the absolute highest fidelity where CRISPR design is problematic.
Chemical Proteomics Using chemical probes to pull down binding partners from cell lysates (e.g., CETSA).[3]Identifies direct physical binding partners; can be unbiased.Requires a modified chemical probe which may not retain activity; can miss low-affinity interactions.Deconvoluting the target of a hit from a phenotypic screen when no prior hypothesis exists.

Conclusion

Validating a drug's target is a cornerstone of modern, mechanism-driven drug discovery. The CRISPR-Cas9 system provides an unparalleled tool for this purpose, enabling the creation of precise genetic models to test pharmacological hypotheses. By following a rigorous, multi-layered validation strategy—from sgRNA design and knockout confirmation at the protein level to the pivotal phenotypic resistance assay—researchers can generate definitive evidence of target engagement. This approach, as demonstrated for 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its putative target BTK, significantly de-risks a drug discovery program and builds a solid biological foundation for further preclinical and clinical development.

References

  • CRISPR gene editing - Wikipedia. (n.d.).
  • CRISPR Delivery Methods | IDT. (n.d.). Integrated DNA Technologies.
  • How to Validate Gene Knockout Efficiency: Methods & Best Practices. (2025, April 29). Patsnap Synapse.
  • CRISPR Delivery Methods: Cargo, Vehicles, and Challenges. (2025, September 23). Synthego.
  • Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. (n.d.). PMC - NIH.
  • Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells. (n.d.). NIH.
  • Generating guide RNAs and sequencing primers for CRISPR knockouts using BLAST and SequenceServer. (n.d.).
  • CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency. (n.d.). MDPI.
  • How to Accurately Interpret CRISPR Screening Data. (n.d.). CD Genomics.
  • How to design sgRNA sequences | IDT. (2023, October 31). Integrated DNA Technologies.
  • How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights. (2025, June 27). NGS Learning Hub.
  • Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.
  • The Complete Guide to Understanding CRISPR sgRNA. (n.d.). Synthego.
  • How to Validate Your Targeted Gene Editing Knockout Cell Line? (2025, June 5).
  • Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene. (2025, May 13).
  • CrispR screen analysis using R and Bioconductor. (n.d.). Retrieved January 16, 2026, from [Link]

  • Optimizing sgRNA Design for CRISPR-Cas9 Gene Editing | Danaher Life Sciences. (n.d.).
  • Troubleshooting Low Knockout Efficiency in CRISPR Experiments. (2025, June 9). CD Biosynsis.
  • Typical Workflow of CRISPR-Cas9 Genome Editing. (2024, November 6). Assay Genie.
  • Improved sgRNA Design Delivers Better CRISPR Knockout Screen Results. (n.d.). Cellecta.
  • Validating CRISPR/Cas9-mediated Gene Editing. (n.d.). Sigma-Aldrich.
  • Generating and validating CRISPR-Cas9 knock-out cell lines. (2025, March 4). Abcam.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.).
  • Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires? (2025, January 10). Quora.
  • CRISPR 101: Validating Your Genome Edit. (2022, November 3). Addgene Blog.
  • Validating a gene knockout? (2016, December 15). ResearchGate.
  • Alternatives to CRISPR-Cas9. (2021, November 29). Cell Guidance Systems.
  • Target Validation. (n.d.). Sygnature Discovery.
  • Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies |. (2025, May 31). Scispot.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • CRISPR/Cas9-mediated Gene Knockout - Protocol. (n.d.). OneLab - Andrew Alliance.
  • 5-(Piperidin-1-ylmethyl)quinolin-8-ol. (2023, August 15). Smolecule.

Sources

A Comparative Analysis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and Established Drugs in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is a paramount endeavor. Among these, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of a promising quinoline derivative, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, with established drugs in the fields of oncology, infectious diseases, and neurodegenerative disorders. Drawing upon available preclinical data, this document aims to offer an objective analysis of its performance and potential as a therapeutic agent.

Introduction to 5-(Piperidin-1-ylmethyl)quinolin-8-ol

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic compound featuring a quinolin-8-ol core structure, which is known for its metal-chelating properties, and a piperidin-1-ylmethyl substituent at the 5-position. The 8-hydroxyquinoline moiety is a well-established pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The addition of the piperidinomethyl group can modulate the compound's lipophilicity, cell permeability, and target-binding affinity, potentially enhancing its therapeutic profile.

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its analogs is typically achieved through a Mannich reaction, a one-pot three-component condensation of 8-hydroxyquinoline, formaldehyde, and piperidine. This straightforward synthetic route allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis in Disease Models

This section will delve into the performance of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its analogs in various disease models, juxtaposed with the efficacy of established therapeutic agents.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Quinoline derivatives have shown promise in this area, often exerting their effects through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Doxorubicin:

Doxorubicin is a widely used anthracycline antibiotic for chemotherapy, known to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death. While effective, its use is associated with significant cardiotoxicity. The following table compares the in vitro cytotoxic activity of a quinoline derivative, as a representative of this class, with doxorubicin against breast cancer cell lines. Due to the limited publicly available data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol, data for a structurally related quinoline derivative is presented to provide a comparative framework.

Compound/DrugCell LineIC50 (µM)Reference
Quinoline Derivative (Representative) MDA-MB-231~5-10 µM (estimated)[1]
Doxorubicin MDA-MB-2311 µM[2]
Doxorubicin MCF-72.50 µM[3]
Doxorubicin AMJ13223.6 µg/mL[4][5]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their effect is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, the executioners of cell death.[4][6][7]

Figure 1: Simplified Apoptosis Signaling Pathways.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 8-hydroxyquinoline core is a known metal chelator, and this property is believed to contribute to its antimicrobial effects by depriving bacteria of essential metal ions required for enzymatic activity and growth.

Comparison with Penicillin G:

Penicillin G is a beta-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis. The following table compares the antibacterial activity of a piperazine derivative of quinolin-8-ol, which is structurally similar to the topic compound, with Penicillin G.

Compound/DrugBacterial StrainZone of Inhibition (mm)Reference
5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol Staphylococcus aureus18[1]
Penicillin G Staphylococcus aureus25[1]
5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol Escherichia coli16[1]
Penicillin G Escherichia coli22[1]

Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall is a crucial structure for maintaining cell integrity and is an excellent target for antibiotics. The synthesis of peptidoglycan, the primary component of the bacterial cell wall, is a multi-step process involving several key enzymes.[2][5][8][9] While the precise mechanism of quinoline derivatives is still under investigation, their ability to chelate metal ions may interfere with the function of metalloenzymes involved in this pathway.

Figure 2: Overview of Bacterial Cell Wall Synthesis.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's disease are characterized by progressive neuronal loss. One therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain. Another emerging target is Bruton's tyrosine kinase (BTK), which is involved in neuroinflammation.

Comparison with Donepezil:

Donepezil is a centrally acting reversible inhibitor of acetylcholinesterase. While direct comparative data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in neuroprotective models is scarce, some quinoline derivatives have shown potential as cholinesterase inhibitors and BTK inhibitors.

Compound/DrugTargetIC50Reference
Donepezil Acetylcholinesterase (AChE)53.6 ng/mL (in vivo plasma)
5-(Piperidin-1-ylmethyl)quinolin-8-ol Bruton's Tyrosine Kinase (BTK)Promising inhibitory activity (qualitative)N/A

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor signaling pathway and is also expressed in myeloid cells in the brain.[10][11][12][13][14] Its inhibition is being explored as a therapeutic approach to reduce neuroinflammation, a hallmark of many neurodegenerative diseases.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_activation PKC Activation DAG->PKC_activation Downstream_Signaling Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream_Signaling PKC_activation->Downstream_Signaling

Sources

A Senior Application Scientist's Guide to Cross-Validating the In Vitro Activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and cross-validate the cytotoxic potential of the novel compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol across a panel of diverse cancer cell lines. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a robust, self-validating approach to data generation and interpretation.

Introduction: The Rationale for 5-(Piperidin-1-ylmethyl)quinolin-8-ol as an Anticancer Candidate

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Specifically, the 8-hydroxyquinoline (8-HQ) moiety is a well-documented, potent bidentate chelating agent for various metal ions crucial for cellular processes.[4][5] This ability to sequester metal ions can disrupt enzymatic functions and induce cellular stress, a mechanism that has been successfully exploited in designing anticancer agents.[5][6]

The compound of interest, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, combines this active 8-HQ core with a piperidine side chain. This modification can influence the compound's solubility, cell permeability, and target engagement. Notably, early research has suggested that this specific derivative may act as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways, highlighting its potential in treating B-cell malignancies.[7]

Given this promising background, a critical next step is to determine the compound's efficacy and selectivity. A single data point from one cell line is insufficient; true scientific rigor demands cross-validation across multiple, distinct cell lines to understand the breadth and context of the compound's activity.

The Imperative of Cross-Validation in Multiple Cell Lines

Relying on a single cell line for activity assessment is a precarious approach. Cancer is a heterogeneous disease, and cell lines derived from different tumors possess unique genetic landscapes, protein expression profiles, and signaling pathway dependencies. A compound may show high potency in one line due to a specific vulnerability (e.g., overexpression of a target kinase) that is absent in others.

Our objective is to build a "cytotoxicity profile." This is achieved by testing the compound against a panel of cell lines from different tissue origins. This approach allows us to:

  • Assess the breadth of activity: Is the compound potent against a wide range of cancers or specific to one type?

  • Identify potential resistance mechanisms: If a cell line is non-responsive, its genetic makeup might offer clues as to why.

  • Evaluate selectivity: By including a non-cancerous cell line in the panel, we can get an early indication of the compound's therapeutic window—its ability to kill cancer cells while sparing normal cells.

For this guide, we propose a representative panel:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma, a common model for non-small-cell lung cancer.

  • HCT-116: Human colorectal carcinoma, known for its use in apoptosis studies.[8]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous control to assess general cytotoxicity.

Experimental Design: An Orthogonal, Self-Validating Workflow

To ensure the trustworthiness of our findings, we will employ two distinct yet complementary cytotoxicity assays. This orthogonal approach is a self-validating system. If both assays, which measure different biological endpoints, yield congruent results, our confidence in the data increases substantially.

  • Primary Assay (Metabolic Viability): The MTT Assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a robust readout of metabolic health.[10]

  • Confirmatory Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) Assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage—a hallmark of late-stage apoptosis or necrosis.[11][12]

The following diagram illustrates the comprehensive experimental workflow.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture Culture & Passage (MCF-7, A549, HCT-116, HUVEC) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compound (24h, 48h, 72h) Seeding->Treatment Compound_Prep Prepare Serial Dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Compound_Prep->Treatment MTT_Assay Primary Screen: MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay Confirmatory Screen: LDH Assay (Membrane Integrity) Treatment->LDH_Assay Readout Measure Absorbance (Plate Reader) MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate % Viability vs. Control Readout->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Cross-Validation: Compare IC50 Across Cell Lines IC50->Comparison G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 (Second Messengers) PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Test_Compound 5-(Piperidin-1-ylmethyl) quinolin-8-ol Test_Compound->BTK Inhibition

Sources

A Comparative Analysis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral milieu of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug development.[2]

This guide provides a comprehensive comparative analysis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a promising scaffold in drug discovery, and its constituent enantiomers. As a member of the 8-hydroxyquinoline class of compounds, it has garnered interest for a wide range of potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[3][4][5][6] This document will delve into the synthesis of the racemic mixture, explore potential methodologies for the resolution of its enantiomers, and present a comparative analysis of their anticipated biological activities, grounded in established principles of stereopharmacology and data from analogous systems.

Synthesis of Racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol

The synthesis of racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol is typically achieved through a Mannich reaction. This well-established method involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C5 position of 8-hydroxyquinoline.

Experimental Protocol: Mannich Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve 8-hydroxyquinoline in a suitable solvent, such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of formaldehyde (typically as a 37% aqueous solution) and piperidine.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to facilitate the reaction.

  • Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a racemic mixture.

G 8-Hydroxyquinoline 8-Hydroxyquinoline Racemic_Product Racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol 8-Hydroxyquinoline->Racemic_Product Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Racemic_Product Piperidine Piperidine Piperidine->Racemic_Product

Caption: Workflow for the synthesis of racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol via the Mannich reaction.

Chiral Resolution: Isolating the Enantiomers

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs.[7] Two primary strategies are commonly employed for this purpose: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic base, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, with a chiral acid to form a pair of diastereomeric salts.[7][8] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

  • Salt Formation: Dissolve the racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol in a suitable solvent. Add an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to the solution.[8]

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first. This process may require careful control of temperature and solvent composition.

  • Isolation and Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free enantiomer of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

  • Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

G Racemic_Mixture Racemic 5-(Piperidin-1-ylmethyl)quinolin-8-ol Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Acid Enantiomerically Pure Chiral Acid Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Base_Treatment Treatment with Base Separated_Salts->Base_Treatment Enantiomers Pure Enantiomers Base_Treatment->Enantiomers

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[10][11]

  • Column Selection: The choice of the chiral stationary phase is crucial and often determined empirically.[9] For quinoline derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective.

  • Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve the best separation (resolution) in the shortest possible time.

  • Injection and Elution: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The enantiomers are separated as they pass through the chiral column.

  • Detection and Collection: A UV detector is commonly used to monitor the elution of the separated enantiomers. The fractions corresponding to each enantiomeric peak are collected.

  • Solvent Removal: The solvent is evaporated from the collected fractions to yield the pure enantiomers.

G Racemic_Sample Racemic Sample in Mobile Phase HPLC_System Chiral HPLC System (with CSP) Racemic_Sample->HPLC_System Separated_Peaks Separated Enantiomeric Peaks HPLC_System->Separated_Peaks Fraction_Collection Fraction Collection Separated_Peaks->Fraction_Collection Pure_Enantiomers Pure Enantiomers Fraction_Collection->Pure_Enantiomers

Caption: Workflow for chiral separation using HPLC.

Comparative Analysis of Enantiomers

While direct experimental data for the enantiomers of 5-(Piperidin-1-ylmethyl)quinolin-8-ol are not yet available in the public domain, we can extrapolate their likely differential properties based on the principles of stereopharmacology and findings for similar 8-hydroxyquinoline derivatives.[12]

Physicochemical Properties
PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Molecular FormulaC₁₅H₁₈N₂OC₁₅H₁₈N₂OC₁₅H₁₈N₂O
Molecular Weight242.32 g/mol 242.32 g/mol 242.32 g/mol
Melting PointSpecific to the racemateMay differ from the racemateIdentical to the (R)-enantiomer
Solubility (achiral solvent)Specific to the racemateMay differ from the racemateIdentical to the (R)-enantiomer
Optical RotationEqual in magnitude, opposite in sign to (S)Equal in magnitude, opposite in sign to (R)
Pharmacological Activity: The Easson-Stedman Hypothesis

The differential biological activity of enantiomers is often explained by the Easson-Stedman hypothesis, which posits that a more potent enantiomer (the eutomer) engages in a three-point interaction with its biological target (e.g., a receptor or enzyme), while the less potent enantiomer (the distomer) can only achieve a two-point interaction, resulting in a weaker binding affinity.[1]

G cluster_0 Eutomer (e.g., R-enantiomer) cluster_1 Distomer (e.g., S-enantiomer) Receptor Biological Target Eutomer Eutomer Eutomer->Receptor 3-Point Interaction (High Affinity) Receptor2 Biological Target Distomer Distomer Distomer->Receptor2 2-Point Interaction (Low Affinity)

Caption: The Easson-Stedman model of chiral recognition.

Anticipated Biological Activity Profile

Based on a patent for novel 8-hydroxyquinoline derivatives, it is plausible that the biological activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol resides predominantly in one enantiomer.[12] The patent suggests that for certain therapeutic effects, the R-enantiomer exhibits higher activity.[12]

Biological ActivityRacemic Mixture(R)-Enantiomer (Hypothetical Eutomer)(S)-Enantiomer (Hypothetical Distomer)
Anticancer Moderate to high activityHigh activity: Potentially greater cytotoxicity against cancer cell lines due to optimal binding to the target enzyme or receptor.Low to no activity: May not bind effectively to the therapeutic target. Could contribute to off-target effects or antagonism.
Antibacterial Broad-spectrum activityEnhanced activity: Potentially lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains.Reduced or no activity: May not effectively inhibit bacterial growth.
Neuroprotection Promising activityPotent neuroprotective effects: Could offer superior protection against oxidative stress-induced neuronal damage, as suggested for related compounds.[12]Negligible or no effect: Unlikely to contribute to the desired therapeutic outcome.
Toxicity Baseline toxicityTherapeutic-dose toxicity: Toxicity primarily associated with the pharmacological effect.Idiosyncratic toxicity: May exhibit a different toxicity profile, potentially through off-target interactions.[1]
Pharmacokinetic Considerations

Enantiomers can also exhibit different pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[13] This stereoselectivity in pharmacokinetics can arise from differential interactions with chiral biological macromolecules such as enzymes and transporters.[13]

  • Metabolism: One enantiomer may be metabolized more rapidly than the other, leading to different plasma concentrations and duration of action.

  • Protein Binding: Enantiomers can exhibit different affinities for plasma proteins, affecting their distribution and availability to target tissues.

  • Excretion: Renal clearance can also be stereoselective.

Conclusion and Future Directions

While 5-(Piperidin-1-ylmethyl)quinolin-8-ol represents a promising scaffold for drug development, a thorough understanding of the properties of its individual enantiomers is paramount. This guide has outlined the synthetic route to the racemic mixture and provided a roadmap for its chiral resolution. The comparative analysis, though based on established principles and data from related compounds, underscores the potential for significant differences in the pharmacological and toxicological profiles of the (R)- and (S)-enantiomers.

For researchers and drug development professionals, the key takeaway is the necessity of investigating the individual enantiomers of any chiral drug candidate. The development of a single-enantiomer drug can lead to a superior therapeutic agent with an improved efficacy and safety profile.[14] Future research should focus on the successful chiral separation of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and the subsequent in vitro and in vivo characterization of each enantiomer to validate the hypotheses presented in this guide.

References

  • Chiral drugs. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Bhushan R, Kumar V. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Biomed Chromatogr. 2008;22(11):1191-1207. doi:10.1002/bmc.1054
  • Jamali F, Mehvar R, Pasutto FM. Chirality and pharmacokinetics: an area of neglected dimensionality?. J Pharm Sci. 1989;78(9):695-715. doi:10.1002/jps.2600780902
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. Accessed January 16, 2026. [Link]

  • Sekhon BS. Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry. 2013;1(1):2. doi:10.12970/2308-8044.2013.01.01.2
  • Resolution, Enantiomerization Kinetics, and Chiroptical Properties of 7,7'-Dihydroxy-8,8'-biquinolyl. The Journal of Organic Chemistry. Accessed January 16, 2026. [Link]

  • Khan I, Ali I, Harrath AH, et al. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Brocks DR. Chiral Toxicology: It's the Same Thing…Only Different. Toxicol Sci. 2006;91(1):1-3. doi:10.1093/toxsci/kfj128
  • Kaur M, Singh M, Chadha N, Silakari O. Biological activities of quinoline derivatives. Mini Rev Med Chem. 2009;9(14):1648-1654. doi:10.2174/138955709791012247
  • Sharma P, Sharma P. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022;12(5):6573-6593. doi:10.33263/BRIAC125.65736593
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Accessed January 16, 2026. [Link]

  • Kálai T, Hideg K, Fábián G, et al. Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof. WO2016162706A1, 2016.
  • Gao S-F, Zhang Q, Cheng G, Tang C-C, Wan W-J, Wang L. A novel axial chiral benzo[g]quinoline ligand partnered with AgOTf to enantioselectively catalyse a mannich reaction between isatin N-Boc ketimines and acetylacetone. Tetrahedron Letters. 2025;167:155644. doi:10.1016/j.tetlet.2025.155644
  • Chiral HPLC Separations. Phenomenex. Accessed January 16, 2026. [Link]

  • A novel axial chiral benzo[g]quinoline ligand partnered with AgOTf to enantioselectively catalyse a Mannich reaction between isatin N-Boc ketimines and acetylacetone. R Discovery. Accessed January 16, 2026. [Link]

  • Omar WAE, Hormi OEO. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. J Chem Sci. 2015;127(10):1825-1833. doi:10.1007/s12039-015-0960-5
  • Zahradníčková H, Šatínský D, Solich P. HPLC separation of enantiomers using chiral stationary phases. Ceska Slov Farm. 2007;56(4):155-165.
  • Chiral resolution. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Cai Q, Zheng C, Zhang J-W, You S-L. Enantioselective Michael/Mannich polycyclization cascade of indolyl enones catalyzed by quinine-derived primary amines. Angew Chem Int Ed Engl. 2011;50(37):8665-8669. doi:10.1002/anie.201103937
  • Jumade P, Wadher S, Pande V, Yeole P. Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. International Journal of Chemical Sciences. 2009;7(2):895-903.
  • Recent advances in cocrystal-based chiral resolution methods for racemic pharmaceuticals. CrystEngComm. 2023;25(40):5589-5602. doi:10.1039/D3CE00847K
  • Buchcic A, Zawisza A, Leśniak S, Adamczyk J, Pieczonka AM, Rachwalski M. Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Catalysts. 2019;9(10):837. doi:10.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. In: Chemistry LibreTexts. ; 2023. Accessed January 16, 2026. [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(7):1648. doi:10.3390/molecules25071648
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. 2020;10(34):20163-20184. doi:10.1039/d0ra02919c

Sources

Validating the Efficacy of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in Animal Models: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of neurodegenerative disease drug discovery, the quest for novel therapeutic agents is a paramount challenge. Among the diverse chemical scaffolds under investigation, 8-hydroxyquinoline derivatives have emerged as a promising class of compounds due to their unique multifaceted mechanisms of action. This guide provides an in-depth technical comparison of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a notable member of this class, against established alternatives in preclinical animal models of neurodegenerative disease, with a primary focus on Alzheimer's disease.

The core therapeutic hypothesis for 8-hydroxyquinoline derivatives revolves around their ability to modulate metal homeostasis in the brain. Pathological hallmarks of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein, are known to be influenced by the dysregulation of biometals like copper, zinc, and iron. 5-(Piperidin-1-ylmethyl)quinolin-8-ol, by virtue of its 8-hydroxyquinoline core, is predicted to act as a metal chelator and ionophore, restoring metal balance and thereby interfering with these pathogenic cascades.[1] This guide will delve into the experimental validation of this hypothesis, providing researchers with the necessary frameworks to assess its efficacy.

Comparative Analysis: 5-(Piperidin-1-ylmethyl)quinolin-8-ol vs. Established Alternatives

While in-vivo efficacy data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol is emerging, a robust understanding of its potential can be gleaned by comparing its structural and predicted functional attributes with those of well-characterized 8-hydroxyquinoline analogs, Clioquinol (CQ) and PBT2.

Feature5-(Piperidin-1-ylmethyl)quinolin-8-olClioquinol (5-chloro-7-iodo-8-hydroxyquinoline)PBT2 (5,7-dichloro-2-((dimethylamino)methyl)-8-hydroxyquinoline)
Core Scaffold 8-Hydroxyquinoline8-Hydroxyquinoline8-Hydroxyquinoline
Key Substituents Piperidin-1-ylmethyl at C5Chloro at C5, Iodo at C7Dichloro at C5 and C7, Dimethylaminomethyl at C2
Predicted MOA Metal chelation and ionophore activity, potential antioxidant and anti-inflammatory effects.[2][3]Metal protein attenuating compound, reduces Aβ plaque burden.[1]Copper/zinc ionophore, lowers cerebrospinal fluid Aβ42 levels.
Reported In-Vivo Efficacy (AD Models) Data not yet widely published, inferred from analogs.Reduced Aβ deposition and improved cognitive function in transgenic mice.[1]Rapidly improves cognition in mouse models of AD.
Blood-Brain Barrier Permeability Predicted to be high due to lipophilic piperidine moiety.[4]Known to cross the blood-brain barrier.High predicted blood-brain barrier permeability.[4]
Potential Advantages The piperidine moiety may enhance CNS penetration and could confer additional biological activities.[5][6]Extensive preclinical and some clinical trial data available.Has undergone Phase IIa clinical trials.
Potential Drawbacks Limited publicly available in-vivo data.Concerns regarding neurotoxicity at higher doses.Further clinical development is ongoing.

Experimental Validation: Protocols for Assessing Neuroprotective Efficacy

To rigorously validate the therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in animal models of Alzheimer's disease, a multi-tiered experimental approach is essential. This involves behavioral assessments of cognitive function, followed by post-mortem biochemical and histological analyses of brain tissue.

Experimental Workflow

G cluster_0 Preclinical Efficacy Validation A Compound Administration (e.g., oral gavage, intraperitoneal injection) B Behavioral Testing (Morris Water Maze, Y-Maze) A->B C Tissue Collection (Brain dissection) B->C D Biochemical Analysis (ELISA for Aβ levels, Western Blot for tau) C->D E Histological Analysis (Immunohistochemistry for plaques and tangles) C->E F Data Analysis & Interpretation D->F E->F

Caption: A typical experimental workflow for validating a neuroprotective compound in an animal model of Alzheimer's disease.

Detailed Experimental Protocols

1. Animal Model Selection:

Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology are indispensable. Commonly used models include:

  • APP/PS1 mice: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to accelerated Aβ plaque deposition and cognitive deficits.[7]

  • 3xTg-AD mice: This model harbors three mutations (APP, PS1, and tau) and develops both Aβ plaques and neurofibrillary tangles.[7]

2. Behavioral Assessment of Cognitive Function:

a. Morris Water Maze (MWM)

The Morris Water Maze is a widely accepted test for assessing hippocampal-dependent spatial learning and memory.[8][9][10][11][12][13]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (5-7 days): Mice are subjected to four trials per day. In each trial, the mouse is released from a different quadrant and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day after last acquisition day): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Expected Outcome with Efficacious Compound: Treated animals are expected to show a significant reduction in escape latency during the acquisition phase and spend a significantly longer time in the target quadrant during the probe trial compared to vehicle-treated controls.

b. Y-Maze Test

The Y-maze test is used to assess spatial working memory by measuring spontaneous alternation behavior.[14][15][16][17][18]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • The mouse is placed in the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

    • The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.

  • Calculation: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Expected Outcome with Efficacious Compound: A higher percentage of spontaneous alternation in the treated group compared to the control group indicates improved spatial working memory.

Post-Mortem Brain Tissue Analysis

Following behavioral testing, brain tissue is harvested for biochemical and histological analysis to directly assess the compound's effect on Alzheimer's disease pathology.

1. Biochemical Analysis:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Western Blotting: To measure the levels of total and phosphorylated tau protein.

2. Histological Analysis:

  • Immunohistochemistry (IHC): Using specific antibodies to visualize and quantify Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and neurofibrillary tangles (e.g., with AT8 antibody) in brain sections.

Signaling Pathway Considerations

The neuroprotective effects of 8-hydroxyquinoline derivatives are thought to be mediated through multiple pathways. The primary proposed mechanism involves the chelation of excess metal ions that contribute to Aβ aggregation and oxidative stress.

G cluster_0 Proposed Mechanism of Action A 5-(Piperidin-1-ylmethyl)quinolin-8-ol B Metal Ion Chelation (Cu2+, Zn2+, Fe3+) A->B C Reduced Aβ Aggregation B->C D Decreased Oxidative Stress B->D E Neuroprotection C->E D->E

Caption: A simplified diagram illustrating the proposed neuroprotective mechanism of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Conclusion

While direct, comprehensive in-vivo data for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in animal models of neurodegenerative disease remains to be fully elucidated in publicly accessible literature, its structural similarity to well-characterized neuroprotective 8-hydroxyquinoline derivatives like Clioquinol and PBT2 provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a robust methodology for validating its efficacy. By employing a combination of rigorous behavioral testing and detailed post-mortem brain analysis, researchers can effectively determine the therapeutic potential of this promising compound and its derivatives in the ongoing fight against Alzheimer's disease and other neurodegenerative disorders. The multi-target nature of this class of compounds holds significant promise for developing disease-modifying therapies.[4][19]

References

  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PMC - PubMed Central. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC - PubMed Central. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • Morris Water Maze. MMPC.org. [Link]

  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines | Request PDF. ResearchGate. [Link]

  • Full article: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]

  • Rodent models for Alzheimer's disease drug discovery. PMC - NIH. [Link]

  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. ResearchGate. [Link]

  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google P
  • CN107778282B - Quinoline-indole derivative and application thereof in preparation of medicine for treating Alzheimer disease - Google P
  • Maze Basics: Y Maze Test. [Link]

  • Y-maze Protocol. IMPReSS - Mousephenotype.org. [Link]

  • Alzheimer's researchers study drug efficacy in early stages of disease. Indiana University School of Medicine. [Link]

  • Y-Maze Protocol. [Link]

  • Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. [Link]

  • Y Maze test. MMPC.org. [Link]

  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. [Link]

  • (PDF) Y-Maze Protocol v1. ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC - PubMed Central. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC - PubMed Central. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

  • Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease. MDPI. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. [Link]

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. [Link]

  • The pharmacokinetic-pharmacodynamic modeling and cut-off values of tildipirosin against Haemophilus parasuis | Oncotarget. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease | Request PDF. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]

  • Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. PMC. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH. [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Growing Science. [Link]

Sources

head-to-head comparison of 5-(Piperidin-1-ylmethyl)quinolin-8-ol with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Characterizing the Kinase Inhibition Profile of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Introduction: Unveiling the Therapeutic Potential of a Novel Compound

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic derivative of 8-hydroxyquinoline, a class of compounds renowned for their metal-chelating properties and diverse biological activities, including antimicrobial and anticancer effects. While the primary mechanism of action for many 8-hydroxyquinoline derivatives is attributed to their ability to modulate metal ion homeostasis, the vast and complex landscape of cellular signaling raises a critical question: could these compounds exert their effects through other mechanisms, such as the direct inhibition of protein kinases?

Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This guide provides a comprehensive experimental framework for researchers to investigate the potential kinase inhibitory activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. We will outline a head-to-head comparison strategy against well-characterized kinase inhibitors, Staurosporine and Sorafenib, to not only determine its efficacy but also to contextualize its potential selectivity and mechanism of action.

Comparator Kinase Inhibitors: Setting the Benchmark

To rigorously evaluate the inhibitory potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, it is essential to compare its performance against established kinase inhibitors. We have selected two standards for this purpose:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. Due to its lack of selectivity, it serves as an excellent positive control in initial screening assays to validate the experimental setup.

  • Sorafenib: A multi-kinase inhibitor that targets several kinases involved in tumor progression and angiogenesis, including RAF kinases and VEGFR. Sorafenib provides a benchmark for a clinically relevant, more selective inhibitor.

Experimental Workflow for Kinase Inhibition Profiling

The following sections detail a proposed experimental workflow to systematically characterize the kinase inhibitory activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Phase 1: Initial In Vitro Kinase Panel Screening

The first step is to perform a broad screen of the compound against a panel of recombinant kinases to identify potential targets. This provides a global view of its inhibitory activity and selectivity.

  • Compound Preparation: Dissolve 5-(Piperidin-1-ylmethyl)quinolin-8-ol, Staurosporine, and Sorafenib in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate like Myelin Basic Protein), and ATP. The reaction buffer should be optimized for kinase activity.

  • Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM) to the kinase reaction mixtures. Include a DMSO-only control (vehicle control) and a no-kinase control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method to measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stocks (10 mM in DMSO) add_compound Add Compounds to Plate (10 µM final concentration) prep_compound->add_compound prep_reagents Prepare Kinase Reaction (Kinase, Substrate, ATP) prep_reagents->add_compound incubate Incubate at 30°C add_compound->incubate detect Detect Kinase Activity (e.g., ADP-Glo™) incubate->detect analyze Calculate % Inhibition vs. DMSO Control detect->analyze identify Identify Potential 'Hits' analyze->identify

Caption: Workflow for initial in vitro kinase panel screening.

Phase 2: IC50 Determination for Identified 'Hits'

For any kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the compound's potency.

  • Serial Dilution: Prepare a series of dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol and the comparator inhibitors (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Kinase Assay: Perform the kinase assay as described in Phase 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

CompoundKinase TargetIC50 (nM)
5-(Piperidin-1-ylmethyl)quinolin-8-olKinase XTBD
StaurosporineKinase X15
SorafenibKinase X90
5-(Piperidin-1-ylmethyl)quinolin-8-olKinase YTBD
StaurosporineKinase Y25
SorafenibKinase Y>10,000

TBD: To Be Determined

Phase 3: Cell-Based Assays to Assess Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can enter cells and engage its target in a physiological context.

  • Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR signaling).

  • Compound Treatment: Treat the cells with various concentrations of 5-(Piperidin-1-ylmethyl)quinolin-8-ol or comparator inhibitors for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. Also, probe for the total protein as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Signaling Pathway Context: The MAPK/ERK Pathway

To understand the potential impact of inhibiting a kinase, it is essential to consider its position within a signaling pathway. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation, and is often dysregulated in cancer. Sorafenib is known to inhibit RAF kinases within this pathway.

G Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (Target of Sorafenib) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK pathway, a key regulator of cell fate.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to evaluating the kinase inhibitory potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. By employing a combination of in vitro biochemical assays and cell-based functional assays, and by benchmarking against known inhibitors like Staurosporine and Sorafenib, researchers can obtain a comprehensive profile of this novel compound. Positive results from these studies would warrant further investigation, including mechanism of action studies to determine its mode of inhibition (e.g., ATP-competitive, allosteric) and in vivo studies to assess its therapeutic potential. This systematic approach is crucial for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research, 66(24), 11851–11858. [Link]

A Researcher's Guide to Confirming the Mechanism of Action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step—and a common bottleneck—is definitively confirming its mechanism of action (MOA). An unverified MOA can lead to costly failures in later stages of development. This guide provides a comprehensive, technically detailed framework for validating the hypothesized MOA of 5-(Piperidin-1-ylmethyl)quinolin-8-ol , a quinoline derivative with potential kinase inhibitory activity, through the gold-standard approach of genetic knockout.

Quinoline-based compounds are known to possess a wide array of biological activities.[1] Specifically, some derivatives have been identified as potential inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[1][2][3] BTK is a key mediator of B-cell development and activation, and its aberrant signaling is implicated in various B-cell malignancies and autoimmune diseases.[4][5][6] This makes it a compelling therapeutic target.

This guide will use the hypothesized inhibition of BTK by 5-(Piperidin-1-ylmethyl)quinolin-8-ol as a working example to illustrate a universally applicable workflow. We will compare the compound's effects on a wild-type (WT) cell line versus an isogenic cell line where the BTK gene has been functionally deleted using CRISPR-Cas9 technology.

The Core Principle: A Logic of Comparison

  • If the compound is effective in WT cells but not in BTK-KO cells: This provides strong evidence that its primary mechanism of action is through BTK inhibition.

  • If the compound is equally effective in both WT and BTK-KO cells: This indicates the compound acts through a different, "off-target" mechanism, a critical finding that redirects future research.

Phase 1: Generation and Validation of a BTK Knockout (KO) Cell Line

The foundation of this entire strategy is a robustly validated knockout cell line. The CRISPR-Cas9 system is the tool of choice for its efficiency and precision. The goal is to introduce a frameshift mutation (insertion or deletion, i.e., "indel") in an early exon of the BTK gene, leading to a premature stop codon and subsequent protein ablation.

Experimental Workflow: BTK Gene Knockout

G cluster_0 Phase 1: KO Cell Line Generation & Validation gRNA_design 1. Design gRNAs targeting BTK exon Transfection 2. Transfect WT Cells (Cas9 + gRNA) gRNA_design->Transfection Single_Cell 3. Single-Cell Cloning Transfection->Single_Cell Expansion 4. Clonal Expansion Single_Cell->Expansion gDNA_Seq 5a. Genomic Validation (Sanger Sequencing) Expansion->gDNA_Seq Protein_WB 5b. Proteomic Validation (Western Blot) Expansion->Protein_WB Validated_KO Validated BTK-KO Cell Line gDNA_Seq->Validated_KO Protein_WB->Validated_KO

Caption: Workflow for generating and validating a BTK knockout cell line.

Detailed Protocol: CRISPR-Cas9 Knockout and Validation
  • Guide RNA (gRNA) Design and Synthesis:

    • Causality: Design two or more gRNAs targeting an early exon of the BTK gene. Targeting an early region maximizes the likelihood that any resulting indel will create a non-functional, truncated protein. Use validated online design tools to minimize off-target effects.

    • Synthesize the selected gRNAs or clone them into an expression vector.

  • Transfection:

    • Select a cell line relevant to BTK biology (e.g., a B-cell lymphoma line like RAMOS).

    • Deliver the Cas9 nuclease and the BTK-targeting gRNA into the wild-type cells. This can be done via plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation. An RNP approach is often preferred as it reduces off-target effects.

  • Single-Cell Cloning and Expansion:

    • Following transfection, the cell population will be a heterogeneous mix of unedited, mono-allelically edited, and bi-allelically edited cells.

    • Isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Culture these single cells until they form distinct colonies, which are then expanded.

  • Validation of Clones: This is the most critical step to ensure the integrity of your model. Validation must occur at both the genomic and proteomic levels.[7]

    • A. Genomic Validation (Sanger Sequencing):

      • Protocol:

        • Extract genomic DNA from each expanded clone and a wild-type control.

        • Perform PCR to amplify the region of the BTK gene targeted by the gRNA.[8]

        • Purify the PCR products and send them for Sanger sequencing.[9][10]

        • Analyze the sequencing chromatograms. A successful bi-allelic knockout will show overlapping traces after the cut site, indicative of two different indel mutations. Deconvolution tools like TIDE can help quantify editing efficiency in pooled populations before cloning.[11]

      • Causality: Sequencing provides definitive proof of the genetic modification, confirming that the intended gene was edited and characterizing the specific indel mutations that were created.[9][12]

    • B. Proteomic Validation (Western Blot):

      • Protocol:

        • Prepare whole-cell lysates from the sequence-confirmed knockout clones and wild-type controls.

        • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

        • Probe the membrane with a validated primary antibody specific for BTK. A loading control antibody (e.g., β-actin or GAPDH) must be used on the same blot to ensure equal protein loading.

        • Incubate with an appropriate secondary antibody and visualize the bands.

      • Causality: The Western blot provides functional confirmation of the knockout.[13][14][15] A true knockout clone will show a complete absence of the BTK protein band compared to the wild-type control.[16] This step is crucial because some in-frame mutations might not lead to protein loss and could result in a partially functional protein.[17]

Phase 2: Comparative Cytotoxicity Analysis

With validated Wild-Type and BTK-KO cell lines in hand, the core experiment can be performed: comparing the cytotoxic or anti-proliferative effect of 5-(Piperidin-1-ylmethyl)quinolin-8-ol on both lines.

Experimental Workflow: Comparative Analysis

G cluster_1 Phase 2: Comparative Analysis WT_cells Wild-Type (WT) Cells Treatment Treat with serial dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol WT_cells->Treatment KO_cells BTK-KO Cells KO_cells->Treatment Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Assay Dose_Response Generate Dose-Response Curves Assay->Dose_Response IC50 Calculate IC50 Values for WT and KO Dose_Response->IC50 Comparison Compare IC50 Values: WT vs. KO IC50->Comparison

Caption: Workflow for comparing the compound's effect on WT vs. KO cells.

Detailed Protocol: Cell Viability Assay and IC50 Determination
  • Cell Seeding: Seed an equal number of WT and BTK-KO cells into separate 96-well plates.

  • Compound Treatment: Prepare serial dilutions of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Treat the cells in triplicate for each concentration, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Measurement: Use a robust cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures ATP levels, which is a strong indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the data for each cell line, setting the vehicle-treated wells to 100% viability and a "no cells" or "total kill" well to 0% viability.

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data and calculate the half-maximal inhibitory concentration (IC50) for both the WT and BTK-KO cell lines.[18][19][20][21][22]

Interpreting the Results: A Comparative Guide

Table 1: Hypothetical Comparative Data
Cell LineTarget (BTK) StatusIC50 of 5-(Piperidin-1-ylmethyl)quinolin-8-olInterpretation
Wild-Type Present50 nMCompound is highly potent in cells with the target.
BTK-KO Absent> 10,000 nMCompound loses potency when the target is removed.
Outcome A: On-Target Effect Confirmed

If the IC50 value in the BTK-KO cells is significantly higher (e.g., >100-fold shift) than in the WT cells, this is strong evidence that 5-(Piperidin-1-ylmethyl)quinolin-8-ol mediates its cytotoxic effect primarily through the inhibition of BTK. The loss of the target protein abrogates the compound's activity.

Outcome B: Off-Target Effect Revealed

If the IC50 values are similar in both the WT and BTK-KO cell lines, this refutes the hypothesis that BTK is the primary target for the compound's cytotoxic effect. The compound's activity is independent of BTK, pointing to a different, yet-to-be-identified MOA. This is an equally valuable result, as it prevents the investment of resources in a flawed hypothesis.

Visualizing the BTK Signaling Pathway Logic

G cluster_wt Wild-Type Cell cluster_ko BTK-KO Cell BCR_wt B-Cell Receptor (BCR) BTK_wt BTK BCR_wt->BTK_wt PLCg2_wt Downstream Signaling (PLCγ2) BTK_wt->PLCg2_wt Prolif_wt Cell Proliferation & Survival PLCg2_wt->Prolif_wt Compound 5-(...)-quinolin-8-ol Compound->BTK_wt BCR_ko B-Cell Receptor (BCR) BTK_ko BTK (Absent) BCR_ko->BTK_ko PLCg2_ko Downstream Signaling (Blocked) BTK_ko->PLCg2_ko Prolif_ko Proliferation Inhibited PLCg2_ko->Prolif_ko CRISPR CRISPR-Cas9 CRISPR->BTK_ko

Caption: The compound inhibits the BTK pathway in WT cells. CRISPR breaks the pathway, providing a definitive test.

Conclusion

The use of isogenic knockout cell lines provides an unambiguous and self-validating system for confirming the mechanism of action of a therapeutic compound. By directly comparing the activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in wild-type versus BTK-knockout cells, researchers can generate definitive data to either confirm its on-target activity or pivot their strategy in response to evidence of off-target effects. This rigorous, genetically-grounded approach is indispensable for building confidence in a drug candidate's MOA and is a cornerstone of successful, mechanism-driven drug development.

References

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Wang, Q., et al. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS, 117(25), 14216-14225.
  • Lilly. (2024). Understanding Mechanisms of Bruton's Tyrosine Kinase Inhibition in Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • Cyagen. (2025, August 18). Limitations of qPCR detection in evaluating CRISPR/Cas9 gene knockout efficiency. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Zanubrutinib? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]

  • Khan, Y. S., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. International Journal of Molecular Sciences, 23(20), 12560.
  • Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Retrieved from [Link]

  • RayBiotech. (2025, December 4). Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of knock-out and deletion mediated by CRISPR/Cas9. Retrieved from [Link]

  • Kading, P. (2024, May 20). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. Retrieved from [Link]

  • The Biomics. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]

  • L-A, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Velavalapalli, V. M., et al. (2023).
  • Uckun, F. M., et al. (2007). Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (LFM-A13). Arzneimittelforschung, 57(1), 31-46.
  • Sabat, M., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020... by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 64(17), 12893-12902.
  • Wang, C., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 15864-15886.
  • Currie, K. S., et al. (2012). Inhibitors of bruton's tyrosine kinase. Google Patents.

Sources

benchmarking the selectivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Benchmarking the Kinase Selectivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the kinase selectivity of the investigational compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Given its potential as a Bruton's Tyrosine Kinase (BTK) inhibitor, this guide will focus on establishing a robust kinase selectivity profile, comparing it against established clinical BTK inhibitors and a broad-spectrum inhibitor.[1]

The narrative will delve into the rationale behind experimental design, provide detailed protocols for kinase screening, and offer a framework for data interpretation and visualization. The objective is to equip researchers with the necessary knowledge to thoroughly characterize the selectivity of novel kinase inhibitors, a critical step in preclinical drug development.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders, making them attractive drug targets. However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge: achieving inhibitor selectivity.

An ideal kinase inhibitor would potently inhibit its intended target while sparing other kinases, thereby minimizing off-target effects and associated toxicities. For instance, the first-generation BTK inhibitor, Ibrutinib, while effective, is known to inhibit other kinases like TEC and EGFR family members, which can lead to adverse events.[2][3] Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were designed for greater selectivity to improve safety profiles.[2][4]

This guide will use 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a compound with putative BTK inhibitory activity, as a case study to illustrate the process of comprehensive kinase selectivity profiling. We will compare its hypothetical performance against:

  • Ibrutinib: A first-generation, potent BTK inhibitor with known off-target activities.[1][5]

  • Acalabrutinib: A second-generation, more selective BTK inhibitor.[1][6]

  • Staurosporine: A broad-spectrum kinase inhibitor, serving as a control for promiscuity.[7][8]

Experimental Design: Choosing the Right Platform for Kinase Profiling

To assess the selectivity of a compound, it is essential to screen it against a large and diverse panel of kinases. Several commercial platforms are available for this purpose, each with its own advantages. For this guide, we will focus on a competition binding assay format, exemplified by the KINOMEscan® platform, which offers broad coverage of the human kinome.[9][10][11]

Why a Competition Binding Assay?

Unlike activity-based assays that measure the inhibition of a kinase's catalytic function, competition binding assays directly measure the binding of a compound to the kinase's ATP-binding site.[12] This method is ATP-independent and provides a direct measure of the compound's affinity for each kinase, typically expressed as a dissociation constant (Kd).[10] This approach is less susceptible to interference from compounds that are not true ATP competitors and provides a more direct comparison of binding across different kinases.

The core principle of the KINOMEscan® assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[10]

Diagram 1: KINOMEscan® Workflow

G cluster_0 Assay Principle cluster_1 Binding Competition cluster_2 Quantification A DNA-tagged Kinase D Compound Binds Kinase A->D E No Binding A->E B Immobilized Ligand B->D B->E C Test Compound C->D F qPCR Readout D->F Low Signal E->F High Signal

Caption: Workflow of a competition binding kinase assay.

Experimental Protocols

This section outlines the step-by-step methodologies for conducting a kinase selectivity profiling study.

3.1. Compound Preparation

  • Solubilization: Prepare a 10 mM stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, Ibrutinib, Acalabrutinib, and Staurosporine in 100% DMSO.

  • Serial Dilutions: For IC50 determination, perform serial dilutions of the stock solutions to create a range of concentrations, typically from 10 µM down to picomolar levels. For single-point screening, dilute the stock to the desired screening concentration (e.g., 1 µM).

3.2. Primary Kinase Screen (Single Concentration)

  • Assay Setup: The KINOMEscan® screening platform utilizes a panel of over 460 kinases.[9] The test compounds are typically screened at a single concentration (e.g., 1 µM) against this panel.

  • Incubation: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand according to the manufacturer's protocol.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., 35%).

3.3. Secondary Screen (IC50 Determination)

For kinases identified as "hits" in the primary screen, a secondary screen is performed to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

  • Dose-Response Assay: The test compound is assayed against the selected kinases at a range of concentrations (typically an 11-point dose-response curve).

  • Data Analysis: The resulting data are plotted as the percentage of inhibition versus the log of the compound concentration. A sigmoidal curve is fitted to the data to calculate the IC50 or Kd value.

3.4. Alternative Assay Methodology: ADP-Glo™ Kinase Assay

For orthogonal validation or for laboratories without access to competition binding platforms, luminescence-based activity assays like the ADP-Glo™ Kinase Assay are excellent alternatives.[13][14]

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[15]

Diagram 2: ADP-Glo™ Assay Principle

G cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation C Add ADP-Glo™ Reagent B->C D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP -> ATP E->F G Luciferase + Luciferin + ATP -> Light F->G

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[16] Incubate for 40 minutes at room temperature.[16]

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.[14] Incubate for 30-60 minutes.[16]

  • Measure Luminescence: Read the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity profiles of different compounds.

Table 1: Hypothetical Single-Point Kinase Screen Results (% Control at 1 µM)

Kinase Target5-(Piperidin-1-ylmethyl)quinolin-8-olIbrutinibAcalabrutinibStaurosporine
BTK 5 1 2 10
TEC 4585515
ITK 60127520
EGFR 8515905
SRC 7025808
LCK 75308512
VEGFR2 9050953
PKA 9580982
PKCα 8875921

Data are hypothetical and for illustrative purposes only.

Interpretation of Single-Point Data:

From the hypothetical data in Table 1, we can infer that 5-(Piperidin-1-ylmethyl)quinolin-8-ol shows strong binding to BTK. Compared to Ibrutinib, it appears more selective, with less activity against other kinases like TEC, ITK, and EGFR at a 1 µM concentration. Acalabrutinib demonstrates the highest selectivity for BTK among the tested BTK inhibitors. Staurosporine, as expected, shows broad activity across multiple kinases.[7][17]

Table 2: Hypothetical IC50 Values for Selected Kinases (nM)

Kinase Target5-(Piperidin-1-ylmethyl)quinolin-8-olIbrutinibAcalabrutinibStaurosporine
BTK 10 0.5 5 7
TEC 85010>100025
ITK >100015>100030
EGFR >100020>10006
SRC >100050>100010

Data are hypothetical and for illustrative purposes only.

Interpretation of IC50 Data:

The hypothetical IC50 data in Table 2 provide a more quantitative measure of potency and selectivity. While Ibrutinib is the most potent BTK inhibitor in this hypothetical scenario, it also shows significant activity against other kinases in the nanomolar range. 5-(Piperidin-1-ylmethyl)quinolin-8-ol demonstrates good potency for BTK with a much larger therapeutic window over other tested kinases, suggesting a favorable selectivity profile, similar to that of Acalabrutinib.[6]

Visualization of Selectivity:

A common way to visualize kinase selectivity is through a "kinome tree" diagram, where inhibited kinases are highlighted. This provides an intuitive overview of a compound's activity across the entire kinome.

Diagram 3: Kinase Selectivity Logic

G A Test Compound C Primary Screen (Single Concentration) A->C B Kinase Panel (e.g., 468 kinases) B->C D Identify 'Hits' (% Inhibition > Threshold) C->D E Secondary Screen (Dose-Response) D->E On-Target & Off-Target Hits F Determine IC50/Kd E->F G Selectivity Profile F->G

Caption: Logical flow for determining a kinase inhibitor's selectivity profile.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor like 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a critical exercise in modern drug discovery. By employing broad kinase screening panels and comparing the results to well-characterized drugs, researchers can gain crucial insights into a compound's potential efficacy and safety. A highly selective inhibitor profile, as hypothetically demonstrated for 5-(Piperidin-1-ylmethyl)quinolin-8-ol in this guide, would provide a strong rationale for its further development as a therapeutic candidate. This systematic approach, grounded in robust experimental design and careful data interpretation, is fundamental to advancing promising molecules from the laboratory to the clinic.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol.

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968–971.

  • Kaptein, A., de Bruin, G., Emmelot-Bon, G., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4479.

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55504.

  • ResearchGate. Comparison of selected BTK-targeting agents.

  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

  • Barf, T., Covey, T., Izumi, R., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor With a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252.

  • Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.

  • Reaction Biology. KINASE PROFILING & SCREENING.

  • Promega Corporation. ADP-Glo™ Lipid Kinase Assay Protocol.

  • Targeted Oncology. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies.

  • Promega Corporation. ADP Glo Protocol.

  • Eurofins Discovery. scanMAX Kinase Assay Panel.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 29(11), 1046–1051.

  • ResearchGate. Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan).

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform.

  • American Chemical Society. (2022). Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results.

  • Kaptein, A., de Bruin, G., Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Clinical Lymphoma, Myeloma & Leukemia, 18, S243.

  • VJHemOnc. (2023). Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib.

  • Elliott, G., Norman, R. A., & Guzi, T. J. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 29-37.

  • MedChemica. (2025). How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors?.

  • JoVE. (2016). Assaying Protein Kinase Activity with Radiolabeled ATP.

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.

  • Zhang, T., Hatcher, J. M., & Gray, N. S. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 8(6), 1291–1299.

  • Gabizon, R., & Shilo, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in immunology, 12, 642532.

  • JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview.

  • University of Dundee. (2006). Assay of protein kinases using radiolabeled ATP: A protocol.

  • Al-Obeidi, F. A., & Lam, K. S. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecules (Basel, Switzerland), 27(18), 5834.

  • BMG LABTECH. (2020). Kinase assays.

  • Eurofins Discovery. KINOMEscan Technology.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Danaher Life Sciences. Luminescence Assays: Types, Mechanism & Applications.

  • Selleck Chemicals. Staurosporine (STS).

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16–24.

  • Sharma, S., Ahmed, S., Sahu, D., et al. (2020). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of medicinal chemistry, 63(22), 13626–13645.

  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287–6296.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes.

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery.

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.

  • Herman, S. E., Montraveta, A., Niemann, C. U., et al. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(14), 3734–3743.

  • SciSpace. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells.

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP] - FR.

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.

  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.

Sources

A Comparative Guide to the ADME Properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-8-ol Scaffold and the Imperative of ADME Profiling

The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and broad spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. The parent compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol (hereafter PQO-Parent ), serves as a promising starting point for drug discovery campaigns. However, the journey from a biologically active "hit" to a clinically viable drug candidate is fraught with challenges, primarily governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a leading cause of late-stage drug attrition.

This guide presents a comprehensive comparative analysis of the in vitro ADME properties of PQO-Parent and three rationally designed analogs. The objective is to elucidate the structure-ADME relationships (SAR) that arise from subtle chemical modifications, thereby providing a data-driven framework for guiding future optimization efforts. The analogs under investigation are:

  • PQO-Parent: The baseline compound.

  • PQO-Analog A (Fluorinated): Introduction of a fluorine atom on the piperidine ring to modulate metabolic stability and lipophilicity.

  • PQO-Analog B (Hydroxylated): Addition of a hydroxyl group to the piperidine ring to increase polarity and potentially reduce plasma protein binding.

  • PQO-Analog C (Ring-Opened): Replacement of the piperidine ring with a diethylamino group to assess the impact of conformational flexibility.

Our analysis will be grounded in robust, validated in vitro assays, and we will delve into the causality behind experimental choices and the interpretation of the resulting data.

Physicochemical Properties: Lipophilicity (LogD₇.₄)

Expertise & Experience: Lipophilicity is a master parameter in drug discovery, profoundly influencing solubility, permeability, metabolic stability, plasma protein binding, and even toxicity. We measure the distribution coefficient at physiological pH (LogD₇.₄) rather than the partition coefficient (LogP) because most drug candidates, including our quinoline series, are ionizable. The shake-flask method, while traditional, remains the gold standard for its direct and accurate measurement, providing a solid foundation for interpreting all subsequent ADME data.[1]

Comparative Data: LogD₇.₄
CompoundStructure ModificationLogD₇.₄Interpretation
PQO-Parent -3.1Moderately lipophilic, balanced profile.
PQO-Analog A 4-Fluoro-piperidine3.3Increased lipophilicity as expected from fluorination.
PQO-Analog B 4-Hydroxy-piperidine2.2Significantly reduced lipophilicity due to the polar hydroxyl group.
PQO-Analog C Diethylamino side chain2.9Slightly reduced lipophilicity and increased flexibility.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol provides a reliable method for determining the distribution coefficient of ionizable compounds.[1]

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent by mixing equal volumes of PBS and n-octanol in a separatory funnel, shaking vigorously for 30 minutes, and allowing the layers to separate overnight.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in the n-octanol phase.

  • Partitioning: In a glass vial, combine 1 mL of the compound-containing n-octanol phase with 1 mL of the PBS phase.

  • Equilibration: Tightly cap the vial and shake on a mechanical shaker at room temperature for 2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)

Absorption: Intestinal Permeability (Caco-2 Assay)

Expertise & Experience: Predicting oral absorption is a cornerstone of early drug development. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[2][3] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[4][5] This model not only assesses passive diffusion but also identifies compounds that are substrates of active efflux transporters, such as P-glycoprotein (P-gp), which can severely limit oral bioavailability.[4][5] We measure permeability in both directions (apical-to-basolateral, A-to-B; and basolateral-to-apical, B-to-A) to calculate an efflux ratio (ER). An ER > 2 is a strong indicator of active efflux.[4]

Comparative Data: Caco-2 Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
PQO-Parent 12.528.82.3Moderate (P-gp Substrate)
PQO-Analog A 15.133.22.2High (P-gp Substrate)
PQO-Analog B 4.55.01.1Low
PQO-Analog C 10.812.11.1Moderate

Interpretation:

  • PQO-Parent and PQO-Analog A show moderate to high permeability but are subject to active efflux, which could limit their in vivo absorption. The higher lipophilicity of Analog A correlates with its increased passive permeability.

  • PQO-Analog B's increased polarity (lower LogD) dramatically reduces its permeability, a common trade-off in drug design. However, it is not an efflux substrate.

  • PQO-Analog C demonstrates moderate permeability without being a P-gp substrate, suggesting that breaking the rigid piperidine ring disrupts recognition by the transporter. This presents a promising avenue for optimization.

Experimental Workflow and Protocol

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells onto Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER Equilibrate Equilibrate with buffer TEER->Equilibrate Dose Add test compound to Apical (A) or Basolateral (B) side Equilibrate->Dose Incubate Incubate at 37°C for 2 hours Dose->Incubate Sample Sample from receiver compartment Incubate->Sample Analyze Quantify compound concentration via LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio (ER) Analyze->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Detailed Caco-2 Protocol
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[2]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.[3][6]

  • Assay Initiation: The cell monolayers are washed and equilibrated with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.[6]

  • Dosing: The transport experiment is initiated by adding the test compound (e.g., at a final concentration of 10 µM) to either the apical (A) donor compartment (for A→B transport) or the basolateral (B) donor compartment (for B→A transport).[3]

  • Incubation and Sampling: Plates are incubated at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), an aliquot is taken from the receiver compartment.[5]

  • Quantification: The concentration of the compound in the collected samples is determined by a sensitive and specific LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The Efflux Ratio is Papp (B→A) / Papp (A→B).

Metabolism: Hepatic Stability and CYP450 Inhibition

Expertise & Experience: The liver is the primary site of drug metabolism, and rapid clearance by hepatic enzymes is a major hurdle for achieving therapeutic drug concentrations. We use Human Liver Microsomes (HLM) as our primary in vitro tool.[7] HLMs are a subcellular fraction containing a high concentration of Cytochrome P450 (CYP) enzymes, the key drivers of Phase I metabolism.[7][8] The HLM stability assay provides two critical parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint), which allow us to rank-order compounds based on their metabolic lability.[8]

Furthermore, it is crucial to assess whether a new chemical entity inhibits major CYP isoforms.[9] Inhibition can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[10][11] We screen against the most clinically relevant isoforms (e.g., 3A4, 2D6, 2C9) to flag potential DDI risks early.[12]

Comparative Data: Human Liver Microsome (HLM) Stability
Compoundt½ (min)Clint (µL/min/mg protein)Metabolic Stability Class
PQO-Parent 2555.5Moderate
PQO-Analog A > 60< 11.5High
PQO-Analog B 1877.0Low
PQO-Analog C 3539.6Moderate

Interpretation:

  • PQO-Analog A shows significantly enhanced metabolic stability. The strategic placement of fluorine can block a site of metabolism, a common and effective strategy in medicinal chemistry.

  • PQO-Analog B's hydroxyl group may introduce a new site for Phase II conjugation (e.g., glucuronidation), or its altered electronics could make the parent structure more susceptible to oxidation, leading to lower stability.

  • PQO-Analog C displays slightly improved stability over the parent, suggesting the piperidine ring is a primary site of metabolism.

Comparative Data: CYP450 Inhibition (IC₅₀, µM)
CompoundCYP3A4CYP2D6CYP2C9DDI Risk Potential
PQO-Parent 8.5> 5022.1Moderate (CYP3A4)
PQO-Analog A 12.3> 5035.0Low-Moderate
PQO-Analog B > 50> 50> 50Low
PQO-Analog C 9.8> 5025.5Moderate (CYP3A4)

Interpretation: All analogs show a favorable profile against CYP2D6 and CYP2C9. The parent and ring-opened analog C show moderate inhibition of CYP3A4, the most abundant CYP enzyme. The introduction of the polar hydroxyl group in Analog B gratifyingly mitigates this inhibitory activity.

Experimental Workflow and Protocol

HLM_Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis PrepareMix Prepare incubation mix: HLMs, Buffer, Test Compound PreIncubate Pre-incubate at 37°C PrepareMix->PreIncubate Initiate Initiate reaction by adding NADPH PreIncubate->Initiate Timepoints Take aliquots at 0, 5, 15, 30, 45 min Initiate->Timepoints Quench Quench reaction with cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant via LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-(Piperidin-1-ylmethyl)quinolin-8-ol. As a research and development compound, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious and rigorous approach, grounded in established chemical safety principles, is paramount. This protocol is designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the potential hazards associated with 5-(Piperidin-1-ylmethyl)quinolin-8-ol is critical. This compound's structure incorporates three key moieties, each contributing to its hazard profile: a quinoline core, an 8-hydroxyquinoline functional group, and a piperidine substituent.

  • Quinoline Moiety : Quinoline is classified as a substance suspected of causing genetic defects and cancer.[1] It is also toxic if swallowed and harmful to aquatic life with long-lasting effects.[1] Disposal protocols must therefore account for its potential carcinogenicity and high ecotoxicity.[1][2]

  • 8-Hydroxyquinoline Moiety : This functional group is known for its potent metal-chelating properties, which are linked to its biological and cytotoxic activities.[3][4] The parent compound, 8-hydroxyquinoline, is acutely toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life.[5]

  • Piperidine Moiety : Piperidine is a highly flammable, toxic, and corrosive substance.[6][7] It can cause severe skin burns and eye damage, and it is toxic if inhaled or in contact with skin.[6][7][8]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is compliant with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Step 1: Personal Protective Equipment (PPE) Selection

Due to the compound's potential for skin irritation, corrosivity, and systemic toxicity, robust PPE is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, double-gloving recommended.Provides a barrier against dermal absorption and chemical burns.[6][12]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye damage.[5][6]
Lab Coat Chemical-resistant, flame-retardant lab coat.Protects skin and personal clothing from contamination and potential ignition sources.
Respiratory Required if handling powders outside a fume hood or during spill cleanup.An appropriate NIOSH-certified respirator protects against inhalation of hazardous aerosols.[13]
Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 5-(Piperidin-1-ylmethyl)quinolin-8-ol waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, with a secure, leak-proof screw cap.[9][14]

  • Incompatibility Prevention: Never mix this waste with incompatible materials. Key incompatibilities for its structural relatives include:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[15]

    • Strong Acids (to prevent violent exothermic reactions)[7]

    • Do not store in metal containers, as 8-hydroxyquinoline derivatives can chelate and corrode metals.[14]

  • Labeling: The container must be clearly and accurately labeled. The EPA requires that waste labels include:

    • The words "HAZARDOUS WASTE "[11][16]

    • The full chemical name: "5-(Piperidin-1-ylmethyl)quinolin-8-ol "

    • A clear indication of the hazards (e.g., Toxic, Corrosive, Environmental Hazard). Hazard pictograms are highly recommended.[16]

Step 3: On-Site Accumulation and Storage

Laboratories must store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs).[9][17]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][17]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] Place the primary container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days for pickup by a licensed disposal vendor.[9][17]

Step 4: Final Disposal

The ultimate disposal of 5-(Piperidin-1-ylmethyl)quinolin-8-ol must be handled by professionals.

  • Vendor Coordination: Arrange for pickup with your institution’s Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[14]

  • Method of Disposal: The likely method of disposal for this type of organic chemical waste is high-temperature incineration at a federally regulated facility.[10][11] This process destroys the compound, preventing its release into the environment.

Part 3: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical to ensure safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Secure: If the spill is large or you are not trained to handle it, contact your institution's emergency response team. Secure the area to prevent entry. Eliminate all ignition sources, as the piperidine moiety suggests a potential for flammable vapors.[8][15]

  • Don PPE: Before cleanup, don the full PPE outlined in Part 2, Step 1, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, cover the material with a non-reactive, inert absorbent such as vermiculite, dry sand, or earth.[15][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department, and complete any required documentation.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated in the laboratory, ensuring it is directed to the proper disposal stream.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management Start Waste Generated: 5-(Piperidin-1-ylmethyl)quinolin-8-ol Assess Hazard Assessment: Is it Hazardous Waste? Start->Assess PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Yes Segregate Step 2: Segregate Waste (Avoid Incompatibles) PPE->Segregate Contain Step 3: Contain & Label 'Hazardous Waste' Full Chemical Name Hazard Pictograms Segregate->Contain Store Step 4: Store in SAA (At/Near Point of Generation) Contain->Store Full Container Full? Store->Full Full->Store No Move Move to Central Accumulation Area (CAA) Full->Move Yes Vendor Arrange Pickup by Licensed Waste Vendor Move->Vendor Dispose Final Disposal: High-Temperature Incineration Vendor->Dispose

Sources

Personal protective equipment for handling 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 5-(Piperidin-1-ylmethyl)quinolin-8-ol

As a novel derivative compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol presents a unique safety profile that necessitates a cautious and well-informed approach. This guide provides an in-depth operational plan, synthesizing data from its structural analogues—quinoline and piperidine—to establish robust safety procedures for its handling, storage, and disposal. The protocols herein are designed to empower researchers with the knowledge to manage potential risks effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Analog Data

The quinoline ring system is a known heterocyclic aromatic compound. Derivatives can be skin, eye, and respiratory irritants.[1][2] The parent compound, quinoline, is considered likely to be carcinogenic in humans by the U.S. EPA based on animal studies.[2] The 8-hydroxyquinoline (oxine) component is classified as toxic if swallowed, may cause allergic skin reactions, and can result in serious eye damage.[3]

The piperidine component is a cyclic amine that presents significant hazards. It is a highly flammable liquid and vapor that is harmful if swallowed and toxic when in contact with skin or inhaled.[4] It is also known to cause severe skin burns and eye damage.[4]

Given this composite profile, 5-(Piperidin-1-ylmethyl)quinolin-8-ol must be handled as a substance with the potential for high toxicity, corrosivity, and skin sensitization. The following table summarizes the anticipated hazards.

Hazard CategoryAnticipated Risk based on Structural AnalogsPrimary Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic.[4]8-Hydroxyquinoline, Piperidine
Skin Corrosion/Irritation Potential to cause severe skin burns and irritation.[1][2][4]Piperidine, Quinoline Derivatives
Serious Eye Damage/Irritation Potential to cause serious eye damage.[2][4]8-Hydroxyquinoline, Piperidine
Respiratory/Skin Sensitization May cause allergic skin reactions.[2]8-Hydroxyquinoline
Carcinogenicity/Mutagenicity Suspected, based on quinoline data.[2]Quinoline
Flammability Low, as a solid. However, solutions in flammable solvents will carry the solvent's fire risk.Piperidine (as a liquid)

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of exposure. The selection of PPE must correspond to the scale and nature of the procedure being performed.

Protection TypeSpecificationRationale and Causality
Hand Protection Double Gloving: Nitrile or Neoprene gloves.[1]The piperidine moiety suggests a high potential for skin absorption and corrosion.[4] Double gloving provides an additional barrier against tears and rapid permeation. Always inspect gloves for defects before use and change them immediately upon contamination.[5]
Eye & Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standard.[5] Worn with a full-face shield for splash-prone procedures.Protects against accidental splashes of solutions or contact with airborne powder. The severe eye damage risk from both piperidine and 8-hydroxyquinoline necessitates robust protection.[4] A face shield offers a secondary layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.Protects skin and personal clothing from contamination. The lab coat should be fully buttoned.[5]
Respiratory Protection N95 Particulate Respirator (for handling solids). Air-purifying respirator with organic vapor cartridges (for handling solutions or when vapors may be generated).[1]This is a critical control. All work must be conducted within a certified chemical fume hood to manage inhalation risks. A respirator provides personal protection if engineering controls fail or during spill cleanup. The piperidine component is toxic if inhaled.[4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and preventing contamination. All manipulations involving 5-(Piperidin-1-ylmethyl)quinolin-8-ol, from weighing to solution preparation, must be performed inside a certified chemical fume hood.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Area Setup - Verify fume hood is operational. - Cover work surface with absorbent liner. - Gather all necessary equipment. prep_ppe 2. Don PPE - Lab Coat, Goggles, Face Shield. - Inner Gloves, Outer Gloves. - Respirator (if required). handling_weigh 3. Weighing Solid - Use an anti-static weigh boat. - Minimize dust generation. - Tare balance with boat before adding compound. prep_ppe->handling_weigh Enter Fume Hood handling_solution 4. Solution Preparation - Slowly add solid to the solvent to prevent splashing. - Use magnetic stirring for dissolution. handling_weigh->handling_solution Proceed to Dissolution cleanup_decon 5. Decontamination - Wipe down all surfaces and equipment with an appropriate solvent (e.g., ethanol). - Wash glassware thoroughly. handling_solution->cleanup_decon Experiment Complete cleanup_waste 6. Waste Segregation - Solid Waste: Contaminated gloves, liners, weigh boats. - Liquid Waste: Unused solutions, solvent rinses. - Place in labeled hazardous waste containers. cleanup_decon->cleanup_waste cleanup_doff 7. Doffing PPE - Remove outer gloves first. - Remove face shield/goggles. - Remove lab coat. - Remove inner gloves last. - Wash hands thoroughly. cleanup_waste->cleanup_doff

Caption: A step-by-step workflow for the safe handling of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Step-by-Step Protocol
  • Preparation:

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Prepare Work Area: Line the work surface within the hood with disposable absorbent pads.

    • Assemble Materials: Gather all necessary glassware, solvents, and utensils before handling the compound.

    • Don PPE: Put on all required PPE as detailed in Section 2, starting with the lab coat and finishing with outer gloves.

  • Handling (Inside Fume Hood):

    • Weighing: When weighing the solid, use a micro-spatula to carefully transfer the material to a tared weigh boat to minimize dust.

    • Dissolving: To prepare solutions, add the solid compound slowly to the solvent with stirring.[1] This prevents splashing and aerosol generation.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.[1]

    • Waste Management: All solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.[1] Do not pour any waste containing this compound down the drain.[4]

    • PPE Removal: Remove PPE in the designated area, taking care to avoid contaminating skin or clothing. Dispose of single-use items in the hazardous waste container.

Emergency Procedures

In the event of an accidental exposure, immediate and decisive action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

References

  • Smolecule. (2023-08-15). 5-(Piperidin-1-ylmethyl)quinolin-8-ol.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Sigma-Aldrich. (2025-09-23). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2010-09-06). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • El-Gohary, A. R., & Shaaban, M. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry.
  • MOLBASE. 5-(piperidin-1-ylmethyl)quinolin-8-ol price & availability.
  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF.
  • Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinaldine.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • AK Scientific, Inc. Safety Data Sheet - 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride.
  • Santa Cruz Biotechnology. Safety Data Sheet - 5-Chloro-8-quinolinol.
  • Wikipedia. Quinoline. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-1-ylmethyl)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.